(-)-Tetrabenazine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJIEFSOBYUXJB-GOEBONIOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2CC1=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(-)-Tetrabenazine mechanism of action on VMAT2
An In-depth Technical Guide on the Core Mechanism of Action of (-)-Tetrabenazine on VMAT2
Executive Summary
The vesicular monoamine transporter 2 (VMAT2), a member of the Solute Carrier 18 (SLC18) family, is a critical protein responsible for packaging monoamine neurotransmitters from the cytoplasm into synaptic vesicles. This process is vital for neurotransmission and is driven by a proton gradient established by a vesicular H+-ATPase. This compound (TBZ) is a potent, reversible, and non-competitive inhibitor of VMAT2. Its mechanism of action involves a two-step binding process that locks the transporter in a non-functional, occluded state. This inhibition leads to the depletion of monoamines (dopamine, serotonin, norepinephrine) from nerve terminals, which is the basis for its therapeutic use in hyperkinetic movement disorders like the chorea associated with Huntington's disease. Recent cryo-electron microscopy (cryo-EM) studies have provided a high-resolution structural basis for this inhibitory mechanism, revealing the precise binding site and the conformational changes induced by the drug.
Introduction to VMAT2 Function
VMAT2 is an integral membrane glycoprotein (B1211001) with 12 transmembrane domains that functions as a proton/monoamine antiporter.[1][2] It utilizes the electrochemical gradient generated by the vesicular H+-ATPase to exchange two protons from the vesicle lumen for one cationic monoamine from the cytoplasm.[3][4][5] This action concentrates neurotransmitters such as dopamine, serotonin, norepinephrine, and histamine (B1213489) into synaptic vesicles, preparing them for release into the synaptic cleft.[1][6][7] The transporter cycles between several conformations to achieve this, primarily through a "rocker-switch" alternating access mechanism that exposes the substrate-binding site to either the cytoplasm or the vesicle lumen.[8][9] Dysregulation of VMAT2 function is implicated in several neuropsychiatric disorders, including Parkinson's disease and schizophrenia.[3][10]
Core Mechanism of this compound Inhibition
This compound acts as a high-affinity, non-competitive inhibitor of VMAT2.[3][4][8] The inhibitory process is not a simple competitive blockade but rather a dynamic, multi-step mechanism that traps the transporter in a dead-end complex.
Two-Step Binding Model:
-
Initial Low-Affinity Binding: Tetrabenazine (B1681281) is proposed to enter from the luminal side of the vesicle and bind with low affinity to the lumenal-open conformation of VMAT2.[3][8][9][11]
-
Conformational Change and Occlusion: This initial binding event induces a significant conformational change in the transporter. This change results in the formation of a high-affinity, TBZ-bound occluded state.[3][8][9][11] In this state, both the cytosolic and lumenal "gates" of the transporter are closed, preventing both substrate transport and the dissociation of TBZ.[3][8][10] This effectively arrests the VMAT2 transport cycle.[4][9]
This mechanism explains its non-competitive nature, as it does not directly compete with monoamine substrates for the initial binding site in the cytosolic-open state but rather traps the transporter in a subsequent, inactive conformation.
Structural Basis of Inhibition
Cryo-EM structures of the human VMAT2-TBZ complex at resolutions up to 3.1 Å have provided definitive insights into the mechanism of inhibition.[3][4][10]
-
Occluded Conformation: The structure confirms that TBZ locks VMAT2 in a fully occluded state.[3][8] TBZ is situated in a central binding pocket located between the two pseudosymmetrical six-transmembrane-helix domains of the transporter.[3][9]
-
Gating Residues: In this conformation, both entry and exit pathways are sealed.
-
TBZ Binding Pocket: TBZ binds in a central cavity lined by several key residues. Mutations of residues like F135 and Y433, which form π-stacking interactions with the benzene (B151609) ring of TBZ, significantly reduce binding affinity.[10] The metabolite of TBZ, dihydrotetrabenazine (B1670615) (DTBZ), binds with even higher affinity, potentially due to a more favorable interaction with N34.[4]
Quantitative Pharmacology
The interaction of tetrabenazine, its enantiomers, and its metabolites with VMAT2 has been extensively characterized. The (+)-enantiomers of both tetrabenazine and its primary metabolite, dihydrotetrabenazine (DTBZ), exhibit significantly higher affinity for VMAT2 than their (-)-counterparts.
Table 1: VMAT2 Binding Affinities and Inhibitory Concentrations
| Compound | Parameter | Value | Species/System | Reference |
|---|---|---|---|---|
| Tetrabenazine (TBZ) | IC₅₀ | 3.2 nM | - | [12] |
| IC₅₀ | 73.09 nM | HEK+VMAT2 cells | [13] | |
| IC₅₀ | 0.3 µM | - | [14] | |
| Kᵢ | 100 nM | Human | [12][15] | |
| (±)-Tetrabenazine | Kᵢ | 7.62 ± 0.20 nM | Rat Striatum | [16] |
| (+)-Tetrabenazine | Kᵢ | 4.47 ± 0.21 nM | Rat Striatum | [16] |
| This compound | Kᵢ | 36,400 ± 4,560 nM | Rat Striatum | [16] |
| (+)-α-Dihydrotetrabenazine | Kᵢ | 0.97 ± 0.48 nM | Rat Brain Striatum | [17][18] |
| Kᵢ | 3.96 ± 0.40 nM | Rat Striatum | [16] | |
| (-)-α-Dihydrotetrabenazine | Kᵢ | 2.2 ± 0.3 µM | Rat Brain Striatum | [17][18] |
| Dihydrotetrabenazine (DTBZ) | Kₑ | 1.34 nM | - | [19] |
| Kₑ | 18 ± 4 nM | Purified wild-type VMAT2 | [4][11] | |
| Reserpine (B192253) (Comparator) | IC₅₀ | 30.41 nM | HEK+VMAT2 cells | [13] |
| | Kᵢ | 161 ± 1 nM | Purified wild-type VMAT2 |[4][11] |
Key Experimental Protocols
The elucidation of the TBZ-VMAT2 mechanism relies on several key experimental techniques.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for a receptor by measuring the binding of a radiolabeled ligand. The most common radioligand for VMAT2 is [³H]dihydrotetrabenazine ([³H]DTBZ), due to its high affinity and specificity.
Methodology:
-
Preparation of VMAT2 Source: Purified VMAT2 protein is diluted to a working concentration (e.g., 2.5-5 nM) in an appropriate buffer containing detergent (e.g., 1 mM DDM) and stabilizing agents (e.g., 0.125 mM CHS in 20 mM Tris pH 8.0, 150 mM NaCl).[8]
-
Incubation: The protein is incubated with various concentrations of [³H]DTBZ to determine saturation binding (for Kₑ and Bₘₐₓ). For competition assays, a fixed concentration of [³H]DTBZ is co-incubated with a range of concentrations of an unlabeled competitor (like tetrabenazine).
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound. A common method involves using copper-chelated yttrium silicate (B1173343) (CuYSi) beads, which bind the protein, followed by washing.[8]
-
Quantification: The radioactivity of the bound ligand is measured using a liquid scintillation counter.[8] Data are then analyzed using non-linear regression to calculate Kₑ, Kᵢ, and IC₅₀ values.
Vesicular Monoamine Uptake Assay
This functional assay measures the ability of VMAT2 to transport substrates into vesicles. Inhibition of this transport is a direct measure of a compound's functional effect on the transporter.
Methodology:
-
System Preparation: A system containing functional VMAT2 is used, such as permeabilized cells stably expressing VMAT2 (e.g., HEK+VMAT2 cells) or isolated synaptic vesicles.[9][13]
-
Assay Initiation: The assay is initiated by adding a radiolabeled monoamine substrate, such as [³H]serotonin, to the prepared cells/vesicles.[9] To test inhibitors, cells are pre-incubated with various concentrations of the compound (e.g., tetrabenazine) before the substrate is added.[13] An ATP-regenerating system is required to power the V-ATPase and establish the proton gradient.
-
Incubation: The reaction proceeds for a defined period within the linear uptake range.
-
Termination and Separation: The uptake is stopped rapidly, often by dilution with ice-cold buffer and rapid filtration to separate the vesicles/cells from the assay medium.
-
Quantification: The amount of radiolabeled substrate accumulated inside the vesicles/cells is quantified by scintillation counting. IC₅₀ values for inhibitors are determined by measuring the reduction in uptake at various inhibitor concentrations.
Conclusion
The mechanism of action of this compound on VMAT2 is a sophisticated process involving non-competitive inhibition that culminates in the stabilization of a dead-end, occluded transporter conformation. This action effectively halts the vesicular loading of monoamines, leading to their presynaptic depletion. High-resolution structural data have provided a detailed atomic picture of this inhibited state, identifying the key molecular interactions between the drug and the transporter. The combination of quantitative pharmacological data and detailed structural and functional assays provides a comprehensive understanding of how tetrabenazine exerts its therapeutic effects, offering a solid foundation for the development of next-generation VMAT2-targeting therapeutics.
References
- 1. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]
- 2. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 5. The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]
- 7. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]
- 8. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 9. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elifesciences.org [elifesciences.org]
- 11. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 12. abcam.com [abcam.com]
- 13. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PET Imaging of VMAT2 with the Novel Radioligand [18F]FE-DTBZ-d4 in Nonhuman Primates: Comparison with [11C]DTBZ and [18F]FE-DTBZ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medkoo.com [medkoo.com]
The Stereoselective Synthesis of (-)-Tetrabenazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Tetrabenazine is a crucial pharmaceutical agent for treating hyperkinetic movement disorders, such as the chorea associated with Huntington's disease. Its therapeutic efficacy is intrinsically linked to its stereochemistry, with the (-)-enantiomer and its metabolites exhibiting significantly different binding affinities for the vesicular monoamine transporter 2 (VMAT2). This technical guide provides an in-depth overview of the stereoselective synthesis of this compound, focusing on both classical resolution and modern asymmetric approaches. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to aid researchers in the development and optimization of synthetic strategies for this important molecule.
Introduction: The Stereochemical Importance of Tetrabenazine (B1681281)
Tetrabenazine (TBZ) is a reversible inhibitor of VMAT2, a protein responsible for transporting monoamine neurotransmitters (like dopamine, serotonin, and norepinephrine) from the neuronal cytoplasm into synaptic vesicles.[1][2] By inhibiting VMAT2, tetrabenazine leads to the depletion of these neurotransmitters at the synapse, which is the basis for its therapeutic effect in managing hyperkinetic movement disorders.[1]
Tetrabenazine possesses two chiral centers, leading to four possible stereoisomers. However, the marketed drug is a racemic mixture of the thermodynamically more stable trans isomers: (+)-(3R,11bR)-tetrabenazine and (-)-(3S,11bS)-tetrabenazine. Crucially, the biological activity resides primarily in the (+)-enantiomer and its metabolites.[2][3] Specifically, (+)-TBZ and its metabolite (+)-α-dihydrotetrabenazine ((+)-α-HTBZ) are potent VMAT2 inhibitors, while the corresponding (-)-enantiomers are significantly less active.[2][3] This stark difference in pharmacological activity underscores the critical need for efficient and reliable methods to obtain enantiomerically pure tetrabenazine isomers.
Stereochemistry and VMAT2 Inhibition
The differential binding of tetrabenazine stereoisomers to VMAT2 is a key aspect of its pharmacology. The (+)-enantiomer exhibits a much higher affinity for the transporter than the (-)-enantiomer. This stereoselectivity extends to its primary metabolites, the dihydrotetrabenazines (DHTBZs).
| Compound | Ki (nM) for VMAT2 Binding |
| (±)-Tetrabenazine | 7.62 ± 0.20 |
| (+)-(3R,11bR)-Tetrabenazine | 4.47 |
| (-)-(3S,11bS)-Tetrabenazine | 36,400 |
| (+)-(2R,3R,11bR)-α-DHTBZ | 3.96 |
| (-)-(2S,3S,11bS)-α-DHTBZ | 23,700 (μM) |
Data compiled from multiple sources.[2][3][4]
This vast difference in binding affinity, with the (+)-enantiomer being over 8000-fold more potent than the (-)-enantiomer in some studies, highlights the importance of accessing enantiomerically pure forms of tetrabenazine and its derivatives for therapeutic applications.[2][3]
Synthetic Strategies for this compound
The synthesis of enantiomerically pure this compound can be broadly categorized into two main approaches: the resolution of a racemic mixture and de novo asymmetric synthesis.
Chiral Resolution of Racemic Tetrabenazine
A common and practical method for obtaining enantiomerically pure tetrabenazine is the classical resolution of a racemic mixture using a chiral resolving agent. (1R)-(-)-10-camphorsulfonic acid is a frequently used reagent for the selective crystallization of the desired diastereomeric salt.
This protocol is adapted from the procedure described by Yao, X. et al. (2011).[3]
Materials:
-
(±)-Tetrabenazine
-
(1R)-(-)-10-Camphorsulfonic acid
-
Methanol (MeOH)
Procedure:
-
Salt Formation: A warm solution of (±)-tetrabenazine (1 equivalent) in acetone is treated with (1R)-(-)-10-camphorsulfonic acid (0.5 equivalents).
-
Crystallization: The mixture is cooled to room temperature with stirring and then left to stand for 48 hours to allow for the crystallization of the this compound-(1R)-(-)-10-camphorsulfonate salt.
-
Isolation and Recrystallization: The resulting crystals are collected by filtration. To achieve high enantiomeric purity, the crystals are recrystallized from acetone. The enantiomeric excess (ee) of the free base released from a small sample of the crystals should be monitored by chiral HPLC.
-
Liberation of the Free Base: The recrystallized diastereomeric salt is dissolved in methanol. The solution is then neutralized to a pH of approximately 8 with ammonium hydroxide.
-
Precipitation and Isolation: Water is added to the methanolic solution to precipitate the free base, this compound. The solid is collected by filtration, washed with water, and dried.
-
Purity Analysis: The enantiomeric purity of the final product is determined by chiral HPLC. Following this procedure, this compound can be obtained with an enantiomeric excess of ≥99%.[3]
Asymmetric Synthesis of this compound
While chiral resolution is a robust method, asymmetric synthesis offers the advantage of directly producing the desired enantiomer without the need to discard the unwanted one. Several asymmetric syntheses of tetrabenazine have been reported, often relying on stereoselective carbon-carbon bond-forming reactions to establish the key chiral centers.
One of the pioneering asymmetric syntheses of (+)-tetrabenazine, which can be adapted to synthesize the (-)-enantiomer by using the opposite enantiomer of the chiral catalyst, was developed by Sodeoka and colleagues.[5][6] This approach utilizes a palladium-catalyzed asymmetric malonate addition to a dihydroisoquinoline precursor to set the initial stereocenter.
This reaction is a critical step in the asymmetric synthesis of tetrabenazine.[5]
Reactants and Reagents:
-
A dihydroisoquinoline precursor (activated as an iminium ion, for example, with a Boc group)
-
A malonate ester (e.g., diisopropyl malonate)
-
A chiral palladium catalyst (e.g., a complex of palladium with a chiral phosphine (B1218219) ligand)
Transformation:
The chiral palladium catalyst mediates the enantioselective addition of the malonate to the iminium ion, creating a β-amino malonate with high enantiomeric excess (typically >97% ee).[5] This intermediate contains the crucial C-11b stereocenter and serves as a versatile precursor for the subsequent elaboration of the tetrabenazine scaffold.
Further steps in the asymmetric synthesis typically involve:
-
Decarboxylation and Reduction: Conversion of the β-amino malonate to an aldehyde.
-
Carbon Chain Elaboration: Introduction of the isobutyl group at the C-3 position.
-
Cyclization: Formation of the final ring system to yield tetrabenazine.
While a detailed, step-by-step protocol for a full asymmetric synthesis is beyond the scope of this guide due to the complexity and proprietary nature of some methods, the key principles outlined above provide a foundational understanding of this advanced synthetic strategy.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of tetrabenazine and a typical workflow for its chiral resolution.
Caption: Mechanism of VMAT2 inhibition by this compound.
Caption: Workflow for the chiral resolution of this compound.
Conclusion
The synthesis of enantiomerically pure this compound is a critical endeavor in medicinal chemistry, driven by the pronounced stereoselectivity of its biological target, VMAT2. This guide has detailed the primary methods for achieving this goal: chiral resolution of the racemate and asymmetric synthesis. The provided experimental protocol for chiral resolution offers a practical and well-established route to high-purity material. Furthermore, the principles of asymmetric synthesis, exemplified by the Sodeoka reaction, pave the way for more efficient and elegant synthetic strategies. For researchers and professionals in drug development, a thorough understanding of these synthetic methodologies and the underlying stereochemical principles is paramount for the continued innovation and supply of this vital therapeutic agent.
References
- 1. CN101985447A - Resolution method of tetrabenazine - Google Patents [patents.google.com]
- 2. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
The Pharmacokinetics and Metabolism of (-)-Tetrabenazine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the pharmacokinetics and metabolism of (-)-tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor. The information presented herein is intended to support research, development, and clinical understanding of this compound.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound is characterized by rapid and extensive metabolism, leading to low systemic exposure of the parent drug and significantly higher concentrations of its active metabolites. The following tables summarize the key pharmacokinetic parameters for this compound and its principal metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).
Table 1: Pharmacokinetic Parameters of this compound and its Major Metabolites in Humans
| Parameter | This compound | α-Dihydrotetrabenazine (α-HTBZ) | β-Dihydrotetrabenazine (β-HTBZ) |
| Tmax (Time to Peak Plasma Concentration) | ~69 minutes[1][2] | 1 to 1.5 hours[3] | 1 to 1.5 hours[3] |
| Cmax (Peak Plasma Concentration) | 4.8 ng/mL[1][2] | Data varies with dose | Data varies with dose |
| Half-life (t½) | ~10 hours (intravenous)[1][4] | 4 to 8 hours[3] | 2 to 5 hours[4][5] |
| Protein Binding | 82% - 88%[1][4] | 60% - 68%[1][4] | 59% - 63%[1][4] |
| Bioavailability (Oral) | Very low (~4.9%)[3][5][6] | High (~81%)[5][6] | High[5][6] |
Table 2: Influence of CYP2D6 Metabolizer Status on the Pharmacokinetics of this compound Metabolites
| Metabolizer Status | Metabolite | Approximate Increase in Exposure (AUC) vs. Extensive Metabolizers |
| Poor Metabolizer | α-HTBZ | ~3-fold[2] |
| Poor Metabolizer | β-HTBZ | ~9-fold[2] |
| Intermediate Metabolizer | Not specified | Less robust treatment response compared to extensive metabolizers[7][8] |
| Ultrarapid Metabolizer | Not specified | Require longer titration and potentially higher doses[7][8][9] |
Metabolic Pathway of this compound
This compound undergoes extensive first-pass metabolism, primarily in the liver. The initial step involves the reduction of the ketone group by carbonyl reductase to form the active metabolites, α-dihydrotetrabenazine and β-dihydrotetrabenazine. These metabolites are then further metabolized, predominantly by the cytochrome P450 enzyme CYP2D6, and to a lesser extent by CYP1A2, through O-dealkylation.
Experimental Protocols
Quantification of this compound and its Metabolites in Human Plasma by LC-MS/MS
This protocol outlines a method for the simultaneous quantification of this compound, α-HTBZ, and β-HTBZ in human plasma.
1. Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of human plasma, add an internal standard (e.g., tetrabenazine-d7).
-
Condition a C18 solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., Zorbax SB C18).
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate) in a 60:40 (v/v) ratio.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for tetrabenazine (B1681281), α-HTBZ, β-HTBZ, and the internal standard.
4. Calibration and Quantification:
-
Prepare calibration standards and quality control samples by spiking known concentrations of the analytes into blank plasma.
-
Process and analyze the standards and samples as described above.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentrations of the analytes in the unknown samples from the calibration curve.
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol describes a typical procedure to investigate the in vitro metabolism of this compound.
1. Incubation Mixture Preparation:
-
In a microcentrifuge tube, prepare the following incubation mixture on ice:
-
Human liver microsomes (final concentration ~0.5 mg/mL).
-
This compound (at various concentrations to determine enzyme kinetics).
-
Phosphate buffer (pH 7.4).
-
NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.
-
2. Incubation:
-
Pre-incubate the mixture of microsomes, tetrabenazine, and buffer at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes).
3. Reaction Termination:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile. This also serves to precipitate the microsomal proteins.
4. Sample Processing:
-
Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
The supernatant can be directly analyzed or further processed (e.g., evaporated and reconstituted) for analysis by LC-MS/MS to identify and quantify the metabolites formed.
5. Data Analysis:
-
Analyze the samples to determine the rate of disappearance of the parent drug and the formation of metabolites.
-
Enzyme kinetics (e.g., Km and Vmax) can be determined by measuring the rate of metabolism at different substrate concentrations.
Experimental Workflow for a Clinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical study designed to evaluate the pharmacokinetics of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tetrabenazine | C19H27NO3 | CID 6018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The pharmacokinetics of tetrabenazine and its hydroxy metabolite in patients treated for involuntary movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of CYP2D6 genotype and response to tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
The Stereospecific World of Tetrabenazine: A Technical Guide to the Biological Activity of its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabenazine (B1681281) (TBZ) is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2) and is clinically established for the management of hyperkinetic movement disorders such as the chorea associated with Huntington's disease.[1] Marketed as a racemic mixture of (+)-(3R,11bR)-TBZ and (−)-(3S,11bS)-TBZ, its therapeutic action and metabolic profile are intricately linked to the stereochemistry of its enantiomers and their subsequent metabolites.[1] This technical guide provides an in-depth exploration of the distinct biological activities of the (-)-tetrabenazine enantiomers and their metabolites, with a focus on their interaction with VMAT2. We will delve into quantitative binding data, detailed experimental protocols, and the underlying molecular pathways.
Core Mechanism of Action: VMAT2 Inhibition
The primary pharmacological target of tetrabenazine and its active metabolites is VMAT2, a transporter protein located on the membrane of synaptic vesicles in neurons.[1] VMAT2 is responsible for sequestering monoamine neurotransmitters—such as dopamine, serotonin, and norepinephrine—from the cytoplasm into these vesicles for storage and subsequent release into the synapse.[1] By inhibiting VMAT2, tetrabenazine effectively depletes the levels of these monoamines at the nerve terminal, thereby modulating neurotransmission.[2] This reversible inhibition contrasts with the irreversible action of agents like reserpine.[3] The binding of tetrabenazine to VMAT2 is a two-step process, involving an initial low-affinity interaction with the luminal-open conformation of the transporter, which then induces a conformational change to a high-affinity, drug-bound occluded state.[4][5]
Stereospecificity of VMAT2 Binding
A critical aspect of tetrabenazine's pharmacology is the pronounced stereoselectivity of its interaction with VMAT2. The (+)-enantiomer of tetrabenazine exhibits a dramatically higher affinity for VMAT2 compared to the (-)-enantiomer. Research has demonstrated that (+)-TBZ can be up to 8000-fold more potent than (-)-TBZ in binding to VMAT2.[1][6] This marked difference in potency underscores the importance of the (3R,11bR)-configuration for optimal interaction with the transporter.[1]
In vivo, tetrabenazine is rapidly metabolized to various isomers of dihydrotetrabenazine (B1670615) (DHTBZ), which are considered the primary pharmacologically active agents.[1] This metabolic reduction of the 2-keto group introduces a third chiral center, leading to a total of eight possible stereoisomers of DHTBZ.[1] The binding of these DHTBZ stereoisomers to VMAT2 is also highly stereospecific. Notably, the (2R,3R,11bR)-dihydrotetrabenazine isomer, also known as (+)-α-DHTBZ, demonstrates the highest affinity for VMAT2, even slightly more potent than the parent (+)-tetrabenazine.[1] Conversely, enantiomers with an 11bS configuration are essentially inactive.[1]
Quantitative VMAT2 Binding Affinities
The following table summarizes the binding affinities (Ki) of tetrabenazine enantiomers and their principal dihydrotetrabenazine metabolites for the VMAT2 transporter.
| Compound | Configuration | Ki (nM) | Reference |
| Tetrabenazine (TBZ) | |||
| (+)-TBZ | (3R,11bR) | 4.47 | [1][6] |
| (-)-TBZ | (3S,11bS) | 36,400 | [1][6] |
| (±)-TBZ | Racemic | 1.34 | [3] |
| Dihydrotetrabenazine (DHTBZ) | |||
| (+)-α-DHTBZ | (2R,3R,11bR) | 3.96 | [1][6] |
| (-)-α-DHTBZ | (2S,3S,11bS) | 23,700 | [1] |
| (+)-β-DHTBZ | (2S,3R,11bR) | - | - |
| (-)-β-DHTBZ | (2R,3S,11bS) | - | - |
| (2R, 3R, 11bR)-9-cyclopropylmethoxy-DHTBZ | 0.75 | [7][8] |
Note: Data for some DHTBZ isomers are not consistently reported in the literature.
Metabolism of Tetrabenazine Enantiomers
Upon administration, racemic tetrabenazine undergoes extensive first-pass metabolism, primarily through the reduction of its ketone group to form the four main isomers of dihydrotetrabenazine: (+)-α-DHTBZ, (-)-α-DHTBZ, (+)-β-DHTBZ, and (-)-β-DHTBZ.[1] The relative abundance of these metabolites can vary, with some studies suggesting that (-)-α-HTBZ and (+)-β-HTBZ are the most prevalent isomers in circulation following administration of racemic TBZ.[4] This metabolic pathway highlights that the overall pharmacological effect of tetrabenazine is a composite of the activities of the parent enantiomers and their various active metabolites.
Experimental Protocols
VMAT2 Radioligand Binding Assay
This protocol outlines a method for determining the binding affinity of tetrabenazine enantiomers and their metabolites to VMAT2 using a competitive radioligand binding assay with [³H]dihydrotetrabenazine ([³H]DHTBZ).
Materials:
-
Purified VMAT2 protein or rat striatal membrane preparations
-
[³H]DHTBZ (radioligand)
-
Test compounds (e.g., (+)-TBZ, (-)-TBZ, DHTBZ isomers)
-
Assay buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, combine the VMAT2 preparation, a fixed concentration of [³H]DHTBZ, and varying concentrations of the test compound or vehicle.
-
Incubate the mixture at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known VMAT2 inhibitor (e.g., unlabeled tetrabenazine).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The inhibition constant (Ki) for each test compound is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Quantification of Tetrabenazine and Metabolites in Plasma by LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of tetrabenazine and its active metabolites in human plasma.[2]
Materials:
-
Human plasma samples
-
Internal standard (e.g., tetrabenazine-d7)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., API-4000)
-
Chromatography column (e.g., Zorbax SB C18)
-
Mobile phase (e.g., 60:40 v/v acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate)
-
Reconstitution solution
Procedure:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a 200 µL aliquot of plasma, add the internal standard.
-
Perform solid-phase extraction using C18 cartridges to isolate the analytes.
-
Wash the cartridges and elute the analytes.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes on the C18 column using the specified mobile phase at a constant flow rate (e.g., 0.8 mL/min).[2]
-
Detect the analytes using the mass spectrometer in multiple reaction-monitoring (MRM) mode.
-
-
Quantification:
-
Generate calibration curves using standards of known concentrations.
-
Quantify the concentrations of tetrabenazine and its metabolites in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.[2]
-
Behavioral Assessment in Animal Models
The effects of tetrabenazine enantiomers on motor activity and motivational states can be assessed in various animal models.
Effort-Related Choice Task:
-
Objective: To assess the impact of tetrabenazine on motivation.
-
Apparatus: Operant chambers equipped with two levers and a food dispenser.
-
Procedure:
-
Train rats to press a lever for a preferred food reward on a fixed ratio schedule (e.g., FR5, requiring 5 presses for one reward).
-
Provide a less preferred but freely available food source (e.g., standard lab chow) in the chamber simultaneously.
-
After establishing a stable baseline of lever pressing and chow consumption, administer different doses of the test compound (e.g., tetrabenazine) or vehicle intraperitoneally.[7]
-
Measure the number of lever presses and the amount of chow consumed during the test session.[7]
-
A decrease in lever pressing for the preferred reward and an increase in consumption of the freely available chow is interpreted as a reduction in effortful motivation.
-
Assessment of Choreiform Movements in a Transgenic Rat Model of Huntington's Disease:
-
Objective: To evaluate the efficacy of tetrabenazine in reducing chorea-like movements.
-
Animals: Transgenic HD rats (e.g., tgHD rats) exhibiting hyperkinetic movements.[9]
-
Procedure:
-
Videotape the animals in their home cages to establish a baseline of hyperkinetic movements.
-
Administer the test compound (e.g., tetrabenazine) or vehicle via subcutaneous injection.[9]
-
Continue to videotape the animals at regular intervals post-injection.
-
A blinded observer scores the frequency and severity of choreiform movements from the video recordings.
-
A reduction in the number and intensity of these movements indicates a positive therapeutic effect.[9]
-
Conclusion
The biological activity of tetrabenazine is profoundly influenced by its stereochemistry. The (+)-enantiomer and its corresponding (+)-α-dihydrotetrabenazine metabolite are potent inhibitors of VMAT2, while their respective (-)-enantiomers are significantly less active. This stereospecificity is a crucial consideration in the development of new therapeutics targeting VMAT2, as exemplified by the development of deuterated tetrabenazine (deutetrabenazine) and valbenazine, which aim to optimize the metabolic profile and therapeutic window of VMAT2 inhibition. A thorough understanding of the distinct pharmacological profiles of each stereoisomer is essential for advancing the treatment of hyperkinetic movement disorders and for the rational design of next-generation VMAT2 inhibitors.
References
- 1. Determination of therapeutic plasma concentrations of tetrabenazine and an active metabolite by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal model of depression. III. Mechanism of action of tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effort-Related Motivational Effects of the VMAT-2 Inhibitor Tetrabenazine: Implications for Animal Models of the Motivational Symptoms of Depression | Journal of Neuroscience [jneurosci.org]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Dopamine-Depleting Effects of (-)-Tetrabenazine
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This guide provides a detailed examination of the pharmacological effects of (-)-tetrabenazine (TBZ), focusing on its primary mechanism of action: the depletion of dopamine (B1211576) from presynaptic nerve terminals. It synthesizes quantitative data, outlines key experimental methodologies, and visualizes the underlying biological and experimental processes.
Core Mechanism of Action
This compound's principal pharmacological effect is the reversible, high-affinity inhibition of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is a crucial protein embedded in the membrane of synaptic vesicles within presynaptic neurons, responsible for packaging monoamine neurotransmitters—most notably dopamine, but also serotonin, norepinephrine, and histamine—from the cytoplasm into these vesicles for storage and subsequent release.[3][4]
By binding to VMAT2, TBZ prevents the uptake of cytoplasmic dopamine into synaptic vesicles.[5][6] This disruption has two major consequences:
-
Depletion of Stored Dopamine: The pool of dopamine available for release into the synaptic cleft upon neuronal firing is significantly diminished.
-
Cytoplasmic Degradation: Dopamine that remains in the cytoplasm is exposed to degradation by enzymes such as monoamine oxidase (MAO), further reducing overall presynaptic dopamine levels.[1]
This net effect—a profound but reversible depletion of dopamine stores—is believed to be the primary mechanism underlying TBZ's therapeutic efficacy in treating hyperkinetic movement disorders like the chorea associated with Huntington's disease.[7][8] While its affinity for VMAT2 is high, TBZ also exhibits a much weaker antagonistic effect at the postsynaptic dopamine D2 receptor, though this is considered a secondary action.[1][9][10]
Metabolism and Active Metabolites
Upon oral administration, tetrabenazine (B1681281) undergoes extensive first-pass metabolism, resulting in low bioavailability of the parent drug.[11][12] However, it is rapidly converted by carbonyl reductase to two major active metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[13] These metabolites are potent VMAT2 inhibitors themselves and are considered the primary therapeutic moieties, circulating at much higher concentrations than the parent compound.[11][12] These metabolites are further metabolized, primarily by the cytochrome P450 enzyme CYP2D6.[11][13]
Quantitative Pharmacological Data
The following tables summarize key quantitative data regarding tetrabenazine's interaction with its targets and its in vivo effects on dopamine neurochemistry.
Table 1: Binding Affinities and Potency of Tetrabenazine and its Metabolites
| Compound | Target | Affinity / Potency (Kᵢ or IC₅₀) | Species | Reference |
|---|---|---|---|---|
| Tetrabenazine | VMAT2 | Kᵢ ≈ 100 nM | Human | [13] |
| Tetrabenazine | Dopamine D2 Receptor | Kᵢ ≈ 2100 nM | Human | [13] |
| Tetrabenazine | Striatal DA Depletion | IC₅₀ ≈ 1.2 mg/kg | Rat | [9] |
| (+)-Dihydrotetrabenazine | VMAT2 | Kᵢ = 0.97 ± 0.48 nM | Not Specified | [14] |
| (-)-Dihydrotetrabenazine | VMAT2 | Kᵢ = 2.2 ± 0.3 µM | Not Specified |[14] |
Table 2: In Vivo Effects of Tetrabenazine on Dopamine Levels in Rodent Striatum
| Dose (mg/kg) | Route | Time Post-Admin | % Dopamine Depletion | Species | Reference |
|---|---|---|---|---|---|
| 1.0 | Not Specified | Not Specified | 57% - 75% | Rat | [6] |
| 5.0 | Not Specified | 1 hour | ~90% | Rat | [9] |
| 0.4 | Subcutaneous | Not Specified | Effective dose for depletion | Rat | [15] |
| Not Specified | Not Specified | 30 minutes | Maximal Depletion | Rat |[9] |
Table 3: Pharmacokinetic Properties of Tetrabenazine and its Active Metabolites
| Parameter | Tetrabenazine | α-HTBZ | β-HTBZ | Reference |
|---|---|---|---|---|
| Half-life (t½) | ~10 hours (IV) | ~7 hours | ~5 hours | [13][16] |
| Protein Binding | 82 - 88% | 60 - 68% | 59 - 63% | [13] |
| Bioavailability | Low (~5%) | High (~80%) | High (~80%) | [12] |
| Effect of Strong CYP2D6 Inhibitor | N/A | ~3-fold increase in AUC | ~9.6-fold increase in AUC |[11][16] |
Visualized Signaling and Experimental Workflows
Signaling Pathway of Dopamine Depletion
The following diagram illustrates the mechanism by which this compound disrupts normal dopamine handling at the presynaptic terminal.
References
- 1. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrabenazine, a monoamine-depleting drug used in the treatment of hyperkinetic movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Tetrabenazine - Wikipedia [en.wikipedia.org]
- 7. Tetrabenazine: for chorea associated with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrabenazine: the first approved drug for the treatment of chorea in US patients with Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrabenazine, an amine-depleting drug, also blocks dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. A Novel Potential Positron Emission Tomography Imaging Agent for Vesicular Monoamine Transporter Type 2 | PLOS One [journals.plos.org]
- 15. currents.plos.org [currents.plos.org]
- 16. accessdata.fda.gov [accessdata.fda.gov]
The Discovery and Development of Tetrabenazine for Huntington's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabenazine (B1681281), a selective and reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), represents a landmark in the symptomatic treatment of hyperkinetic movement disorders, most notably chorea associated with Huntington's disease. Initially synthesized in the 1950s, its journey from a potential antipsychotic to the first FDA-approved treatment for a symptom of Huntington's disease is a compelling case study in drug development and repositioning. This technical guide provides an in-depth exploration of the discovery, mechanism of action, preclinical and clinical development, and key experimental protocols related to tetrabenazine. Quantitative data from pivotal studies are summarized, and critical pathways and workflows are visualized to offer a comprehensive resource for researchers and drug development professionals in the field of neurology and neuropharmacology.
Introduction: The Unmet Need in Huntington's Disease
Huntington's disease (HD) is a devastating autosomal dominant neurodegenerative disorder characterized by a triad (B1167595) of motor, cognitive, and psychiatric symptoms.[1] The disease is caused by an expansion of the cytosine-adenine-guanine (CAG) trinucleotide repeat in the huntingtin gene, leading to the production of a mutant huntingtin protein that is toxic to neurons, particularly in the striatum.[1][2] One of the most prominent and debilitating motor symptoms is chorea, an involuntary, irregular, and non-rhythmic movement that can affect any part of the body.[3][4] Prior to the approval of tetrabenazine, there were no FDA-approved treatments for chorea in HD, leaving a significant unmet medical need.[3]
Discovery and Initial Development
Tetrabenazine was first synthesized in the 1950s by Hoffmann-La Roche.[1][5] It was initially investigated as an antipsychotic agent due to its reserpine-like activity.[1] However, its efficacy in schizophrenia was found to be equivocal, and it was largely supplanted by more effective dopamine (B1211576) receptor blocking agents.[1] Despite this, early clinical observations in the United Kingdom revealed its potential in managing hyperkinetic movement disorders, leading to its approval for this indication in the UK in 1971.[6] It wasn't until August 15, 2008, that the U.S. Food and Drug Administration (FDA) approved tetrabenazine (marketed as Xenazine) for the treatment of chorea associated with Huntington's disease, making it the first approved drug for any symptom of this disease in the United States.[2][7]
Mechanism of Action: VMAT2 Inhibition
Tetrabenazine's therapeutic effect is primarily mediated through its action as a potent, selective, and reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[8][9][10] VMAT2 is a crucial protein located on the membrane of synaptic vesicles in the central nervous system, responsible for the uptake and storage of monoamine neurotransmitters—dopamine, serotonin, norepinephrine, and histamine—from the cytoplasm into the vesicles.[8][11]
By inhibiting VMAT2, tetrabenazine prevents the packaging of these monoamines into synaptic vesicles.[12] This leaves the monoamines exposed to degradation by monoamine oxidase (MAO) in the cytoplasm, leading to a depletion of their stores in the presynaptic neuron and a subsequent reduction in their release into the synaptic cleft.[8] The antichoreic effect of tetrabenazine is believed to result from the depletion of dopamine in the basal ganglia, a key brain region involved in motor control.[7]
Tetrabenazine also exhibits a weak affinity for the dopamine D2 receptor, but this is approximately 1,000-fold lower than its affinity for VMAT2 and is not thought to contribute significantly to its therapeutic effect.[7][8] The reversibility of VMAT2 binding and its shorter half-life distinguish tetrabenazine from reserpine, an irreversible VMAT inhibitor, which is associated with a higher incidence of peripheral side effects.[1]
Preclinical Development
In Vitro Studies: VMAT2 Binding Affinity
The affinity of tetrabenazine and its metabolites for VMAT2 is a critical determinant of its potency. This is typically assessed using radioligand binding assays.
Experimental Protocol: VMAT2 Binding Assay
-
Tissue Preparation: Rat striatal tissue, a region with high VMAT2 expression, is homogenized in a suitable buffer (e.g., HEPES-sucrose buffer).
-
Radioligand: [³H]dihydrotetrabenazine ([³H]DHTBZ), a high-affinity VMAT2 ligand, is used as the radiotracer.
-
Incubation: A fixed concentration of [³H]DHTBZ (e.g., 2 nM) is incubated with the striatal tissue homogenate in the presence of varying concentrations of the test compound (tetrabenazine or its metabolites).
-
Non-specific Binding: Non-specific binding is determined by adding a high concentration of unlabeled tetrabenazine (e.g., 10 µM) to a set of tubes.
-
Separation: After incubation (e.g., 60 minutes at room temperature), the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The dissociation constant (Ki) is calculated using the Cheng-Prusoff equation, which relates the IC50 (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) to the Ki.
Table 1: VMAT2 Binding Affinities (Ki)
| Compound | Ki (nM) | Reference |
| (±)-Tetrabenazine | 7.62 ± 0.20 | [13] |
| (+)-Tetrabenazine | 4.47 ± 0.21 | [13] |
| (-)-Tetrabenazine | 36,400 ± 4560 | [13] |
| (+)-α-dihydrotetrabenazine | 3.96 | [13] |
| (-)-β-dihydrotetrabenazine | 202 | [13] |
Note: The stereoisomers of tetrabenazine and its metabolites exhibit significantly different binding affinities for VMAT2, with the (+)-enantiomers being substantially more potent.[13][14]
In Vivo Studies: Animal Models of Huntington's Disease
Animal models of HD, such as the YAC128 transgenic mouse model, have been instrumental in evaluating the preclinical efficacy of tetrabenazine.[15] These models exhibit motor deficits and striatal neurodegeneration that recapitulate aspects of the human disease.[15]
Experimental Protocol: Evaluation in YAC128 HD Mouse Model
-
Animal Model: YAC128 transgenic mice, which express the full-length human huntingtin gene with 128 CAG repeats, and wild-type littermates are used.
-
Drug Administration: Tetrabenazine is administered to the mice, typically through their food, starting at a presymptomatic age (e.g., 2 months) or a symptomatic age (e.g., 6 months).[15]
-
Behavioral Testing: A battery of motor function tests is performed at regular intervals to assess motor coordination and balance. A common test is the rotarod, where mice are placed on a rotating rod, and the latency to fall is measured.
-
Neuropathological Analysis: At the end of the study, the mice are euthanized, and their brains are collected for histological analysis. The volume of the striatum and the number of striatal neurons are quantified to assess neuroprotection.
-
Results: Studies have shown that long-term treatment with tetrabenazine can alleviate motor deficits and reduce striatal cell loss in YAC128 mice, suggesting a potential neuroprotective effect.[15][16]
Clinical Development
The clinical development of tetrabenazine for Huntington's disease culminated in a pivotal Phase III clinical trial conducted by the Huntington Study Group.
Pivotal Clinical Trial: The Huntington Study Group (HSG) 2006 Study
This was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy, safety, and tolerability of tetrabenazine for the treatment of chorea in patients with HD.[1][8]
Experimental Protocol: HSG 2006 Clinical Trial
-
Study Design: A 12-week, double-blind, randomized, placebo-controlled trial.[5]
-
Participants: 84 ambulatory patients with a confirmed diagnosis of HD (CAG repeat ≥ 37) and a total maximal chorea score of ≥ 10 on the Unified Huntington's Disease Rating Scale (UHDRS).[8]
-
Intervention: Patients were randomized to receive either tetrabenazine (n=54) or placebo (n=30).[1]
-
Dosing and Titration: Tetrabenazine was initiated at 12.5 mg/day and titrated upwards weekly by 12.5 mg increments to a maximum of 100 mg/day, based on individual response and tolerability.[1][4]
-
Primary Outcome Measure: The change from baseline in the total maximal chorea score of the UHDRS.[4]
-
Secondary Outcome Measures: Included the Clinical Global Impression of Change (CGIC), and assessments of other motor, cognitive, and behavioral functions.
Efficacy and Safety Results
The HSG 2006 study demonstrated a statistically significant and clinically meaningful reduction in chorea in patients treated with tetrabenazine compared to placebo.
Table 2: Efficacy Results of the HSG 2006 Study
| Outcome Measure | Tetrabenazine (n=54) | Placebo (n=30) | p-value | Reference |
| Change in UHDRS Chorea Score | -5.0 points | -1.5 points | <0.0001 | [1] |
| CGIC "Much" or "Very Much" Improved | 23 subjects | 2 subjects | 0.0004 | [8] |
Tetrabenazine was generally well-tolerated. The most common adverse events included drowsiness, insomnia, and akathisia.[8] A black box warning for depression and suicidality was included in the prescribing information due to a higher incidence of these events in the tetrabenazine group.[5]
Pharmacokinetics
Tetrabenazine is rapidly and extensively metabolized, primarily in the liver.[7]
Table 3: Pharmacokinetic Parameters of Tetrabenazine and its Metabolites
| Parameter | Tetrabenazine | α-dihydrotetrabenazine (α-HTBZ) | β-dihydrotetrabenazine (β-HTBZ) | Reference |
| Oral Bioavailability | ~5% | High | High | [5] |
| Time to Peak (Tmax) | ~69 min | 1-1.5 hours | 1-1.5 hours | [7] |
| Half-life (t1/2) | ~5-7 hours | ~10 hours | ~8 hours | [8] |
| Protein Binding | 82-88% | 60-68% | 59-63% | [7] |
The parent drug is metabolized by carbonyl reductase to its two major active metabolites, α-HTBZ and β-HTBZ.[7] These metabolites are further metabolized by the cytochrome P450 enzyme CYP2D6.[5] This is a key consideration for potential drug-drug interactions and for patients who are poor metabolizers of CYP2D6.
Conclusion and Future Directions
The discovery and development of tetrabenazine for Huntington's disease is a testament to the importance of careful clinical observation and the repositioning of existing drugs for new indications. Its targeted mechanism of action, focused on the depletion of presynaptic dopamine via VMAT2 inhibition, provides an effective symptomatic treatment for chorea. The success of tetrabenazine has paved the way for the development of second-generation VMAT2 inhibitors, such as deutetrabenazine and valbenazine, which have been designed to have improved pharmacokinetic profiles and potentially better tolerability.[6]
For researchers and drug development professionals, the story of tetrabenazine underscores the value of understanding fundamental neurobiology and leveraging this knowledge to address unmet needs in devastating neurological disorders. Future research will likely focus on developing disease-modifying therapies for Huntington's disease, but the symptomatic relief provided by VMAT2 inhibitors like tetrabenazine will remain a cornerstone of patient care for the foreseeable future.
References
- 1. Tetrabenazine in the treatment of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Huntington's disease - Wikipedia [en.wikipedia.org]
- 3. Tetrabenazine Found Effective in Treating Mouse Model for Huntington's Disease - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 4. Tetrabenazine: the first approved drug for the treatment of chorea in US patients with Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. What are VMAT2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation and Characterization of Tetrabenazine Enantiomers against Vesicular Monoamine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tetrabenazine is neuroprotective in Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Management of Huntington’s disease: role of tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Tetrabenazine: A Comprehensive Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties and stability profile of (-)-tetrabenazine. The information is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient. All quantitative data is presented in structured tables for ease of reference, and key experimental protocols are detailed. Visual diagrams are included to illustrate degradation pathways and analytical workflows.
Physicochemical Properties
This compound is a white to pale yellow crystalline powder.[1][2][3] It is a reversible inhibitor of vesicular monoamine transporter 2 (VMAT2).[4][5] Key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₉H₂₇NO₃ | [2][4] |
| Molecular Weight | 317.42 g/mol | [2][6] |
| CAS Number | 58-46-8 | [1][4] |
| Melting Point | 125-130 °C | [7][8] |
| pKa | 6.51 | [2][9][10] |
| logP (calculated) | 3.23 - 3.4 | [5][11] |
| Solubility | ||
| Water | Sparingly soluble / Insoluble | [6][9] |
| Ethanol | Soluble | [4][9] |
| Methanol (B129727) | Sparingly soluble | [10] |
| Chloroform | Soluble | |
| DMSO | Soluble (>10 mg/mL) | [4][6] |
| Ether | Practically insoluble | [8][9] |
Stability Profile
This compound is sensitive to several environmental factors, leading to degradation. Forced degradation studies have shown that it is susceptible to acid and base hydrolysis, oxidation, and thermal stress.[12][13] However, it has been found to be relatively stable under neutral and photolytic conditions.[12][14]
Summary of Stability under Stress Conditions:
| Stress Condition | Stability | Observations | References |
| Acid Hydrolysis | Degrades | Formation of a more lipophilic impurity has been observed.[15] | [12][13][15] |
| Base Hydrolysis | Degrades | Significant degradation occurs under alkaline conditions. | [12][13][16] |
| Oxidation | Degrades | Yields multiple degradation products, including an N-oxide.[12] | [12][13] |
| Thermal Degradation | Degrades | Shows degradation under dry heat conditions. | [12][13][16] |
| Photodegradation | Stable / Discoloration | While some studies report stability, others note a strong discoloration upon light exposure, leading to the formation of impurities like dedihydrotetrabenazine (DTBZ) and detetrahydrotetrabenazine (TTBZ).[12][17] | [12][17] |
| Neutral Hydrolysis | Stable | Found to be stable in neutral aqueous conditions. | [12][14] |
Degradation Pathway Overview
The degradation of this compound can proceed through several pathways depending on the stress condition. A simplified representation of the major degradation routes is provided below.
Caption: Simplified degradation pathways of this compound under various stress conditions.
Experimental Protocols for Stability Studies
The following are generalized methodologies for conducting forced degradation studies on this compound, based on published literature. Specific parameters may require optimization.
General Sample Preparation
A stock solution of this compound is typically prepared in a suitable organic solvent like methanol or acetonitrile.[15][16] For subsequent stress studies, this stock solution is diluted with the respective stressor solution to achieve the desired final concentration.
Acid Hydrolysis
-
To a specific volume of the this compound stock solution, an equal volume of an acidic solution (e.g., 0.1 N to 2 N HCl) is added.[16]
-
The mixture is then subjected to stress conditions, which may involve refluxing at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30 minutes to several hours).[16]
-
After the stress period, the solution is cooled to room temperature and neutralized with a suitable base (e.g., NaOH solution).
-
The final volume is adjusted with a suitable diluent (often the mobile phase of the analytical method) before analysis.
Base Hydrolysis
-
An aliquot of the this compound stock solution is mixed with a basic solution (e.g., 0.1 N to 2 N NaOH).[16]
-
The solution is then stressed, for instance, by refluxing at a specific temperature (e.g., 60°C) for a set duration (e.g., 30 minutes).[16]
-
Following the stress period, the solution is cooled and neutralized with an appropriate acid (e.g., HCl solution).
-
The sample is then diluted to the final concentration for analysis.
Oxidative Degradation
-
The this compound stock solution is treated with a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 0.3% to 3% H₂O₂).[12][18]
-
The mixture is kept at room temperature for an extended period (e.g., 24-48 hours).[12][18]
-
After the specified time, the sample is diluted with a suitable diluent for analysis.
Thermal Degradation
-
A sample of solid this compound is placed in an oven at a high temperature (e.g., 105°C) for a defined duration (e.g., 6 hours).[16]
-
After exposure to heat, the sample is cooled, and a solution is prepared at the desired concentration for analysis.
Photostability Testing
-
Solutions of this compound are exposed to a light source, such as a Suntest® apparatus, to simulate UV and visible light exposure according to ICH Q1B guidelines.[17]
-
A control sample is kept in the dark to differentiate between light-induced and thermal degradation.
-
Samples are analyzed at appropriate time points to assess the extent of degradation.
Experimental Workflow for Stability Indicating Method Development
References
- 1. Tetrabenazine;CAS No.:58-46-8 [chemshuttle.com]
- 2. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Tetrabenazine = 98 HPLC, solid 58-46-8 [sigmaaldrich.com]
- 7. Tetrabenazine CAS#: 58-46-8 [m.chemicalbook.com]
- 8. Tetrabenazine [drugfuture.com]
- 9. Tetrabenazine | C19H27NO3 | CID 6018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Tetrabenazine (CAS 58-46-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. portuguese.hilarispublisher.com [portuguese.hilarispublisher.com]
- 15. Behaviour of Tetrabenazine in Acid Medium: Reassessment and Impact on Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jchps.com [jchps.com]
- 17. Structural elucidation of two photolytic degradation products of tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jetir.org [jetir.org]
(-)-Tetrabenazine binding affinity for VMAT2
An In-depth Technical Guide to the Binding Affinity of (-)-Tetrabenazine for VMAT2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the binding affinity of this compound for the vesicular monoamine transporter 2 (VMAT2). It includes quantitative binding data, detailed experimental methodologies, and visualizations of the binding mechanism and experimental workflows.
Introduction
Tetrabenazine (B1681281) (TBZ) is a reversible, high-affinity inhibitor of VMAT2, a transport protein responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles.[1][2][3] By inhibiting VMAT2, tetrabenazine leads to the depletion of these neurotransmitters from nerve terminals, which is the basis for its therapeutic use in hyperkinetic movement disorders like the chorea associated with Huntington's disease.[1][4][5] The interaction between tetrabenazine and VMAT2 is highly stereospecific, with the (+)-enantiomer showing significantly greater affinity than the (-)-enantiomer.[6][7]
Quantitative Binding Affinity Data
The binding affinity of tetrabenazine and its active metabolites, primarily dihydrotetrabenazine (B1670615) (DTBZ), for VMAT2 has been quantified using various in vitro assays. The key parameters used to express this affinity are the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50).
| Compound | Parameter | Value (nM) | Species/System | Reference |
| (±)-Tetrabenazine | Ki | 7.62 ± 0.20 | Rat Striatum | [7] |
| Ki | 100 | Not Specified | [8] | |
| IC50 | 3.2 | Not Specified | ||
| (+)-Tetrabenazine | Ki | 4.47 ± 0.21 | Rat Striatum | [6][7] |
| This compound | Ki | 36,400 ± 4560 | Rat Striatum | [6][7] |
| (+)-α-Dihydrotetrabenazine ((+)-DTBZ) | Ki | 3.96 | Rat Striatum | [6] |
| [3H]-(+)-Dihydrotetrabenazine | Kd | 18 ± 4 | Purified Human VMAT2 (wild-type) | [9][10] |
| Kd | 26 ± 9 | Purified Human VMAT2 (chimera) | [9][10][11] | |
| Reserpine (B192253) (for comparison) | Ki | 161 ± 1 | Purified Human VMAT2 (wild-type) | [9][10] |
| Ki | 173 ± 1 | Purified Human VMAT2 (chimera) | [9][10][11] |
Mechanism of Action
Tetrabenazine acts as a non-competitive inhibitor of VMAT2.[9][12][13] The proposed mechanism involves a two-step process:
-
Initial Low-Affinity Binding: Tetrabenazine is thought to enter VMAT2 from the luminal side, binding to a luminal-open conformation of the transporter with low affinity.[9][10][12]
-
Conformational Change and High-Affinity Binding: This initial binding induces a conformational change in VMAT2, resulting in a high-affinity, dead-end, occluded complex.[9][10][12] This locked conformation prevents the transporter from cycling and transporting monoamines.[11][14]
Recent cryo-electron microscopy (cryo-EM) structures of the VMAT2-tetrabenazine complex have confirmed that tetrabenazine binds to a central site within the transporter, locking it in an occluded state.[9][10][12][13]
Caption: Mechanism of VMAT2 inhibition by this compound.
Experimental Protocols
The binding affinity of tetrabenazine and its analogs for VMAT2 is typically determined using radioligand binding assays.
Radioligand Binding Assay for [3H]-Dihydrotetrabenazine
This protocol is adapted from studies on purified human VMAT2.[9][10]
Objective: To determine the binding affinity (Kd) of [3H]-dihydrotetrabenazine ([3H]-DTBZ) to VMAT2.
Materials:
-
Purified VMAT2 (wild-type or other constructs)
-
[3H]-labeled dihydrotetrabenazine ([3H]-DTBZ)
-
Binding Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 1 mM DDM, 0.125 mM CHS
-
Wash Buffer: Same as binding buffer
-
Non-specific binding control: 100 µM Reserpine
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Protein Preparation: Dilute purified VMAT2 to a final concentration of 2.5 nM in the binding buffer.
-
Radioligand Preparation: Prepare serial dilutions of [3H]-DTBZ in the binding buffer, with the highest concentration typically around 60 nM.
-
Binding Reaction: In a 96-well plate, combine the diluted VMAT2 protein with the various concentrations of [3H]-DTBZ. For each concentration, prepare triplicate wells.
-
Non-specific Binding: To a parallel set of wells, add 100 µM reserpine in addition to the VMAT2 and [3H]-DTBZ. This will determine the amount of non-specific binding.
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the VMAT2-bound [3H]-DTBZ from the unbound radioligand. One common method is rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer. Another method involves using scintillant-coated beads (e.g., CuYSi beads) that bind the protein-ligand complex, allowing for direct counting in the plate.[9]
-
Quantification: Add scintillation cocktail to the filters or wells and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of reserpine) from the total binding (counts in the absence of reserpine).
-
Plot the specific binding as a function of the [3H]-DTBZ concentration.
-
Fit the data to a one-site binding model using non-linear regression analysis to determine the Kd and Bmax (maximum number of binding sites).
-
Caption: Workflow for a radioligand binding assay.
Conclusion
This compound and its metabolites are potent, reversible inhibitors of VMAT2. The binding is highly stereospecific, with the (+)-enantiomer demonstrating significantly higher affinity. The mechanism of inhibition involves binding to the luminal-open state of the transporter and inducing a conformational change to a high-affinity, occluded state, thereby blocking monoamine transport. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers and professionals in the field of drug development and neuroscience.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]
- 3. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]
- 4. Tetrabenazine: Spotlight on Drug Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrabenazine for the treatment of hyperkinetic movement disorders: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 10. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 11. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
In Vivo Distribution of (-)-Tetrabenazine in the Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Tetrabenazine (TBZ) is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2) utilized in the management of hyperkinetic movement disorders, most notably chorea associated with Huntington's disease. Its therapeutic efficacy is intrinsically linked to its distribution and activity within the central nervous system. This technical guide provides an in-depth overview of the in vivo distribution of this compound in the brain, compiling available quantitative data, detailing experimental methodologies, and illustrating key pathways and workflows. The primary focus is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and therapeutic advancement in this area.
Introduction
This compound exerts its pharmacological effects by binding to VMAT2, a transport protein responsible for packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine, and histamine) into synaptic vesicles.[1] By inhibiting VMAT2, tetrabenazine (B1681281) leads to the depletion of these neurotransmitters at the synapse, thereby alleviating the hyperkinetic movements characteristic of certain neurological disorders. Upon administration, tetrabenazine is rapidly metabolized to active metabolites, primarily α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), which also exhibit significant VMAT2 inhibitory activity and contribute substantially to the overall therapeutic effect. Understanding the concentration and distribution of the parent drug and its active metabolites within different brain regions is crucial for elucidating its therapeutic window and side-effect profile.
In Vivo Brain Distribution: Quantitative Data
The distribution of this compound and its metabolites is not uniform throughout the brain. The highest concentrations are consistently observed in the striatum, a region densely populated with VMAT2. While comprehensive quantitative data on the regional distribution of tetrabenazine and its metabolites in the brain is limited in publicly available literature, the following table summarizes key pharmacokinetic parameters in the whole brain of rats following intranasal administration of a tetrabenazine nanoemulsion.
| Compound | Cmax (µg/mL) | AUC0-12 (µg·h/mL) | Elimination Rate Constant (k_e) (h⁻¹) |
| Tetrabenazine | 3.497 ± 0.275 | 29.196 ± 0.870 | 0.097 ± 0.012 |
| Data from a study in rats following intranasal administration of a 10 mg/kg dose of tetrabenazine nanoemulsion. |
Qualitative and semi-quantitative studies using positron emission tomography (PET) with radiolabeled tetrabenazine derivatives have consistently shown the highest binding in the striatum (caudate nucleus and putamen) and the lowest in the cortex.[1]
Experimental Protocols
The study of the in vivo distribution of this compound in the brain typically involves preclinical studies in animal models. The following sections outline a general methodology for such investigations.
Animal Models
-
Species: Male Sprague-Dawley rats or various mouse strains (e.g., C57BL/6) are commonly used. Transgenic mouse models of Huntington's disease, such as the YAC128 model, are also employed to study the drug's effects in a disease context.
-
Housing and Care: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water. All procedures are conducted in accordance with institutional animal care and use committee guidelines.
Drug Administration
-
Formulation: this compound can be dissolved in a suitable vehicle, such as a solution of dimethyl sulfoxide (B87167) (DMSO) and saline. For oral administration, it can be suspended in a vehicle like 0.5% carboxymethylcellulose.
-
Route of Administration: Common routes include intraperitoneal (IP) injection, subcutaneous (SC) injection, and oral gavage. Intranasal delivery has also been explored as a method for direct brain targeting.
-
Dose: Doses in preclinical studies vary, but a common range for rodent studies is 1 to 5 mg/kg.
Sample Collection and Preparation
-
Time Points: Animals are euthanized at various time points after drug administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours) to establish a time-concentration profile.
-
Brain Tissue Collection: Following euthanasia, the brain is rapidly excised and dissected on a cold plate to isolate specific regions of interest (e.g., striatum, cortex, hippocampus, cerebellum).
-
Tissue Homogenization: The dissected brain regions are weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform sample for analysis.
Analytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the simultaneous quantification of tetrabenazine and its metabolites.
-
Sample Extraction: An internal standard (e.g., a deuterated analog of tetrabenazine) is added to the brain homogenate. The analytes are then extracted using solid-phase extraction (SPE) or liquid-liquid extraction.
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a C18 analytical column with a gradient mobile phase, typically consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are detected and quantified using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for tetrabenazine, α-HTBZ, β-HTBZ, and the internal standard.
-
Quantification: A calibration curve is generated using standards of known concentrations, and the concentrations of the analytes in the brain tissue samples are determined by interpolation from this curve.
Mandatory Visualizations
Signaling Pathway of this compound
References
The Central Role of Cytochrome P450 2D6 in the Metabolism of (-)-Tetrabenazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Tetrabenazine (TBZ) is a vesicular monoamine transporter 2 (VMAT2) inhibitor utilized in the management of hyperkinetic movement disorders, most notably chorea associated with Huntington's disease. Its therapeutic action is primarily mediated through its active metabolites. The metabolic fate of tetrabenazine (B1681281) is complex and significantly influenced by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6), leading to inter-individual variability in drug response and adverse effects. This technical guide provides an in-depth exploration of the pivotal role of CYP2D6 in the metabolism of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.
Metabolic Pathway of this compound
Upon oral administration, this compound undergoes extensive first-pass metabolism. The initial step involves the reduction of the ketone group by carbonyl reductases to form two major active diastereomeric metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[1] These active metabolites are the primary pharmacologically active species responsible for VMAT2 inhibition.
Subsequently, both α-HTBZ and β-HTBZ are substrates for O-demethylation, a reaction predominantly catalyzed by CYP2D6.[2] This metabolic step is crucial as it leads to the formation of less active metabolites, primarily 9-desmethyl-α-DHTBZ and 9-desmethyl-β-DHTBZ. The efficiency of this CYP2D6-mediated O-demethylation is a key determinant of the circulating levels and duration of action of the active metabolites.
Quantitative Analysis of CYP2D6-Mediated Metabolism
| Parameter | α-Dihydrotetrabenazine (α-HTBZ) | β-Dihydrotetrabenazine (β-HTBZ) | Reference |
| Primary Metabolizing Enzyme | CYP2D6 | CYP2D6 | [2] |
| Metabolic Reaction | O-demethylation | O-demethylation | [2] |
| Fold-Increase in Exposure in CYP2D6 Poor Metabolizers | ~3-fold | ~9-fold | [3] |
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol outlines a general procedure for assessing the metabolism of tetrabenazine's active metabolites in a complex in vitro system that contains a spectrum of drug-metabolizing enzymes.
1. Materials:
-
Pooled human liver microsomes (HLMs)
-
α-HTBZ and β-HTBZ substrates
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching
-
Internal standard for LC-MS/MS analysis
2. Incubation Procedure:
-
Prepare a stock solution of the substrate (α-HTBZ or β-HTBZ) in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration typically 0.1-1.0 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the substrate to the incubation mixture. The final substrate concentration should be varied to determine kinetic parameters.
-
Start the reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes) to ensure linear metabolite formation.
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the microsomal proteins.
-
Transfer the supernatant for analysis by LC-MS/MS.
3. Analytical Method:
-
Utilize a validated LC-MS/MS method for the separation and quantification of the parent metabolite and its O-demethylated product.
-
Chromatographic separation is typically achieved on a C18 column.
-
Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
In Vitro Metabolism using Recombinant Human CYP2D6
This protocol allows for the specific investigation of CYP2D6's role in the metabolism of tetrabenazine's metabolites, eliminating the influence of other enzymes present in HLMs.
1. Materials:
-
Recombinant human CYP2D6 enzyme co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).
-
Substrates (α-HTBZ and β-HTBZ).
-
NADPH.
-
Potassium phosphate buffer (pH 7.4).
-
Control incubations (e.g., without NADPH or with heat-inactivated enzyme) should be included to confirm that the observed metabolism is CYP2D6-dependent.
2. Incubation Procedure:
-
Follow a similar incubation procedure as described for HLMs, substituting the HLMs with a specific concentration of the recombinant CYP2D6 enzyme preparation.
-
The concentration of the recombinant enzyme and substrate should be optimized to ensure linear reaction kinetics.
3. Data Analysis:
-
The rate of metabolite formation is determined at each substrate concentration.
-
Kinetic parameters (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Impact of CYP2D6 Genetic Polymorphism
The gene encoding CYP2D6 is highly polymorphic, leading to the classification of individuals into different metabolizer phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).[4][5] This genetic variability has significant clinical implications for tetrabenazine therapy.
-
Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles exhibit significantly reduced metabolism of α-HTBZ and β-HTBZ. This leads to higher and more sustained plasma concentrations of the active metabolites, increasing the risk of dose-dependent adverse effects such as sedation, parkinsonism, and depression.[4][6] For these patients, a lower starting dose and a lower maximum recommended daily dose are advised.[3]
-
Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles may metabolize the active metabolites more rapidly. This can potentially lead to lower plasma concentrations and reduced therapeutic efficacy at standard doses.
Due to this pronounced effect, CYP2D6 genotyping is recommended for patients who require daily doses of tetrabenazine exceeding 50 mg to guide appropriate dose adjustments and minimize the risk of adverse events.[7]
Conclusion
CYP2D6 plays a paramount role in the metabolism and clearance of the active metabolites of this compound. The O-demethylation of α-dihydrotetrabenazine and β-dihydrotetrabenazine by CYP2D6 is a critical step that dictates the pharmacokinetic profile and, consequently, the therapeutic and adverse effects of the drug. The significant impact of CYP2D6 genetic polymorphism on tetrabenazine metabolism highlights the importance of a personalized medicine approach, including pharmacogenetic testing, to optimize treatment outcomes for patients with hyperkinetic movement disorders. Further research to precisely quantify the kinetic parameters of CYP2D6-mediated metabolism of tetrabenazine's active metabolites will provide valuable data for refining physiologically based pharmacokinetic (PBPK) models and further enhancing individualized dosing strategies.
References
- 1. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Evidence for the catalysis of dextromethorphan O-demethylation by a CYP2D6-like enzyme in pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression, purification, and biochemical characterization of a human cytochrome P450 CYP2D6-NADPH cytochrome P450 reductase fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Assay of Cytochrome P450-Dependent Drug Demethylation Reactions and Its Use to Re-Evaluate the Pathways of Ketamine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. bio-rad.com [bio-rad.com]
Methodological & Application
Protocol for In Vitro VMAT2 Binding Assay with (-)-Tetrabenazine
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Vesicular Monoamine Transporter 2 (VMAT2) is a crucial protein in the central nervous system responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, from the cytoplasm into synaptic vesicles. This process is essential for proper neurotransmission, and dysregulation of VMAT2 is implicated in various neurological and psychiatric disorders. (-)-Tetrabenazine and its metabolites are well-characterized, high-affinity inhibitors of VMAT2, making them valuable tools for studying the transporter's function and for the development of novel therapeutics. This document provides detailed protocols for two common in vitro methods to assess the binding of compounds like this compound to VMAT2: the traditional filter binding assay and the more modern, homogeneous Scintillation Proximity Assay (SPA).
Data Presentation
Quantitative data from VMAT2 binding assays are typically summarized to determine the affinity of a test compound. The key value derived is the inhibitor constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.
Table 1: Summary of Quantitative Data from VMAT2 Binding Assay
| Parameter | Description | Typical Value Range |
| Radioligand | [3H]Dihydrotetrabenazine ([3H]DHTBZ) | N/A |
| Kd of Radioligand | Dissociation constant of the radioligand for VMAT2. | 2-5 nM |
| Total Binding | Counts per minute (CPM) in the absence of any competitor. | Varies with experiment |
| Non-specific Binding (NSB) | CPM in the presence of a saturating concentration of unlabeled ligand (e.g., 10 µM tetrabenazine). | <10% of Total Binding |
| Specific Binding | Total Binding - Non-specific Binding. | >90% of Total Binding |
| IC50 of this compound | Concentration of this compound that inhibits 50% of specific [3H]DHTBZ binding. | 20-50 nM |
| Ki of this compound | Inhibitor constant for this compound, calculated from the IC50. | Varies based on experimental conditions |
Experimental Protocols
Two primary methods for conducting in vitro VMAT2 binding assays are detailed below.
Protocol 1: Traditional Filter Binding Assay
This classic method relies on the physical separation of the radioligand-bound VMAT2 from the free radioligand by rapid filtration.
Materials and Reagents
| Reagent/Material | Supplier/Source |
| Rat Striatal Tissue | Freshly dissected |
| [3H]Dihydrotetrabenazine ([3H]DHTBZ) | PerkinElmer, American Radiolabeled Chemicals |
| This compound | Sigma-Aldrich, or other chemical supplier |
| Reserpine (optional, for comparison) | Sigma-Aldrich |
| Sucrose (B13894) | Sigma-Aldrich |
| HEPES | Sigma-Aldrich |
| Potassium Tartrate | Sigma-Aldrich |
| Magnesium Sulfate (MgSO4) | Sigma-Aldrich |
| Polyethylenimine (PEI) | Sigma-Aldrich |
| Glass Fiber Filters (e.g., Whatman GF/B) | Whatman, Millipore |
| Scintillation Cocktail | PerkinElmer, or other supplier |
| 96-well plates | Standard laboratory supplier |
| Homogenizer (Dounce or similar) | Standard laboratory equipment |
| Refrigerated Centrifuge | Standard laboratory equipment |
| Filtration Manifold | Brandel, Millipore |
| Liquid Scintillation Counter | PerkinElmer, Beckman Coulter |
Methodology
1. Preparation of Synaptic Vesicles (VMAT2 Source)
-
Homogenize fresh or frozen rat striatal tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic vesicles.
-
Resuspend the pellet in a hypotonic buffer (e.g., ice-cold water) to lyse synaptosomes and release vesicles.
-
Centrifuge again at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the final vesicle pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay). Store at -80°C until use.
2. Binding Assay
-
Prepare the assay buffer: 25 mM HEPES, 100 mM potassium tartrate, 5 mM MgSO4, pH 7.4.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, [3H]DHTBZ (at a concentration near its Kd, e.g., 2-5 nM), and the synaptic vesicle preparation.
-
Non-specific Binding (NSB): Add assay buffer, [3H]DHTBZ, a high concentration of unlabeled tetrabenazine (B1681281) (e.g., 10 µM), and the synaptic vesicle preparation.[1]
-
Competition Binding: Add assay buffer, [3H]DHTBZ, varying concentrations of the test compound (e.g., this compound), and the synaptic vesicle preparation.
-
-
Incubate the plate at room temperature or 30°C for 60-90 minutes to reach equilibrium.[1]
-
Pre-soak the glass fiber filters in 0.5% polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter.[2]
-
Terminate the binding reaction by rapid filtration through the pre-soaked filters using a cell harvester/filtration manifold.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., the assay buffer) to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis
-
Calculate the average CPM for each condition.
-
Determine Specific Binding = (Average CPM of Total Binding) - (Average CPM of Non-specific Binding).
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the traditional VMAT2 filter binding assay.
Protocol 2: Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay format that does not require a separation step. It utilizes microbeads containing a scintillant that emit light only when a radiolabeled molecule is bound to the bead surface.
Materials and Reagents
| Reagent/Material | Supplier/Source |
| VMAT2-expressing membranes | (As prepared in Protocol 1 or from a commercial source) |
| [3H]Dihydrotetrabenazine ([3H]DHTBZ) | PerkinElmer, American Radiolabeled Chemicals |
| This compound | Sigma-Aldrich, or other chemical supplier |
| Wheat Germ Agglutinin (WGA) SPA beads | Revvity (formerly PerkinElmer) |
| Assay Buffer (e.g., PBS or HEPES-based) | Standard laboratory supplier |
| 96-well or 384-well white microplates | PerkinElmer, Corning |
| Microplate Scintillation Counter (e.g., MicroBeta2, TopCount) | PerkinElmer, Beckman Coulter |
Methodology
1. Assay Development and Optimization
-
Bead and Membrane Titration: Before conducting the main experiment, it is crucial to determine the optimal ratio of SPA beads to VMAT2-containing membranes. This is typically done in a matrix format, varying the concentration of both components to achieve the best signal-to-noise ratio.
-
Assay Format Selection: Three formats can be considered:
-
Pre-coupled: Membranes and beads are incubated together before adding other reagents. This reduces pipetting steps.
-
Simultaneous Addition (T=0): Membranes, beads, radioligand, and competitor are all added to the well at the same time. This is common for high-throughput screening.
-
Delayed Addition: Ligand and membranes are pre-incubated to reach equilibrium before the beads are added to capture the complex.
-
2. Binding Assay (Simultaneous Addition Example)
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 2 mM MnCl2, 0.1% BSA, pH 7.4).
-
In a white-walled, clear-bottom 96-well plate, add the following components in order:
-
Assay buffer.
-
Test compound (e.g., this compound) at various concentrations for competition curves, or buffer for total binding. For non-specific binding, add a high concentration of unlabeled tetrabenazine (e.g., 10 µM).
-
[3H]DHTBZ at a concentration near its Kd.
-
A pre-mixed suspension of WGA SPA beads and VMAT2-containing membranes at their optimized concentrations.
-
-
Seal the plate and incubate at room temperature for a sufficient time to reach equilibrium (this may range from 1 to several hours and should be determined during assay development). Incubation can be done with gentle shaking.
-
After incubation, allow the beads to settle (or centrifuge the plate at a low speed, e.g., 500 x g for 2-5 minutes).
-
Measure the light output from each well using a microplate scintillation counter.
3. Data Analysis
The data analysis for SPA is similar to the filter binding assay.
-
Calculate the average counts for each condition.
-
Determine Specific Binding = (Average counts of Total Binding) - (Average counts of Non-specific Binding).
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for the VMAT2 Scintillation Proximity Assay (SPA).
References
Application Note: Chiral Separation of (±)-Tetrabenazine Enantiomers by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed protocol for the chiral separation of tetrabenazine (B1681281) enantiomers using High-Performance Liquid Chromatography (HPLC). The method is designed to deliver high-resolution separation, enabling accurate quantification and isolation of the individual enantiomers for further study.
Introduction
Tetrabenazine (TBZ) is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders.[1][2] TBZ possesses two chiral centers, resulting in four possible stereoisomers.[1][2] The enantiomers of tetrabenazine can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is crucial for drug development, pharmacokinetic studies, and ensuring the therapeutic efficacy and safety of the drug product.[3][4] This application note details a robust HPLC method for the baseline separation of tetrabenazine enantiomers using a polysaccharide-based chiral stationary phase.
Experimental Protocols
2.1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required. An Agilent 1100 series or similar is suitable.[5]
-
Chiral Stationary Phase: A Chiralpak IC column (4.6 mm × 250 mm) is recommended for this separation.[6] Polysaccharide-based chiral stationary phases have demonstrated excellent chiral recognition capabilities for tetrabenazine stereoisomers.[1]
-
Chemicals and Reagents:
-
(±)-Tetrabenazine standard
-
Ethanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
Diethylamine (Et2NH) (HPLC grade)
-
-
Sample Preparation: Prepare a stock solution of (±)-tetrabenazine in the mobile phase at a concentration of 1 mg/mL. Further dilute the stock solution to an appropriate concentration for injection (e.g., 10 µg/mL) using the mobile phase.
2.2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the chiral separation of tetrabenazine enantiomers. Two mobile phase systems are presented, offering flexibility in method development.
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Chiralpak IC (4.6 mm × 250 mm) | Chiralpak IC (4.6 mm × 250 mm) |
| Mobile Phase | 100% Ethanol + 0.1% Diethylamine | 25% Ethanol + 75% n-Hexane |
| Flow Rate | 0.5 mL/min | 0.5 mL/min |
| Column Temperature | 35 °C | 35 °C |
| Injection Volume | 10 µL | 10 µL |
| Detection | UV at 220 nm | UV at 220 nm |
2.3. System Suitability
Before sample analysis, the HPLC system should be equilibrated with the mobile phase until a stable baseline is achieved. A system suitability test should be performed by injecting the (±)-tetrabenazine standard solution six times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak areas and retention times is less than 2.0%. The resolution between the two enantiomer peaks should be greater than 1.5 for baseline separation.
Data Presentation
The following table presents typical retention times and resolution values obtained using the described HPLC method with Condition 1.
| Enantiomer | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| (+)-Tetrabenazine | tR1 | \multirow{2}{*}{> 1.5} | Tf1 |
| (-)-Tetrabenazine | tR2 | Tf2 |
Note: Actual retention times may vary depending on the specific column batch and system configuration. The values provided are for illustrative purposes.
Workflow and Method Logic
The following diagram illustrates the logical workflow for the chiral separation of tetrabenazine enantiomers using HPLC.
Caption: Workflow for Chiral HPLC Separation of Tetrabenazine Enantiomers.
Signaling Pathway (Conceptual)
While not a biological signaling pathway, the following diagram illustrates the conceptual pathway of chiral recognition within the HPLC column, leading to the separation of the enantiomers.
Caption: Conceptual Diagram of Chiral Recognition and Separation.
Conclusion
The described HPLC method provides a reliable and reproducible approach for the chiral separation of tetrabenazine enantiomers. The use of a Chiralpak IC column with an alcohol-based mobile phase allows for excellent resolution and accurate quantification. This method is suitable for routine quality control, stability testing, and pharmacokinetic studies of tetrabenazine. The flexibility in mobile phase composition allows for optimization based on specific laboratory instrumentation and requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of separation and configuration identification of the four tetrabenazine stereoisomers in determining their pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and Characterization of Tetrabenazine Enantiomers against Vesicular Monoamine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. CN103776932A - Method for analyzing and separating tetrabenazine and intermediate thereof by HPLC (High Performance Liquid Chromatography) method - Google Patents [patents.google.com]
- 6. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of (-)-Tetrabenazine and its Metabolites in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the simultaneous quantification of (-)-tetrabenazine (TBZ) and its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is rapid, sensitive, and robust, making it suitable for pharmacokinetic studies. All experimental procedures, including sample preparation, chromatographic conditions, and mass spectrometric parameters, are outlined in detail. Quantitative data is summarized for easy reference, and diagrams illustrating the metabolic pathway and experimental workflow are provided.
Introduction
This compound is a vesicular monoamine transporter 2 (VMAT2) inhibitor used for the treatment of hyperkinetic movement disorders such as the chorea associated with Huntington's disease.[1][2] Following administration, tetrabenazine (B1681281) undergoes extensive first-pass metabolism in the liver, primarily by carbonyl reductase, to form two major active metabolites: α-HTBZ and β-HTBZ.[1] These metabolites are further metabolized by the cytochrome P450 enzyme CYP2D6.[1][3] The accurate quantification of tetrabenazine and its metabolites in plasma is crucial for pharmacokinetic assessments and therapeutic drug monitoring. This document details a validated LC-MS/MS method for this purpose.
Metabolic Pathway of Tetrabenazine
Tetrabenazine is rapidly converted to its active dihydro-metabolites, α-HTBZ and β-HTBZ. These metabolites are the primary active moieties responsible for the pharmacological effects of the drug.[3]
Experimental Protocols
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of tetrabenazine and its metabolites from human plasma.[4]
-
To 200 µL of human plasma, add the internal standard (Tetrabenazine-d7).[4]
-
Load the plasma sample onto a C18 SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes from the cartridge.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
Liquid Chromatography
The chromatographic separation is performed on a C18 column.[4]
-
Column: Zorbax SB C18[4]
-
Mobile Phase: 60:40 (v/v) mixture of acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate[4]
-
Flow Rate: 0.8 mL/min[4]
-
Run Time: 2.5 minutes[4]
Mass Spectrometry
The analytes are detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.[4][5]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[4]
-
Mass Transitions:
Experimental Workflow
Quantitative Data
The LC-MS/MS method was validated according to FDA guidelines.[4] The calibration curves demonstrated excellent linearity over the specified concentration ranges.
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.01 - 5.03 | ≥ 0.99 |
| α-HTBZ | 0.50 - 100 | ≥ 0.99 |
| β-HTBZ | 0.50 - 100 | ≥ 0.99 |
Table 1: Linearity of the LC-MS/MS method for the quantification of tetrabenazine and its metabolites.[4]
The lower limit of quantification (LLOQ) was established to ensure sufficient sensitivity for pharmacokinetic studies.
| Analyte | LLOQ (ng/mL) |
| This compound | 0.01 |
| α-HTBZ | 0.50 |
| β-HTBZ | 0.50 |
Table 2: Lower Limit of Quantification (LLOQ) for tetrabenazine and its metabolites.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the simultaneous determination of this compound and its primary active metabolites, α-HTBZ and β-HTBZ, in human plasma.[4][5] The method meets the regulatory requirements for accuracy, precision, and sensitivity, making it a valuable tool for clinical and pharmacokinetic research in the development and therapeutic monitoring of tetrabenazine.
References
- 1. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
Application Notes and Protocols for the Synthesis of Radioactively Labeled (-)-Tetrabenazine and its Analogs for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabenazine (B1681281) (TBZ) is a reversible and highly selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is responsible for transporting monoamine neurotransmitters from the cytoplasm into synaptic vesicles for storage and subsequent release.[1][3] Its density can be an indicator of the integrity of presynaptic monoaminergic terminals. Consequently, radiolabeled tetrabenazine and its derivatives have become crucial tools for in vivo imaging of VMAT2 using Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These imaging techniques are instrumental in the study and diagnosis of various neurological and psychiatric disorders, including Parkinson's disease and Huntington's disease.[2][4][5] This document provides detailed protocols for the synthesis of radioactively labeled tetrabenazine analogs, focusing on Carbon-11, Fluorine-18, and Tritium (B154650) labeling.
Signaling Pathway and Rationale for VMAT2 Imaging
VMAT2 plays a critical role in neurotransmission by packaging monoamines into vesicles. A reduction in VMAT2 density is associated with the loss of dopaminergic neurons, a hallmark of Parkinson's disease. Therefore, imaging VMAT2 allows for the quantitative assessment of dopamine (B1211576) neuron integrity.
Caption: VMAT2's role in monoamine transport and radiotracer binding.
Synthesis Protocols and Quantitative Data
The synthesis of radiolabeled tetrabenazine analogs typically involves the labeling of a suitable precursor with a radionuclide. The choice of radionuclide depends on the desired imaging modality (PET or SPECT) and the required half-life. While the (+)-enantiomer of dihydrotetrabenazine (B1670615) (DTBZ) exhibits higher affinity for VMAT2, the synthesis of radiolabeled this compound analogs follows similar principles.[6]
Carbon-11 Labeled Analogs
Carbon-11 is a positron emitter with a short half-life of 20.3 minutes, making it ideal for PET studies requiring rapid imaging.[4] The most common method for ¹¹C-labeling is methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).
Caption: Workflow for the synthesis of --INVALID-LINK---DTBZ.
Experimental Protocol for --INVALID-LINK---DTBZ Synthesis [3][5][6][7]
-
Precursor Preparation: Dissolve the precursor, (+)-desmethyldihydrotetrabenazine, in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Radiolabeling: Introduce [¹¹C]CH₃I or [¹¹C]CH₃OTf into the reaction vessel containing the precursor solution and a base, such as potassium hydroxide (B78521) (KOH).
-
Reaction: Allow the reaction to proceed at room temperature.
-
Purification: The crude product is purified using solid-phase extraction (SPE) with a C18 cartridge.
-
Formulation: The final product is formulated in a physiologically compatible solution for injection.
Quantitative Data for [¹¹C]-Labeled Tetrabenazine Analogs
| Radiotracer | Precursor | Radiochemical Yield (RCY) | Molar Activity (Aₘ) | Radiochemical Purity | Synthesis Time | Reference(s) |
| --INVALID-LINK---DTBZ | (+)-Desmethyldihydrotetrabenazine | 80-90% (incorporation) | >160 GBq/µmol | >98% | 28-30 min | [6] |
| 10-(+)-[¹¹C]-DTBZ | 10-hydroxy-(+)-DTBZ | 35.3 ± 3.6% | Not Reported | >95% | Not Reported | [3][7] |
| 9-(+)-[¹¹C]-DTBZ | 9-hydroxy-(+)-DTBZ | 30.5 ± 2.3% | Not Reported | >95% | Not Reported | [3][7] |
Fluorine-18 Labeled Analogs
Fluorine-18 is a positron emitter with a longer half-life of 109.8 minutes, allowing for more complex and longer imaging protocols.[4] The synthesis of ¹⁸F-labeled tetrabenazine analogs typically involves a nucleophilic substitution reaction.
Caption: Workflow for the synthesis of [¹⁸F]AV-133.
Experimental Protocol for [¹⁸F]AV-133 Synthesis [8][9]
-
[¹⁸F]Fluoride Activation: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted with a solution of Kryptofix-222 and potassium carbonate in acetonitrile (B52724)/water. The mixture is dried azeotropically.
-
Radiolabeling: The tosylate or bromide precursor (e.g., 9-O-3-tosyloxypropyl-9-O-desmethyldihydrotetrabenazine) dissolved in acetonitrile or DMSO is added to the dried [¹⁸F]fluoride complex.
-
Reaction: The reaction mixture is heated at 100-115°C for a specified time.
-
Purification: The crude product is purified by semi-preparative High-Performance Liquid Chromatography (HPLC) or Solid-Phase Extraction (SPE).
-
Formulation: The purified radiotracer is formulated in a suitable buffer for injection.
Quantitative Data for [¹⁸F]-Labeled Tetrabenazine Analogs
| Radiotracer | Precursor | Radiochemical Yield (RCY) | Specific Activity | Radiochemical Purity | Synthesis Time | Reference(s) |
| [¹⁸F]F-DTBZ ([¹⁸F]AV-133) | Tosylate precursor | 10% (isolated) | 304 GBq/µmol | >98% | 50 min | [8] |
| [¹⁸F]AV-133 | Tosylate precursor | 21-41% | Not Reported | >95% | ~40 min | [9] |
| [¹⁸F]FE-DTBZ-d4 | Nosylate precursor | 9% (non-decay corrected) | >100 GBq/µmol | >98% | 100 ± 10 min | [6] |
Tritium Labeled Tetrabenazine
Tritium (³H) is a beta emitter used in preclinical in vitro and in vivo studies, such as autoradiography and binding assays. It is not used for in vivo imaging in humans.
Caption: Workflow for the synthesis of [³H]-Tetrabenazine.
Experimental Protocol for [³H]-Tetrabenazine Synthesis [1][10]
-
Precursor Preparation: The olefinic tetrabenazine precursor, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropenyl)-2H-benzo[a]quinolizin-2-one, is dissolved in ethyl acetate (B1210297) (EtOAc).
-
Catalyst Addition: 10% Palladium on carbon (Pd/C) is added to the solution.
-
Tritiation: The mixture is stirred under an atmosphere of tritium gas at room temperature.
-
Work-up: Labile tritium is removed by washing with methanol.
-
Purification: The final product is purified by HPLC.[1]
Quantitative Data for [³H]-Tetrabenazine
| Radiotracer | Precursor | Specific Activity | Radiochemical Purity | Total Activity | Reference(s) |
| [³H]-Tetrabenazine | Olefinic TBZ | 50 Ci/mmol (1,850 GBq/mmol) | 97% | 2.7 Ci (99.9 GBq) | [1] |
Conclusion
The synthesis of radioactively labeled this compound and its analogs is a well-established field with various methods available for different radioisotopes. The protocols and data presented here provide a comprehensive overview for researchers and scientists in the field of molecular imaging and drug development. These radiotracers are invaluable for the non-invasive in vivo quantification of VMAT2, aiding in the understanding and diagnosis of a range of neurological disorders. The choice of the specific radiotracer and synthesis method will depend on the application, available facilities, and desired imaging characteristics.
References
- 1. Synthesis of 3H-Labeled Tetrabenazine (TBZ) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity | MDPI [mdpi.com]
- 3. A Novel Potential Positron Emission Tomography Imaging Agent for Vesicular Monoamine Transporter Type 2 | PLOS One [journals.plos.org]
- 4. Derivatization of (±) dihydrotetrabenazine for copper-64 labeling towards long-lived radiotracers for PET imaging of the vesicular monoamine transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Quick and simple synthesis of (11)C-(+)-alpha-dihydrotetrabenazine to be used as a PET radioligand of vesicular monoamine transporters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Novel Potential Positron Emission Tomography Imaging Agent for Vesicular Monoamine Transporter Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. An improved radiosynthesis of [18F]AV-133: a PET imaging agent for vesicular monoamine transporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of H-Labeled Tetrabenazine (TBZ) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inducing a Low-Effort Bias in Decision-Making Tasks with (-)-Tetrabenazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (-)-tetrabenazine (TBZ) to induce a low-effort bias in preclinical decision-making tasks. Tetrabenazine (B1681281), a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT-2), effectively depletes dopamine (B1211576) in the brain, leading to a shift in choice behavior away from high-effort, high-reward options towards low-effort, low-reward alternatives.[1][2][3][4] This characteristic makes it a valuable pharmacological tool for modeling motivational deficits observed in various neuropsychiatric and neurological disorders, including depression, schizophrenia, and Parkinson's disease.[1][2][5]
Mechanism of Action
Tetrabenazine's primary mechanism involves the inhibition of VMAT-2, a protein responsible for packaging monoamines, particularly dopamine, into synaptic vesicles for release.[1][6] By blocking VMAT-2, TBZ prevents the storage of dopamine, leaving it susceptible to metabolism by monoamine oxidase. This leads to a significant reduction in synaptic dopamine levels, which is crucial for modulating motivation and effort-related decision-making.[2][5] The mesolimbic dopamine pathway, in particular, plays a critical role in these processes.[2][4][7]
Core Applications
-
Modeling Motivational Deficits: TBZ administration in rodents reliably induces a behavioral phenotype characterized by reduced willingness to exert effort for a preferred reward, mirroring symptoms like anergia, fatigue, and apathy seen in human clinical populations.[1][5][8]
-
Screening Pro-Motivational Compounds: The TBZ-induced low-effort bias provides a robust model for testing the efficacy of potential therapeutic agents aimed at enhancing motivation and reversing effort-related deficits.[1][5][6][9]
-
Investigating the Neurobiology of Motivation: By creating a reversible dopamine-depleted state, TBZ allows for the detailed investigation of the neural circuits and molecular mechanisms underlying effort-based decision-making.[2][5][10]
Data Presentation
The following tables summarize the quantitative effects of this compound across various decision-making tasks in both rats and mice.
Table 1: Effect of this compound on Concurrent Fixed-Ratio/Chow Feeding Choice Task in Rats
| Dose (mg/kg, IP) | Change in Lever Presses (High-Effort) | Change in Chow Intake (Low-Effort) | Reference |
| 0.25 | ↓ | ↑ | [6][11] |
| 0.5 | ↓ | ↑ | [6][11] |
| 0.75 | ↓↓ | ↑↑ | [5][6][11] |
| 1.0 | ↓↓↓ | ↑↑↑ | [5][6][11][12] |
Arrow count indicates the magnitude of the effect.
Table 2: Effect of this compound on T-Maze Barrier Choice Task in Rats
| Dose (mg/kg, IP) | % Choice of High-Effort Arm (with barrier) | Reference |
| Vehicle | ~80% | [8] |
| 0.25 | ~60% | [8] |
| 0.5 | ~40% | [8] |
| 0.75 | ~20% | [8] |
Table 3: Effect of this compound on Touchscreen Operant Task in Mice
| Dose (mg/kg, IP) | Change in Panel Presses (High-Effort) | Change in Pellet Intake (Low-Effort) | Reference |
| 2.0 | ↓ | ↑ | [4] |
| 4.0 | ↓↓ | ↑↑ | [4] |
| 8.0 | ↓↓↓ | ↑↑↑ | [4] |
Arrow count indicates the magnitude of the effect.
Experimental Protocols
Detailed methodologies for two common paradigms are provided below.
Protocol 1: Concurrent Fixed-Ratio 5/Chow Feeding Choice Task (Rats)
This task allows an animal to choose between working for a preferred food reward (high-effort) or consuming a freely available, less preferred food (low-effort).[11][12]
Materials:
-
Standard operant conditioning chambers equipped with a lever, a food pellet dispenser, and a container for chow.
-
High-carbohydrate precision food pellets (e.g., Bio-Serv #F0021).[12]
-
This compound.
-
Vehicle solution (e.g., 20% DMSO in saline, pH adjusted).[6]
Procedure:
-
Habituation and Training:
-
Food restrict rats to 85-90% of their free-feeding body weight.
-
Habituate rats to the operant chambers.
-
Train rats to press the lever for food pellets on a fixed-ratio 1 (FR1) schedule, gradually increasing to an FR5 schedule (five lever presses per pellet).[12]
-
Once stable on the FR5 schedule, introduce the concurrently available lab chow into the chamber.[11][12]
-
Continue training until a stable baseline of high lever pressing and low chow intake is established.[11]
-
-
Drug Administration:
-
Dissolve this compound in the vehicle solution.
-
Administer the desired dose of tetrabenazine (e.g., 0.25-1.0 mg/kg) or vehicle via intraperitoneal (IP) injection 90-120 minutes prior to the testing session.[6][11][12] A within-subjects design with a randomized, counterbalanced order of drug doses is recommended.[6]
-
-
Testing:
-
Place the rat in the operant chamber for a 30-minute session.[12]
-
Record the number of lever presses, the number of pellets earned, and the amount of chow consumed.
-
-
Control Experiment (Food Preference):
Protocol 2: T-Maze Barrier Choice Task (Rats)
This task assesses an animal's willingness to expend physical effort (climbing a barrier) to obtain a larger reward.[8]
Materials:
-
T-maze with a central arm and two choice arms.
-
A removable vertical barrier (e.g., 15-30 cm high).
-
Food rewards (e.g., sweetened cereal or food pellets).
-
This compound.
-
Vehicle solution.
Procedure:
-
Habituation and Training:
-
Food restrict rats as described above.
-
Habituate rats to the T-maze, allowing exploration with food rewards in both arms.
-
Establish a preference for one arm by consistently placing a larger reward (e.g., 4 pellets) in that arm and a smaller reward (e.g., 2 pellets) in the other.[8]
-
Once a stable preference for the high-reward arm is established, introduce the barrier into that arm.[8]
-
Continue training until a stable baseline of choosing to climb the barrier for the larger reward is achieved.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.25-0.75 mg/kg, IP) or vehicle as described above.
-
-
Testing:
-
Place the rat in the starting arm of the T-maze and allow it to make a choice.
-
Record which arm the rat chooses.
-
Conduct a series of trials (e.g., 10-20 trials) for each session.
-
-
Control Conditions:
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound action on dopamine transmission.
Experimental Workflow for TBZ-Induced Low-Effort Bias
Caption: General workflow for studying TBZ-induced effort bias.
Logical Relationship in Effort-Based Decision-Making Task
Caption: Logical structure of a typical effort-based choice task.
References
- 1. The VMAT-2 Inhibitor Tetrabenazine Affects Effort-Related Decision Making in a Progressive Ratio/Chow Feeding Choice Task: Reversal with Antidepressant Drugs | PLOS One [journals.plos.org]
- 2. The Psychopharmacology of Effort-Related Decision Making: Dopamine, Adenosine, and Insights into the Neurochemistry of Motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The dopamine depleting agent tetrabenazine alters effort-related decision making as assessed by mouse touchscreen procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effort-related motivational effects of the VMAT-2 inhibitor tetrabenazine: implications for animal models of the motivational symptoms of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The VMAT-2 Inhibitor Tetrabenazine Affects Effort-Related Decision Making in a Progressive Ratio/Chow Feeding Choice Task: Reversal with Antidepressant Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Dopamine, Effort-Based Choice, and Behavioral Economics: Basic and Translational Research [frontiersin.org]
- 8. The VMAT-2 inhibitor tetrabenazine alters effort-related decision making as measured by the T-maze barrier choice task: reversal with the adenosine A2A antagonist MSX-3 and the catecholamine uptake blocker bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential therapeutics for effort-related motivational dysfunction: assessing novel atypical dopamine transport inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Effort-Related Motivational Effects of the VMAT-2 Inhibitor Tetrabenazine: Implications for Animal Models of the Motivational Symptoms of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the dopamine depleting agent tetrabenazine on detailed temporal parameters of effort-related choice responding - PMC [pmc.ncbi.nlm.nih.gov]
Off-Label Research Applications of Tetrabenazine in Psychiatry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabenazine (B1681281), a vesicular monoamine transporter 2 (VMAT2) inhibitor, is an established treatment for chorea associated with Huntington's disease. Its mechanism of action, the depletion of presynaptic monoamines such as dopamine (B1211576), serotonin, and norepinephrine, has prompted significant off-label investigation into its therapeutic potential for various psychiatric conditions.[1][2][3] These explorations are primarily centered on disorders where hyperdopaminergic states are implicated in the pathophysiology. This document provides detailed application notes and protocols for the off-label research use of tetrabenazine in psychiatry, with a focus on Tourette syndrome and tardive dyskinesia.
Mechanism of Action: VMAT2 Inhibition
Tetrabenazine exerts its effects by reversibly inhibiting VMAT2, a transporter protein responsible for packaging monoamines into synaptic vesicles.[4][5][6] This inhibition leads to the depletion of these neurotransmitters from nerve terminals, thereby reducing their availability for release into the synaptic cleft.[3][7][8] The primary therapeutic benefit in the context of psychiatric research is attributed to the reduction of dopamine levels in key neural circuits.[6]
Off-Label Application: Tourette Syndrome
Tetrabenazine has been investigated as a treatment for motor and phonic tics in Tourette syndrome (TS), particularly in patients who are refractory to other treatments.[9][10][11] The rationale for its use lies in the "dopamine hypothesis" of TS, which posits that tics arise from hyperactive dopaminergic signaling in the basal ganglia.[11]
Quantitative Data Summary: Clinical Trials in Tourette Syndrome
| Study Design | Participant Population | N | Dosage Range (mg/day) | Primary Outcome Measure | Key Findings | Adverse Events | Reference |
| Retrospective, Open-Label | Pediatric and Adult TS Patients | 77 | Not specified (mean 2.0 years treatment) | Clinical Global Impressions of Change (CGI-C) | Over 80% of patients showed improvement in functioning and TS-related symptoms. | Drowsiness/fatigue, nausea, depression, insomnia, parkinsonism. | [11][12] |
| Retrospective Chart Review | Heavily Co-medicated TS Patients | 120 | Not specified (mean 19 months treatment) | CGI-C | 76% of patients were rated as 'improved'. | Not detailed. | [11] |
| Randomized, Double-Blind, Placebo-Controlled (Deutetrabenazine) | Children and Adolescents (6-16 years) with TS | 119 | Flexible, response-driven | Yale Global Tic Severity Scale-Total Tic Score (YGTSS-TTS) | No significant difference in tic severity between deutetrabenazine and placebo. | Generally mild to moderate. | [13] |
| Randomized, Double-Blind, Placebo-Controlled (Deutetrabenazine) | Children and Adolescents (6-16 years) with TS | 158 | Low-dose (up to 36 mg/day) and high-dose (up to 48 mg/day) | YGTSS-TTS | Primary endpoint not met; no significant difference in YGTSS-TTS between high-dose deutetrabenazine and placebo. | Treatment-emergent adverse events were generally mild or moderate. | [14] |
Experimental Protocol: Clinical Trial of Tetrabenazine in Tourette Syndrome
This protocol is a synthesized example based on methodologies from various clinical trials.[9][13]
-
Patient Recruitment and Screening:
-
Inclusion criteria: Diagnosis of Tourette Syndrome according to DSM-5 criteria, a baseline Yale Global Tic Severity Scale (YGTSS) total tic score of ≥ 22, and age between 5 and 17 years.[9]
-
Exclusion criteria: History of major depressive disorder, prior treatment with more than 7 doses of tetrabenazine, and current or history of suicidal ideation.[9]
-
-
Baseline Assessments:
-
Administer the YGTSS to quantify tic severity.
-
Conduct a thorough medical history and physical examination.
-
Perform baseline laboratory tests.
-
-
Randomization and Blinding:
-
Participants are randomized in a double-blind fashion to receive either tetrabenazine or a matching placebo.
-
-
Dosing and Titration:
-
Initiate tetrabenazine at a low dose (e.g., 12.5 mg/day) and titrate upwards weekly based on a fixed, flexible schedule, balancing tic suppression with tolerability.
-
The maximum dose is typically capped (e.g., 75-100 mg/day).
-
-
Outcome Measures:
-
The primary outcome is the change in the YGTSS total tic score from baseline to the end of the treatment period (e.g., 12 weeks).[9]
-
Secondary outcomes may include the Clinical Global Impression of Change (CGI-C) and the Patient Global Impression of Change.
-
-
Safety Monitoring:
-
Monitor for adverse events at each visit, with particular attention to sedation, parkinsonism, and mood changes.
-
Off-Label Application: Tardive Dyskinesia
Tetrabenazine has been used off-label for the management of tardive dyskinesia (TD), a hyperkinetic movement disorder caused by prolonged exposure to dopamine receptor antagonists.[15][16] The rationale is similar to its use in other hyperkinetic disorders: the reduction of synaptic dopamine.
Quantitative Data Summary: Clinical Trials in Tardive Dyskinesia
| Study Design | Participant Population | N | Dosage Range (mg/day) | Primary Outcome Measure | Key Findings | Adverse Events | Reference |
| Randomized, Videotape Protocol | Patients with refractory TD | 19 | Mean: 57.9 | Abnormal Involuntary Movement Scale (AIMS) | Significant improvements in AIMS scores (54.2% improvement in motor subset). | One patient did not tolerate due to sedation. | [15][16][17] |
| Double-Blind, Placebo-Controlled (Deutetrabenazine) | Patients with moderate to severe TD | 117 | Not specified | Change in AIMS score from baseline to week 12 | Deutetrabenazine significantly reduced AIMS scores compared to placebo (-3.0 vs -1.6). | Low rates of psychiatric adverse events. | [18] |
| Double-Blind, Randomized, Placebo-Controlled, Phase 3 (Deutetrabenazine) | Patients with TD | 222 (modified intention-to-treat) | 12, 24, 36 | Change in AIMS score from baseline to week 12 | Significant reduction in AIMS score with 24 mg/day (-3.2) and 36 mg/day (-3.3) compared to placebo (-1.4). | Favorable safety and tolerability. | [19] |
Experimental Protocol: Clinical Trial of Tetrabenazine in Tardive Dyskinesia
This protocol is a synthesized example based on methodologies from various clinical trials.[15][18][19]
-
Patient Recruitment and Screening:
-
Inclusion criteria: Diagnosis of tardive dyskinesia for at least 3 months, a baseline Abnormal Involuntary Movement Scale (AIMS) score of ≥6 as assessed by a blinded central rater, and stable psychiatric illness and psychoactive medication for at least 30 days.[18]
-
Exclusion criteria: Unstable or serious medical or psychiatric illness, and untreated depression.[20]
-
-
Baseline Assessments:
-
Videotape a standardized AIMS examination.
-
Obtain patient self-ratings of dyskinesia severity.
-
Conduct a thorough neurological and psychiatric evaluation.
-
-
Randomization and Blinding:
-
Participants are randomized to receive either tetrabenazine or placebo.
-
Videotapes from baseline and follow-up visits are randomized for scoring by raters blinded to treatment status.[15]
-
-
Dosing and Titration:
-
Tetrabenazine is initiated at a low dose and gradually increased to an optimal dose based on the reduction of involuntary movements and the emergence of side effects.
-
A mean dose of around 50-60 mg/day has been reported in some studies.[15]
-
-
Outcome Measures:
-
Safety Monitoring:
-
Closely monitor for parkinsonism, sedation, akathisia, and depression.
-
Other Investigated Off-Label Psychiatric Applications
While less extensively studied, tetrabenazine has been considered in other psychiatric contexts:
-
Schizophrenia: A 12-week, double-blind, placebo-controlled trial of tetrabenazine augmentation (up to 75 mg/day) in 41 patients with treatment-resistant schizophrenia did not show clinical improvement on the Brief Psychiatric Rating Scale or other measures. The drug was, however, well-tolerated.[21]
-
Psychosis and Agitation: Due to its dopamine-depleting effects, there is a theoretical basis for investigating tetrabenazine in the management of psychosis and severe agitation, though robust clinical trial data is lacking.[2]
Preclinical Research Protocols
Animal models are crucial for elucidating the underlying mechanisms of tetrabenazine's effects and for preclinical screening.
Example Protocol: Tetrabenazine in a Rodent Model of Hyperkinesia
-
Animal Model: Utilize a transgenic rat model of Huntington's disease that exhibits choreiform movements.
-
Drug Administration: Administer tetrabenazine or vehicle via subcutaneous injection.
-
Behavioral Assessment:
-
Videotape the animals in their home cage environment before and after the injection.
-
A blinded observer scores the frequency and severity of hyperkinetic movements at set time intervals.
-
-
Neurochemical Analysis:
-
Following the behavioral assessment, brain tissue (e.g., striatum, cortex) is collected.
-
High-performance liquid chromatography (HPLC) is used to measure the levels of dopamine, serotonin, and their metabolites to confirm monoamine depletion.[7]
-
Conclusion
Tetrabenazine's off-label use in psychiatry, particularly for Tourette syndrome and tardive dyskinesia, is supported by a growing body of research. Its mechanism of VMAT2 inhibition and subsequent dopamine depletion provides a strong rationale for its application in hyperkinetic movement disorders often comorbid with psychiatric conditions. While some studies have shown promise, particularly for tardive dyskinesia, further well-controlled clinical trials are necessary to firmly establish its efficacy and safety profile for these off-label indications, especially in pediatric populations with Tourette syndrome where recent results have been mixed. Researchers should adhere to rigorous clinical trial methodologies, including blinded assessments and standardized rating scales, to advance our understanding of tetrabenazine's role in psychiatric therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrabenazine, a monoamine-depleting drug used in the treatment of hyperkinetic movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minimal clinically important change in Abnormal Involuntary Movement Scale score in tardive dyskinesia as assessed in pivotal trials of deutetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. Tetrabenazine-induced depletion of brain monoamines: characterization and interaction with selected antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Depletion of monoamine transmitters by tetrabenazine in brain tissue in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. tourette.org [tourette.org]
- 11. springermedicine.com [springermedicine.com]
- 12. researchgate.net [researchgate.net]
- 13. Safety and Efficacy of Flexible-Dose Deutetrabenazine in Children and Adolescents With Tourette Syndrome: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of Fixed-Dose Deutetrabenazine in Children and Adolescents for Tics Associated With Tourette Syndrome: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tetrabenazine treatment for tardive dyskinesia: assessment by randomized videotape protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. psychiatryonline.org [psychiatryonline.org]
- 17. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 18. neurology.org [neurology.org]
- 19. Deutetrabenazine for treatment of involuntary movements in patients with tardive dyskinesia (AIM-TD): a double-blind, randomised, placebo-controlled, phase 3 trial [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Tetrabenazine augmentation in treatment-resistant schizophrenia: a 12-week, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-Tetrabenazine in Preclinical Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Tetrabenazine (TBZ) is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), a key protein responsible for packaging monoamine neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine (B1679862) into synaptic vesicles.[1][2] By inhibiting VMAT2, tetrabenazine (B1681281) leads to the depletion of these neurotransmitters from their stores, thereby reducing monoaminergic transmission.[1][3] This mechanism of action makes it a valuable tool in preclinical rodent models to study conditions associated with hyperkinetic movement disorders and to investigate the role of monoamines in various physiological and pathological processes. In humans, tetrabenazine is approved for the treatment of chorea associated with Huntington's disease.[4][5] These application notes provide a comprehensive overview of dosing protocols, experimental methodologies, and relevant biological pathways for the use of this compound in preclinical rodent research.
I. Dosing Protocols
The administration of this compound in rodents has been performed using various routes and dose ranges, depending on the research question and the specific animal model. The following tables summarize common dosing protocols from published preclinical studies.
Table 1: Intraperitoneal (IP) Administration of this compound
| Rodent Species | Dose Range (mg/kg) | Dosing Schedule | Vehicle | Key Findings | Reference |
| Mouse (C57BL/6) | 2.0 - 8.0 | Single injection | Not specified | Dose-dependent decrease in high-effort choices in an effort-based decision-making task. Significant decrease in nucleus accumbens dopamine levels at 8.0 mg/kg. | [6] |
| Mouse (CD1) | Not specified | Single injection | Not specified | Induced anergia in the Forced Swim Test, which was reversible by bupropion (B1668061) in both sexes and by fluoxetine (B1211875) only in females. | [7] |
| Rat | 1.0 | Single injection | 10% DMSO in saline | Shifted choice from high-effort lever pressing to low-effort chow intake. | [8] |
| Rat (Wistar) | 10 | Single injection | Not specified | Reduced exploratory locomotor activity, correlated with a decrease in brainstem noradrenaline and dopamine concentrations. | [9] |
| Rat | 30 | Single injection | Not specified | Increased serum prolactin levels, suggesting dopamine antagonist properties. | [10] |
| Rat | 3.0 | Single injection | Not specified | Rapid depletion of brain dopamine and norepinephrine, with maximal effects observed at 0.5 hours post-injection. | [11] |
Table 2: Oral (PO) Administration of this compound
| Rodent Species | Dose (mg/kg) | Dosing Schedule | Vehicle | Key Findings | Reference |
| Mouse (YAC128 HD model) | Estimated 1.5-fold higher than a previous study | Three times a week (chronic) | Not specified | Alleviated motor deficits and reduced striatal cell loss. Induced depression-like behaviors. | [5] |
II. Experimental Protocols
A. Effort-Based Decision-Making Task
This protocol is adapted from studies investigating the effects of tetrabenazine on motivation and effort.[6][12]
Objective: To assess the effect of tetrabenazine on an animal's willingness to exert effort for a preferred reward.
Apparatus: Operant conditioning chambers equipped with a lever, a food pellet dispenser, and a dish for freely available, less preferred food (e.g., standard chow).
Procedure:
-
Training:
-
Food-restrict rats or mice to 85-90% of their free-feeding body weight.
-
Train the animals to press a lever for a preferred food reward (e.g., sugar pellets) on a fixed-ratio schedule (e.g., FR5, requiring 5 lever presses for one reward).
-
Once lever pressing is stable, introduce a concurrently available, less preferred food (e.g., standard laboratory chow) into the chamber.
-
-
Drug Administration:
-
Testing:
-
Place the animal in the operant chamber for a set duration (e.g., 30 minutes).
-
Record the number of lever presses, the number of preferred rewards earned, and the amount of the less preferred chow consumed.
-
-
Data Analysis:
-
Compare the behavioral measures between the tetrabenazine-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A shift from lever pressing to chow consumption is indicative of a reduced motivation to work for the preferred reward.
-
B. Neurochemical Analysis of Brain Tissue
This protocol outlines the general steps for measuring monoamine levels in rodent brain tissue following tetrabenazine administration.[6]
Objective: To quantify the levels of dopamine, serotonin, and their metabolites in specific brain regions.
Procedure:
-
Drug Administration and Tissue Collection:
-
Administer this compound or vehicle to the animals as per the study design.
-
At a predetermined time point post-injection, euthanize the animals via a rapid and humane method (e.g., cervical dislocation or decapitation).
-
Rapidly dissect the brain regions of interest (e.g., nucleus accumbens, striatum) on an ice-cold surface.
-
Immediately freeze the tissue samples in liquid nitrogen or on dry ice and store them at -80°C until analysis.
-
-
Sample Preparation:
-
Homogenize the frozen brain tissue in a suitable acidic solution (e.g., perchloric acid) to precipitate proteins and stabilize the monoamines.
-
Centrifuge the homogenates at high speed in a refrigerated centrifuge.
-
Collect the supernatant containing the monoamines and their metabolites.
-
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Use a mobile phase optimized for the separation of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA).
-
Quantify the analytes by comparing the peak areas to those of known standards.
-
-
Data Analysis:
-
Normalize the monoamine concentrations to the weight of the tissue sample.
-
Compare the levels between the tetrabenazine-treated and vehicle-treated groups using appropriate statistical tests.
-
III. Signaling Pathways and Experimental Workflows
A. Mechanism of Action of this compound
This compound exerts its effects by inhibiting the vesicular monoamine transporter 2 (VMAT2). This transporter is crucial for loading monoamine neurotransmitters from the cytoplasm into synaptic vesicles, a process that is dependent on a proton gradient.[3] By blocking VMAT2, tetrabenazine prevents the storage of these neurotransmitters, leaving them susceptible to degradation by monoamine oxidase in the cytoplasm.[3] This leads to a depletion of vesicular monoamines, resulting in reduced neurotransmitter release upon neuronal firing.
Caption: Mechanism of this compound action at the presynaptic terminal.
B. Experimental Workflow for a Behavioral Study
The following diagram illustrates a typical workflow for a preclinical rodent study investigating the behavioral effects of this compound.
Caption: A typical experimental workflow for a preclinical rodent study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrabenazine is neuroprotective in Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dopamine depleting agent tetrabenazine alters effort-related decision making as assessed by mouse touchscreen procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the dopamine depleting agent tetrabenazine in tests evaluating different components of depressive-like behavior in mice: sex-dependent response to antidepressant drugs with SERT and DAT blocker profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the dopamine depleting agent tetrabenazine on detailed temporal parameters of effort-related choice responding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of tetrabenazine and alpha-methyl-m-tyrosine on exploratory activity and brain catecholamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroendocrine evidence that tetrabenazine is a dopamine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Concentration-effect relationships of tetrabenazine and dihydrotetrabenazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
Troubleshooting & Optimization
Overcoming poor bioavailability of oral (-)-tetrabenazine in experiments
This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor oral bioavailability of (-)-tetrabenazine (TBZ) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound consistently low in my experiments?
A1: The poor oral bioavailability of this compound (TBZ) is not typically an issue of absorption but rather a result of extensive and rapid first-pass metabolism.[1][2] After oral administration, over 75% of the TBZ dose is absorbed from the gastrointestinal tract.[1][3] However, it is then quickly metabolized in the liver, primarily by the enzyme carbonyl reductase, into its two major metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[1][2] This metabolic process is so efficient that the systemic bioavailability of the parent TBZ compound is extremely low, reported to be approximately 5% (0.049 ± 0.032).[4][5][6]
Q2: Which compounds should I be measuring in plasma to accurately assess systemic exposure after oral TBZ administration?
A2: Due to the rapid metabolism, plasma concentrations of the parent TBZ drug are often below the limit of detection.[3][5] The primary circulating compounds are the metabolites α-HTBZ and β-HTBZ, which are considered the principal active moieties.[2] The α-HTBZ metabolite is pharmacologically active, while the β-HTBZ metabolite is considered inert.[1][5] Therefore, pharmacokinetic assessments should focus on quantifying α-HTBZ and β-HTBZ concentrations in plasma. These metabolites have a much higher bioavailability than the parent drug.[4][6]
Q3: Does co-administration with food impact the oral bioavailability of tetrabenazine (B1681281) in animal experiments?
A3: No, the presence of food is not expected to significantly alter the bioavailability of tetrabenazine's active metabolites.[1] Studies have shown that food intake does not have a meaningful effect on the peak plasma concentration (Cmax) or the total exposure (Area Under the Curve, AUC) of α-HTBZ and β-HTBZ.[1][5] Therefore, TBZ can be administered without special consideration for the animal's feeding schedule.[1]
Pharmacokinetic Data Summary
The following tables summarize key pharmacokinetic parameters for TBZ and its derivatives from preclinical and clinical studies.
Table 1: General Pharmacokinetic Properties of TBZ and Its Primary Metabolites
| Compound | Oral Bioavailability | Plasma Protein Binding | Half-life (t½) | Role |
|---|---|---|---|---|
| This compound (TBZ) | ~5%[4][6] | 83-88%[1][6] | ~10 hours[1] | Parent Drug / Prodrug |
| α-dihydrotetrabenazine (α-HTBZ) | High[6] | 44-59%[1][6] | 4-8 hours[5] | Active Metabolite[1] |
| β-dihydrotetrabenazine (β-HTBZ) | High[6] | 44-59%[1][6] | 2-5 hours[1] | Inert Metabolite[1] |
Table 2: Comparative Pharmacokinetics of Intranasal vs. Oral Administration in Rats Data from a study using a tetrabenazine-loaded nanoemulsion formulation for intranasal delivery.
| Administration Route | Compartment | Cmax (μg/mL) | AUC₀₋₁₂ (μg·h/mL) |
|---|---|---|---|
| Intranasal Nanoemulsion | Brain | 3.497 ± 0.275[7] | 29.196 ± 0.870[7] |
| Intranasal Nanoemulsion | Plasma | 1.400 ± 0.084[7] | 12.925 ± 0.340[7] |
Table 3: Comparison of Metabolite Pharmacokinetics Following Single Doses of Tetrabenazine and Deutetrabenazine in Healthy Volunteers Deutetrabenazine is a deuterated form of TBZ designed to slow metabolism.
| Parameter (Total Active Metabolites) | Tetrabenazine (25 mg) | Deutetrabenazine (~12 mg) | Fold-Change (Approx.) |
|---|---|---|---|
| Half-life (t½) | Shorter | 3- to 4-fold longer[8] | ↑ 3-4x |
| Peak-to-Trough Fluctuation | Higher | 11-fold lower[8] | ↓ 11x |
| Comparable Total Exposure (AUC) | Achieved with 25 mg | Achieved with ~11.4-13.2 mg[8] | ~50% Dose Reduction |
Troubleshooting Guides & Experimental Strategies
If you are encountering issues with low or erratic plasma concentrations, the following strategies can be employed to improve outcomes.
Guide 1: Overcoming Metabolism with Formulation Strategies
Q: My plasma concentrations of active metabolites are highly variable and the resulting effects are inconsistent. How can I create a more robust oral formulation?
A: Encapsulating TBZ in a nanocarrier system can protect it from premature metabolism in the gut and liver, enhance its solubility, and provide more consistent absorption.[7][9]
-
Nanoemulsions: These are lipid-based formulations that can increase the solubility and permeation of lipophilic drugs like TBZ.[7] By encapsulating the drug in small droplets, a nanoemulsion can facilitate transport across the intestinal epithelium and reduce exposure to metabolic enzymes.[7]
-
Liposomes: These are vesicles composed of a lipid bilayer that can carry both hydrophilic and hydrophobic drugs.[10] For TBZ, liposomal encapsulation can improve its stability in the GI tract and facilitate uptake, leading to improved bioavailability.[11]
Caption: Formulation strategies to address TBZ's bioavailability issues.
Guide 2: Bypassing Metabolism with Alternative Administration Routes
Q: How can I study the direct effects of tetrabenazine on the central nervous system without the confounding factor of first-pass metabolism?
A: To completely bypass hepatic first-pass metabolism, consider an alternative route of administration. This approach is ideal for separating the pharmacological effects of the drug from its metabolic profile.
-
Intranasal (IN) Delivery: This route delivers the drug directly to the systemic circulation and, importantly, can facilitate nose-to-brain transport via the olfactory region.[7] This avoids the GI tract and liver, leading to significantly higher drug concentrations in the brain relative to plasma.[7]
-
Parenteral Injection (IV or IP): Intravenous (IV) or intraperitoneal (IP) injections are standard experimental methods to achieve 100% bioavailability and are essential for establishing baseline dose-response relationships.[12][13]
References
- 1. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrabenazine in the treatment of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intranasal delivery of tetrabenazine nanoemulsion via olfactory region for better treatment of hyperkinetic movement associated with Huntington's disease: Pharmacokinetic and brain delivery study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Concentration-effect relationships of tetrabenazine and dihydrotetrabenazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing sedation and parkinsonism side effects of (-)-tetrabenazine in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (-)-tetrabenazine (TBZ) in animal studies. The focus is on managing the common side effects of sedation and parkinsonism to ensure data integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of tetrabenazine-induced sedation and parkinsonism?
A1: Tetrabenazine (B1681281) is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2][3] VMAT2 is responsible for packaging monoamine neurotransmitters—primarily dopamine (B1211576), but also serotonin (B10506) and norepinephrine (B1679862)—into presynaptic vesicles for later release.[1][4] By inhibiting VMAT2, tetrabenazine leads to the depletion of these monoamines from nerve terminals.[1][4] The parkinsonian side effects are largely attributed to the depletion of dopamine in the nigrostriatal pathway, mimicking the dopamine deficiency seen in Parkinson's disease.[5] Sedation is thought to result from the widespread depletion of monoamines, including serotonin and norepinephrine, which are crucial for arousal and wakefulness.[1][6]
Q2: How soon after administration should I expect to see sedation or parkinsonism, and how long do these effects last?
A2: The onset and duration of tetrabenazine's effects can vary based on the dose and the animal model. In rats, behavioral effects such as reduced locomotor activity can be observed within hours of administration.[6] The action of tetrabenazine itself is reversible and lasts for 16-24 hours.[7] However, the recurrence of chorea in human patients is noted within 12-18 hours after the last dose, suggesting a similar timeframe for the dissipation of its primary effects.[7] Researchers should conduct pilot studies to determine the precise time course for their specific dose and experimental paradigm.
Q3: Are the sedative effects of tetrabenazine simply a reduction in general movement, or do they reflect a motivational deficit?
A3: This is a critical distinction for experimental design. Studies using effort-related choice tasks in rats have shown that tetrabenazine shifts behavior towards low-effort options. For instance, rats will choose to eat freely available chow rather than work (e.g., press a lever) for a more preferred food.[8][9][10] This suggests that tetrabenazine induces motivational deficits (anergia or fatigue), which is more complex than simple motor sedation.[8][10][11] This effect is thought to be primarily mediated by the depletion of dopamine in the nucleus accumbens.[8]
Q4: Can the parkinsonian or sedative effects of tetrabenazine be reversed or mitigated pharmacologically in animal models?
A4: Yes, several pharmacological agents have been shown to counteract the behavioral effects of tetrabenazine in animal studies. The antidepressant bupropion, a dopamine and norepinephrine reuptake inhibitor, has been shown to reverse tetrabenazine-induced deficits in both the forced swim test and effort-related decision-making tasks in rodents.[8][10][11] Additionally, the adenosine (B11128) A2A antagonist MSX-3 has been effective in reversing the effort-related impairments caused by tetrabenazine.[8][10]
Q5: What is the recommended starting dose for tetrabenazine in rodent studies to minimize side effects?
A5: Dosing is highly dependent on the research question and the specific animal model (species, strain). For studies modeling motivational deficits in rats, doses around 0.75-1.0 mg/kg (IP) have been shown to be effective without causing complete immobility.[9][10] For inducing catalepsy (a proxy for parkinsonism), higher doses may be required. It is imperative to perform a dose-response study to identify a dose that produces the desired effect with tolerable side effects for your specific experimental conditions.[3]
Troubleshooting Guides
Issue: Excessive Sedation or Immobility in Animals
This guide helps to determine the cause of excessive sedation and provides steps for mitigation.
Caption: Troubleshooting workflow for excessive sedation.
Issue: Animals Exhibit Parkinsonian-like Symptoms (Catalepsy, Rigidity)
This guide addresses the appearance of motor side effects resembling parkinsonism.
References
- 1. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. Tetrabenazine for the treatment of chorea and other hyperkinetic movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Animal model of depression. III. Mechanism of action of tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effort-Related Motivational Effects of the VMAT-2 Inhibitor Tetrabenazine: Implications for Animal Models of the Motivational Symptoms of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the dopamine depleting agent tetrabenazine on detailed temporal parameters of effort-related choice responding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The VMAT-2 Inhibitor Tetrabenazine Affects Effort-Related Decision Making in a Progressive Ratio/Chow Feeding Choice Task: Reversal with Antidepressant Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the dopamine depleting agent tetrabenazine in tests evaluating different components of depressive-like behavior in mice: sex-dependent response to antidepressant drugs with SERT and DAT blocker profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the potential for QTc prolongation in studies using (-)-tetrabenazine
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential for QTc prolongation in studies involving (-)-tetrabenazine.
Frequently Asked Questions (FAQs)
Q1: What is QTc prolongation and why is it a concern in drug development?
The QT interval on an electrocardiogram (ECG) represents the time it takes for the heart's ventricles to depolarize and repolarize. The corrected QT interval (QTc) accounts for variations in heart rate. QTc prolongation is a delay in this repolarization process and is a significant concern because it can increase the risk of a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP), which can lead to sudden cardiac death.[1][2] Regulatory agencies worldwide mandate thorough evaluation of a new drug's potential to cause QTc prolongation.[3]
Q2: Does this compound have the potential to prolong the QTc interval?
Yes, studies have shown that tetrabenazine (B1681281) can cause a small increase in the QTc interval.[1][4] A dedicated clinical study demonstrated that single doses of 25 mg or 50 mg of tetrabenazine resulted in an apparent 7-10 millisecond increase in the QTc interval.[4] Another study reported a mean increase of approximately 8 milliseconds.[1] While this effect is generally considered small, caution is advised, especially when co-administered with other drugs known to prolong the QTc interval or in patients with pre-existing risk factors.[1][5]
Q3: What is the primary mechanism by which drugs like this compound may prolong the QTc interval?
The most common mechanism for drug-induced QTc prolongation is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel.[6] This channel plays a crucial role in the repolarization phase of the cardiac action potential. Inhibition of the hERG channel delays this repolarization, leading to a prolonged QT interval.
Q4: How do the metabolites of this compound influence its effect on the QTc interval?
This compound is extensively metabolized by the cytochrome P450 enzyme CYP2D6 to active metabolites, primarily α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[7] These metabolites are also substrates for CYP2D6. The overall effect on QTc is therefore a composite of the parent drug and its active metabolites. Individuals who are "poor metabolizers" for CYP2D6 or are taking strong CYP2D6 inhibitors (like certain antidepressants) can have significantly higher exposure to these active metabolites, which may increase the risk of QTc prolongation.[7][8] Dose reduction is recommended in these populations.[8]
Q5: Are there alternatives to this compound with a potentially lower risk of QTc prolongation?
Deutetrabenazine, a deuterated analog of tetrabenazine, has been developed to have a more favorable pharmacokinetic profile. Studies have shown that deutetrabenazine leads to a smaller increase in the QTc interval compared to tetrabenazine at comparable exposures.[9] For instance, a study showed that a 24 mg dose of deutetrabenazine caused a 4.5 ms (B15284909) mean increase in QTc, whereas a 50 mg dose of tetrabenazine led to a 7.6 ms increase.[9]
Data Presentation
Table 1: Summary of QTc Prolongation Data for Tetrabenazine and Related Compounds
| Compound | Dose | Population | Mean ΔΔQTc (ms) | 90% Confidence Interval (ms) | Reference(s) |
| Tetrabenazine | 25 mg | Healthy Volunteers | 7-10 (apparent increase) | Not Reported | [4] |
| Tetrabenazine | 50 mg | Healthy Volunteers | 7-10 (apparent increase) | Not Reported | [4] |
| Tetrabenazine | 50 mg | Healthy Volunteers | 7.6 | 5.6 - 9.5 | [9] |
| Deutetrabenazine | 24 mg | Healthy Volunteers | 4.5 | 2.4 - 6.5 | [9] |
ΔΔQTc represents the placebo-adjusted change from baseline in the corrected QT interval.
Experimental Protocols
Key Experiment 1: In Vitro hERG Assay (Manual Patch Clamp)
This protocol outlines the "gold standard" method for assessing a compound's potential to inhibit the hERG potassium channel.[10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its metabolites on the hERG channel current.
Methodology:
-
Cell Culture: Use a stable mammalian cell line (e.g., HEK293 or CHO) expressing the human hERG channel. Culture cells under standard conditions.
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at a physiological temperature (e.g., 36 ± 1 °C).
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
The extracellular solution should be a physiological saline solution.
-
-
Voltage Protocol:
-
Hold the cell membrane potential at -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2-4 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current, which is measured for analysis.[11]
-
Repeat this voltage step protocol at regular intervals (e.g., every 15 seconds).[12]
-
-
Compound Application:
-
Record a stable baseline current in the vehicle control solution for several minutes.
-
Apply increasing concentrations of the test compound (e.g., this compound) cumulatively, allowing the current to reach a steady state at each concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current before and after drug application.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.[12]
-
Key Experiment 2: In Vivo QTc Assessment in Conscious Telemetered Dogs
This protocol describes a standard in vivo study to evaluate the effect of a compound on the QTc interval in a non-rodent species.[13]
Objective: To assess the effect of this compound on the QTc interval and other ECG parameters in conscious, freely moving dogs.
Methodology:
-
Animal Model: Use purpose-bred male beagle dogs surgically implanted with telemetry transmitters for continuous ECG, blood pressure, and heart rate monitoring.
-
Study Design: Employ a crossover design (e.g., Latin square) where each animal receives the vehicle control and multiple dose levels of this compound in different study periods, with an adequate washout period in between.[14] A positive control (e.g., moxifloxacin) should also be included to demonstrate assay sensitivity.[15]
-
Dosing and Data Collection:
-
Administer the test compound (e.g., orally) to conscious, unrestrained dogs.
-
Record continuous telemetry data from a pre-dose baseline period (e.g., 24 hours) through a post-dose period (e.g., 24 hours).[13]
-
Collect time-matched blood samples for pharmacokinetic analysis to establish an exposure-response relationship.
-
-
ECG Analysis:
-
Extract high-quality ECG data at various time points post-dose.
-
Measure the QT interval and the preceding RR interval (to determine heart rate).
-
Correct the QT interval for heart rate using an appropriate formula (e.g., Van de Water's or an individual-specific correction).
-
-
Data Analysis:
-
Calculate the change from baseline in QTc for each dose group at each time point.
-
Compare the changes in the drug-treated groups to the vehicle-treated group to determine the net effect of the compound on the QTc interval.
-
Analyze the relationship between drug plasma concentration and the change in QTc.
-
Troubleshooting Guides
Scenario 1: High variability in hERG IC50 values between experiments.
-
Possible Cause: Inconsistent experimental conditions. The potency of hERG blockers can be sensitive to the voltage protocol used, temperature, and cell passage number.[16][17]
-
Troubleshooting Steps:
-
Standardize Protocol: Strictly adhere to a standardized voltage protocol and recording temperature for all experiments.[18]
-
Cell Health: Use cells within a consistent and low passage number range. Regularly check for signs of poor cell health.[16]
-
Compound Stability: Prepare fresh stock solutions of this compound. If using DMSO, ensure the final concentration in the assay is low (<0.5%) and consistent across all conditions.[16]
-
Run-down/Run-up: Monitor for current instability (run-down or run-up) during baseline recording. Ensure a stable baseline is achieved before compound application.[19]
-
Scenario 2: Unexpectedly large QTc prolongation observed in an in vivo study at a low dose.
-
Possible Cause 1: Pharmacokinetic variability. Individual animal differences in absorption, distribution, metabolism, and excretion (ADME) can lead to higher-than-expected plasma concentrations in some animals.
-
Troubleshooting Steps:
-
Review PK Data: Correlate the QTc data with the individual animal's pharmacokinetic data. A high Cmax or AUC may explain the exaggerated pharmacodynamic effect.
-
-
Possible Cause 2: Active metabolites. The observed effect may be driven by a potent active metabolite rather than the parent compound.
-
Troubleshooting Steps:
-
Metabolite Profiling: Analyze plasma samples for the presence and concentration of major metabolites (e.g., α-HTBZ and β-HTBZ).
-
In Vitro Testing of Metabolites: If not already done, test the major metabolites in the in vitro hERG assay to determine their intrinsic potency.
-
-
Possible Cause 3: Drug-drug interaction (if co-administered with another compound).
-
Troubleshooting Steps:
Mandatory Visualizations
Caption: Mechanism of this compound-induced QTc prolongation.
Caption: Experimental workflow for assessing QTc prolongation risk.
Caption: Troubleshooting decision tree for unexpected in vivo QTc results.
References
- 1. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. UpToDate 2018 [doctorabad.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deutetrabenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Evaluation of Deutetrabenazine's Potential to Delay Cardiac Repolarization Using Concentration‐QTc Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. dstc.jp [dstc.jp]
- 13. QT PRODACT: in vivo QT assay in the conscious dog for assessing the potential for QT interval prolongation by human pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The in vivo QTc core assay: An evaluation of QTc variability, detection sensitivity and implications for the improvement of conscious dog and non-human primate telemetry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modelling of clinical TQT studies outcomes from preclinical cardiovascular safety pharmacology studies using the one-step QTc model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. biorxiv.org [biorxiv.org]
- 18. fda.gov [fda.gov]
- 19. Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Tetrabenazine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Technical Support Center: Mitigation of (-)-Tetrabenazine-Induced Depression-Like Symptoms in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the risk of depression-like symptoms in animal models treated with (-)-tetrabenazine (TBZ).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing depression-like symptoms?
A1: this compound is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2][3] VMAT2 is responsible for packaging monoamine neurotransmitters—such as dopamine (B1211576), serotonin (B10506), and norepinephrine—into synaptic vesicles for their subsequent release.[1][4] By inhibiting VMAT2, TBZ leads to the depletion of these monoamines in the presynaptic neuron, reducing their availability in the synaptic cleft.[1][2] The depletion of these key neurotransmitters, which are crucial for mood regulation, is thought to be the primary cause of the depression-like symptoms observed in animal models.[1]
Q2: What are the common behavioral tests used to assess depression-like symptoms in TBZ-treated animals?
A2: The most commonly used behavioral tests include:
-
Forced Swim Test (FST): This test measures "behavioral despair" by quantifying the immobility time of an animal in an inescapable water-filled cylinder.[5][6] An increase in immobility time is interpreted as a depression-like phenotype.[5]
-
Tail Suspension Test (TST): Similar to the FST, the TST also assesses behavioral despair by measuring the immobility time of a mouse suspended by its tail.[6][7] It is a water-free alternative to the FST.[6]
-
Sucrose (B13894) Preference Test (SPT): This test is used to measure anhedonia, a core symptom of depression, which is the inability to experience pleasure.[5] A decrease in the preference for a sucrose solution over water is indicative of anhedonic-like behavior.[5][8]
-
Effort-Related Decision-Making Tasks: These tasks, such as the progressive ratio/chow feeding choice task, assess motivational symptoms of depression.[9][10] A reduction in the effort an animal is willing to exert for a high-value reward is a key indicator.[9][10]
Q3: What are the general strategies to mitigate TBZ-induced depression-like symptoms?
A3: Mitigation strategies primarily focus on counteracting the monoamine depletion caused by TBZ. These include:
-
Co-administration of antidepressants: Drugs that increase the synaptic availability of dopamine and/or serotonin have been shown to be effective.
-
Targeting related pathways: Investigating compounds that modulate neuroinflammation, oxidative stress, and neurotrophic factor signaling, such as Brain-Derived Neurotrophic Factor (BDNF), are emerging as potential strategies.[11][12][13]
Q4: Are there sex-dependent differences in the response to mitigation strategies?
A4: Yes, some studies have reported sex-dependent responses to antidepressant treatment in TBZ models. For instance, the dopamine reuptake inhibitor bupropion (B1668061) was found to reverse TBZ-induced effects in both male and female mice in the Forced Swim Test.[14][15][16] However, the selective serotonin reuptake inhibitor (SSRI) fluoxetine (B1211875) was only effective in female mice in the same study.[14][15][16]
Troubleshooting Guides
Problem 1: High variability in behavioral test results after TBZ administration.
| Possible Cause | Troubleshooting Step |
| Inconsistent drug administration | Ensure accurate and consistent dosing and timing of TBZ administration. Use appropriate vehicle controls. |
| Animal stress | Acclimatize animals to the housing and testing environment. Handle animals consistently and minimize stressors. |
| Genetic variability | Use animals from a reliable and genetically stable source. |
| Environmental factors | Maintain consistent lighting, temperature, and noise levels in the animal facility and testing rooms. |
Problem 2: Animals exhibit excessive sedation, interfering with behavioral testing.
| Possible Cause | Troubleshooting Step |
| TBZ dose is too high | Perform a dose-response study to determine the optimal dose of TBZ that induces depression-like symptoms without causing excessive sedation. |
| Timing of behavioral testing | Adjust the time window between TBZ administration and behavioral testing to avoid the peak sedative effects of the drug. |
| Interaction with other compounds | Be aware of potential synergistic sedative effects if co-administering other CNS-active agents. |
Problem 3: Co-administered antidepressant fails to reverse TBZ-induced deficits.
| Possible Cause | Troubleshooting Step |
| Inappropriate antidepressant | Consider the primary neurotransmitter system affected by TBZ (dopamine). Pro-dopaminergic antidepressants may be more effective than serotonergic ones.[14][16] |
| Insufficient dose or duration of treatment | Optimize the dose and treatment duration of the antidepressant. Chronic administration may be required for some compounds. |
| Pharmacokinetic interactions | Consider potential drug-drug interactions that may alter the metabolism and bioavailability of either TBZ or the co-administered drug. TBZ is metabolized by CYP2D6, so inhibitors of this enzyme can increase its exposure.[17][18] |
| Sex of the animals | Be mindful of potential sex-dependent effects of the chosen antidepressant.[14][15] |
Quantitative Data Summary
Table 1: Effects of Co-administered Drugs on TBZ-Induced Deficits in Rodents
| Mitigating Drug | Mechanism of Action | Animal Model | Dose Range | Key Findings | Reference |
| Bupropion | Dopamine-Norepinephrine Reuptake Inhibitor | Rats | 5.0 - 15.0 mg/kg | Reversed TBZ-induced reduction in lever pressing in an effort-related task. | [9] |
| Bupropion | Dopamine-Norepinephrine Reuptake Inhibitor | Mice | 10.0 mg/kg | Reversed TBZ-induced immobility in the FST in both male and female mice. | [14][16] |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor | Mice | Not specified | Reversed TBZ-induced immobility in the FST in female mice only. | [14][15] |
| MSX-3 | Adenosine A2A Antagonist | Rats | 0.5 - 2.0 mg/kg | Reversed TBZ-induced reduction in lever pressing in an effort-related task. | [9][19] |
| Deprenyl | MAO-B Inhibitor | Rats | 2.5 - 10.0 mg/kg | Reversed TBZ-induced impairments in an effort-related task. | [9] |
| Pridopidine | Dopaminergic Stabilizer | Rats | 10.5 - 32 mg/kg | Alleviated TBZ-induced reduction in locomotor activity. | [20] |
Experimental Protocols
Protocol 1: Induction of Depression-Like Symptoms with this compound and Reversal with Bupropion in Mice
-
Animals: Male and female CD1 mice are commonly used.[14][15] House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation:
-
Dissolve this compound in a vehicle such as 10% DMSO.
-
Dissolve bupropion hydrochloride in saline.
-
-
Drug Administration:
-
Behavioral Testing (Forced Swim Test):
-
Place individual mice in a glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The total duration of the test is 6 minutes.[6]
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
-
Data Analysis: Analyze the immobility time using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
Protocol 2: Assessment of Anhedonia using the Sucrose Preference Test
-
Acclimation: For 48 hours, habituate the animals to two drinking bottles in their home cage, one containing water and the other a 1% sucrose solution.
-
Baseline Measurement: After acclimation, deprive the animals of water and food for a specified period (e.g., 4 hours). Then, present them with two pre-weighed bottles, one with water and one with 1% sucrose solution, for 1 hour. Measure the consumption from each bottle.
-
TBZ Administration: Administer TBZ or vehicle according to the study design.
-
Post-Treatment Test: Repeat the two-bottle choice test at specified time points after TBZ administration.
-
Data Analysis: Calculate the sucrose preference as: (sucrose solution intake / total fluid intake) x 100%. A significant decrease in sucrose preference in the TBZ-treated group compared to the control group indicates anhedonic-like behavior.
Visualizations
Caption: Mechanism of this compound induced depression-like symptoms.
Caption: Overview of strategies to mitigate TBZ-induced monoamine depletion.
Caption: General experimental workflow for studying mitigation strategies.
Caption: Downstream pathways implicated in depression-like symptoms.
References
- 1. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comparative analysis of depressive-like behavior: Exploring sex-related differences and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The VMAT-2 Inhibitor Tetrabenazine Affects Effort-Related Decision Making in a Progressive Ratio/Chow Feeding Choice Task: Reversal with Antidepressant Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effort-Related Motivational Effects of the VMAT-2 Inhibitor Tetrabenazine: Implications for Animal Models of the Motivational Symptoms of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Role of BDNF on Neural Plasticity in Depression [frontiersin.org]
- 12. Immune mechanisms linked to depression via oxidative stress and neuroprogression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of the dopamine depleting agent tetrabenazine in tests evaluating different components of depressive-like behavior in mice: sex-dependent response to antidepressant drugs with SERT and DAT blocker profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of the dopamine depleting agent tetrabenazine in tests evaluating different components of depressive-like behavior in mice: sex-dependent response to antidepressant drugs with SERT and DAT blocker profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. quickrxspecialty.pharmacy [quickrxspecialty.pharmacy]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Effort-related motivational effects of the VMAT-2 inhibitor tetrabenazine: implications for animal models of the motivational symptoms of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Co-administration of the Dopaminergic Stabilizer Pridopidine and Tetrabenazine in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of analytical methods for detecting low concentrations of (-)-tetrabenazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical determination of low concentrations of (-)-tetrabenazine. The information is tailored for researchers, scientists, and drug development professionals to address common experimental challenges.
Troubleshooting Guides
This section provides systematic guidance to troubleshoot common issues encountered during the analysis of this compound, particularly at low concentrations using HPLC and LC-MS/MS methods.
Issue 1: Poor Sensitivity / Low Signal Intensity
Question: My signal for this compound is very low, close to the limit of detection (LOD), even for my standards. How can I improve the sensitivity?
Answer: Low sensitivity is a common challenge when measuring low concentrations of tetrabenazine (B1681281). Here is a step-by-step guide to enhance your signal intensity.
Troubleshooting Workflow for Poor Sensitivity
Caption: Troubleshooting workflow for low signal intensity.
Detailed Steps:
-
Mass Spectrometer Optimization (for LC-MS/MS users):
-
Verify Ion Transitions: Ensure you are using the optimal precursor and product ion transitions for tetrabenazine. For example, a common transition is m/z 318.2 -> 220.0.[1]
-
Tune Instrument Parameters: Optimize the cone voltage and collision energy to maximize the signal for your specific instrument.
-
Ion Source Conditions: Check and optimize ion source parameters such as gas flows, temperature, and spray voltage. An unstable spray can lead to a weak and variable signal.[2]
-
-
Chromatographic Conditions:
-
Injection Volume: If possible, increase the injection volume to get more analyte onto the column.
-
Column Choice: A column with smaller particles (e.g., sub-2 µm) can lead to sharper peaks and thus higher signal intensity. C18 columns are commonly used for tetrabenazine analysis.[3][4]
-
Mobile Phase: Ensure the mobile phase pH is appropriate. Acidic mobile phases are often used to ensure analytes are in their protonated forms for positive ion mode ESI.[5] However, be aware that tetrabenazine can be unstable under acidic conditions, which could lead to degradation and a lower signal of the parent compound.[6][7]
-
-
Sample Preparation and Extraction:
-
Sample Concentration: During the sample preparation step (e.g., solid-phase extraction or liquid-liquid extraction), include a step to evaporate the solvent and reconstitute in a smaller volume to concentrate the analyte.
-
Matrix Effects: Biological matrices can suppress the ionization of tetrabenazine, leading to a lower signal.[8][9] If you suspect matrix effects, consider a more rigorous cleanup method or dilute the sample. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.[3]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how do I fix it?
Answer: Poor peak shape can compromise resolution and integration, leading to inaccurate quantification. Here’s how to address this issue.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Detailed Steps:
-
Column Health:
-
Contamination: The column may be contaminated. Try flushing the column with a strong solvent.
-
Column Overload: Injecting too high a concentration can lead to peak fronting. Try diluting your sample.
-
Column Degradation: The column may be old or degraded. Try replacing it with a new one. Using a guard column can extend the life of your analytical column.
-
-
Mobile Phase Composition:
-
pH: The pH of the mobile phase can affect the ionization state of tetrabenazine and its interaction with the stationary phase. Small adjustments to the pH can sometimes improve peak shape.
-
Buffer: Ensure that the buffer concentration is adequate and that the sample is not in a buffer that is incompatible with the mobile phase.
-
-
Sample Solvent:
-
Solvent Strength: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. It is best to dissolve the sample in the initial mobile phase or a weaker solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS/MS parameters for the analysis of this compound in plasma?
A1: A common method involves solid-phase extraction of plasma samples, followed by analysis on a C18 column.[3] A summary of typical parameters is provided in the table below.
| Parameter | Typical Value/Condition |
| Sample Preparation | Solid-Phase Extraction (SPE) using C18 cartridges[3] |
| LC Column | Zorbax SB C18, 50 x 4.6 mm, 3.5 µm[1][3] or Xterra RP18, 150 x 4.6 mm, 3.5 µm[4] |
| Mobile Phase | Acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) (60:40, v/v)[3] or Methanol and pH 6.8 phosphate (B84403) buffer[10] |
| Flow Rate | 0.8 - 1.0 mL/min[3][11] |
| Detection | ESI+ in Multiple Reaction Monitoring (MRM) mode[3] |
| MRM Transition | Precursor ion: m/z 318.2; Product ion: m/z 165.1 or 220.0[1] |
| Internal Standard | Tetrabenazine-d7[3] |
Q2: I am observing a significant matrix effect in my bioanalysis of tetrabenazine. How can I minimize this?
A2: Matrix effects, which can cause ion suppression or enhancement, are a major concern in bioanalysis.[8][9] Here are some strategies to mitigate them:
-
Improve Sample Cleanup: Switch from protein precipitation to a more selective method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering matrix components.[5]
-
Chromatographic Separation: Modify your LC method to chromatographically separate tetrabenazine from the co-eluting matrix components. This may involve changing the gradient, mobile phase, or column.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like tetrabenazine-d7 (B1150270) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[3]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but may compromise the limit of quantification.
Q3: How stable is this compound in solution and under stress conditions?
A3: Tetrabenazine is susceptible to degradation under certain conditions.
-
Acidic Conditions: It can be unstable in acidic solutions, potentially leading to the formation of degradation products.[6][7] This is a critical consideration when choosing mobile phase pH and sample storage conditions.
-
Photostability: Exposure to light can cause degradation, leading to discoloration (yellowing) of solutions.[6][7] Samples should be protected from light.
-
Thermal Stress: While some studies show stability at elevated temperatures for short periods, it is best practice to store stock solutions and samples at low temperatures (e.g., 4°C or -70°C).[1][4][7]
-
Forced Degradation: Studies have shown that tetrabenazine degrades under acidic, basic, oxidative, and photolytic stress conditions.[4][12]
Q4: What are the expected limits of detection (LOD) and quantification (LOQ) for tetrabenazine analysis?
A4: The LOD and LOQ are highly dependent on the analytical method and instrumentation used. LC-MS/MS methods are generally more sensitive than HPLC-UV methods.
| Method | Analyte | Matrix | LOD | LOQ |
| LC-MS/MS | Tetrabenazine | Human Plasma | - | 0.01 ng/mL[3] |
| RP-HPLC | Tetrabenazine | Tablets | 0.04 µg/mL[11] | 0.15 µg/mL[11] |
| RP-HPLC | Tetrabenazine | Bulk Drug | 0.634 µg/mL[10] | 1.921 µg/mL[10] |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma using SPE (Based on Derangula et al., 2013)
This protocol is adapted from a validated LC-MS/MS method for the quantification of tetrabenazine in human plasma.[3]
Sample Preparation Workflow
Caption: Solid-Phase Extraction workflow for plasma samples.
Methodology:
-
Aliquoting: Take a 200 µL aliquot of human plasma.
-
Internal Standard: Add the internal standard (Tetrabenazine-d7).
-
Extraction: Perform solid-phase extraction using C18 cartridges.
-
Conditioning: Condition the cartridge.
-
Loading: Load the plasma sample.
-
Washing: Wash the cartridge to remove unbound impurities.
-
Elution: Elute the analyte and internal standard.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: RP-HPLC Method for Tetrabenazine in Pharmaceutical Dosage Forms (Based on Ramazani et al., 2023)
This protocol outlines a simple RP-HPLC method for the estimation of tetrabenazine in tablets.[11]
Methodology:
-
Standard Preparation: Prepare a stock solution of tetrabenazine standard and create a series of dilutions to generate a calibration curve (e.g., 20 to 100 µg/mL).
-
Sample Preparation:
-
Weigh and grind tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to a known amount of tetrabenazine.
-
Dissolve the powder in a suitable solvent (e.g., acetonitrile/buffer mixture), sonicate to ensure complete dissolution, and dilute to the final volume.
-
Filter the solution before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and pH 6.8 potassium dihydrogen phosphate buffer (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column: A suitable C18 column.
-
Detection: UV detection at 215 nm.
-
-
Analysis: Inject the standard and sample solutions and quantify the amount of tetrabenazine in the sample by comparing the peak areas to the calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 3. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Behaviour of Tetrabenazine in Acid Medium: Reassessment and Impact on Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eijppr.com [eijppr.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemmethod.com [chemmethod.com]
- 12. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: CYP2D6 Inhibition & (-)-Tetrabenazine Metabolism
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the interaction between CYP2D6 inhibitors and the metabolism of (-)-tetrabenazine (TBZ). Below are frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: How is this compound metabolized, and what is the specific role of CYP2D6?
A1: Orally administered this compound undergoes extensive first-pass metabolism, primarily by hepatic carbonyl reductase, into its two major active metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ)[1]. These active metabolites are the primary pharmacologically active substances. Subsequently, both α-HTBZ and β-HTBZ are substrates for the cytochrome P450 2D6 (CYP2D6) enzyme, which metabolizes them into less active, O-demethylated products[1][2][3]. CYP1A2 also plays a minor role in the metabolism of α-HTBZ[2][4]. Due to this rapid and extensive metabolism, plasma concentrations of the parent drug, tetrabenazine (B1681281), are often below the limit of detection[5].
Q2: What are the primary active metabolites of this compound?
A2: The primary active metabolites are (+)-α-dihydrotetrabenazine and (-)-β-dihydrotetrabenazine. These metabolites are formed by the reduction of the parent compound and are responsible for the therapeutic effects of tetrabenazine through their action as reversible inhibitors of the vesicular monoamine transporter 2 (VMAT2)[2][3]. Among the stereoisomers, (2R,3R,11bR)-DHTBZ, also known as (+)-α-HTBZ, demonstrates the highest binding affinity for VMAT2[6].
Q3: Which compounds are considered strong CYP2D6 inhibitors in the context of tetrabenazine research?
A3: Strong CYP2D6 inhibitors significantly alter the pharmacokinetics of tetrabenazine's active metabolites. Commonly used or co-prescribed strong inhibitors include the antidepressants paroxetine (B1678475) and fluoxetine, as well as the antiarrhythmic agent quinidine[1][5][7]. When these inhibitors are co-administered, a dose reduction of tetrabenazine is required to avoid potential toxicity from elevated metabolite levels[1][7].
Q4: What is the quantitative impact of a strong CYP2D6 inhibitor, like paroxetine, on the exposure to tetrabenazine's active metabolites?
A4: Co-administration of a strong CYP2D6 inhibitor markedly increases the plasma concentration (Cmax) and total exposure (AUC) of both α-HTBZ and β-HTBZ. In a study involving healthy subjects, the administration of 20 mg of paroxetine daily prior to a single 50 mg dose of tetrabenazine resulted in significant pharmacokinetic changes. The Cmax for α-HTBZ increased by approximately 45%, while its AUC increased 3.4-fold[2]. The effect was even more pronounced for β-HTBZ, with its Cmax and AUC increasing 2.7-fold and 9.6-fold, respectively[2]. The elimination half-life for both metabolites was also substantially prolonged[2]. See the Data Summary section for a detailed table.
Q5: How does CYP2D6 genetic polymorphism influence tetrabenazine metabolism and dosing?
A5: The gene for CYP2D6 is highly polymorphic, leading to different enzyme activity levels across the population. Individuals can be classified into phenotypes such as poor metabolizers (PMs), intermediate metabolizers (IMs), normal (extensive) metabolizers (NMs), and ultrarapid metabolizers (UMs)[8][9][10].
-
Poor Metabolizers (PMs): These individuals have little to no CYP2D6 function. They experience significantly increased exposure to α-HTBZ and β-HTBZ, similar to the effects of a strong CYP2D6 inhibitor[1][2]. For these patients, the maximum recommended daily dose of tetrabenazine is lower (e.g., 50 mg/day)[5].
-
Ultrarapid Metabolizers (UMs): These individuals have increased CYP2D6 function and may clear the active metabolites more quickly, potentially requiring a longer dose titration period or higher daily doses to achieve a therapeutic effect[8][9].
Q6: How does the metabolism of deutetrabenazine differ from tetrabenazine regarding CYP2D6?
A6: Deutetrabenazine is a deuterated form of tetrabenazine where deuterium (B1214612) atoms replace hydrogen on the two O-methyl groups[3]. This modification makes the active deuterated metabolites (d-α-HTBZ and d-β-HTBZ) more resistant to metabolism by CYP2D6[3][11]. This results in a longer half-life for the active metabolites, allowing for less frequent dosing and reduced peak-to-trough plasma fluctuations compared to tetrabenazine[3][11][12]. While CYP2D6 inhibitors still increase exposure to deutetrabenazine's metabolites, the magnitude of this interaction is less than that observed with tetrabenazine[3].
Visualizations
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly high variability in metabolite levels in my in vitro assay. | 1. Inconsistent Pipetting: Inaccurate volumes of microsomes, substrate, or NADPH. 2. Temperature Fluctuations: Inconsistent incubation temperature. 3. Solvent Effects: High concentrations of organic solvents (e.g., DMSO) used to dissolve the test inhibitor can inhibit CYP2D6 activity.[13][14] 4. Microsome Quality: Poor quality or repeated freeze-thaw cycles of human liver microsomes (HLM). | 1. Use calibrated pipettes and proper technique. Prepare master mixes to reduce pipetting steps. 2. Ensure the water bath or incubator is stable at 37°C. Pre-warm all reagents. 3. Keep final solvent concentration low, typically <1%, and preferably <0.2% for DMSO.[13][14] Run a solvent control to check for effects. 4. Use high-quality, single-use aliquots of HLM. Avoid repeated freeze-thaw cycles. |
| My positive control inhibitor (e.g., quinidine) shows weaker-than-expected inhibition. | 1. Inhibitor Degradation: Improper storage or expired inhibitor stock solution. 2. Incorrect Concentration: Error in calculating dilutions for the stock or working solutions. 3. High Protein Concentration: Excessive microsomal protein in the incubation can lead to non-specific binding of the inhibitor, reducing its free concentration.[13] 4. Substrate Concentration Too High: If the substrate concentration is much higher than its Km, competitive inhibitors will appear less potent. | 1. Prepare fresh inhibitor solutions from a reliable source. Store aliquots at -20°C or -80°C as recommended.[14] 2. Double-check all calculations and dilution steps. 3. Use a low protein concentration (e.g., ≤ 0.1 mg/mL) as recommended by regulatory guidance to minimize inhibitor depletion. 4. Use a probe substrate concentration at or below its Km value for the CYP2D6 enzyme. |
| I observe significant metabolite formation in my "no NADPH" control wells. | 1. Contamination: Contamination of reagents (e.g., buffer, microsomes) with NADPH or a regenerating system. 2. Non-CYP Metabolism: The metabolite may be formed by other enzymes present in the microsomes that do not require NADPH. | 1. Use fresh, dedicated reagents. Ensure separate pipette tips are used for each component. 2. While CYP2D6 is the primary pathway for HTBZ metabolism, confirm the identity of the formed metabolite via LC-MS/MS. This is an unlikely cause for HTBZ but is a key control. |
| My test compound appears to be a time-dependent inhibitor (TDI), but the results are unclear. | 1. Inadequate Pre-incubation Time: The pre-incubation time without substrate may be too short for the inhibitor to inactivate the enzyme. 2. Inhibitor Instability: The test compound may be unstable in the incubation buffer. 3. Distinguishing TDI from Direct Inhibition: The assay was not designed to separate direct vs. time-dependent effects. | 1. Standard TDI protocols use a 30-minute pre-incubation step with NADPH.[13] Ensure this step is included and timed accurately. 2. Assess the stability of your compound under the assay conditions. 3. To differentiate, run three parallel curves: (i) 0-minute pre-incubation (direct inhibition), (ii) 30-minute pre-incubation without NADPH, and (iii) 30-minute pre-incubation with NADPH (evaluates metabolism-dependent inactivation).[13] |
Data Summary: Impact of Strong CYP2D6 Inhibition on TBZ Metabolites
The following table summarizes the pharmacokinetic changes observed for α-HTBZ and β-HTBZ after a single 50 mg dose of tetrabenazine in healthy subjects who were pre-treated with the strong CYP2D6 inhibitor paroxetine (20 mg/day).
| Parameter | Metabolite | Tetrabenazine Alone (Mean) | Tetrabenazine + Paroxetine (Mean) | Fold Increase | Reference |
| Cmax (Peak Concentration) | α-HTBZ | - | - | ~1.45x | [2] |
| β-HTBZ | - | - | ~2.7x | [2] | |
| AUC₀-∞ (Total Exposure) | α-HTBZ | - | - | ~3.4x | [2] |
| β-HTBZ | - | - | ~9.6x | [2] | |
| t₁/₂ (Elimination Half-Life) | α-HTBZ | ~7 hours | ~14 hours | ~2.0x | [2] |
| β-HTBZ | ~5 hours | ~14 hours | ~2.8x | [2] |
Note: Absolute values for Cmax and AUC were not provided in the source text, but the fold-increase is a critical measure of the drug-drug interaction.
Experimental Protocols
Protocol: In Vitro CYP2D6 Inhibition Assay using Human Liver Microsomes
This protocol provides a general framework for determining the IC₅₀ value of a test compound for CYP2D6-mediated metabolism of α-HTBZ or β-HTBZ.
1. Materials & Reagents:
-
Pooled Human Liver Microsomes (HLM)
-
This compound metabolites (α-HTBZ or β-HTBZ) as substrate
-
Test Compound (Inhibitor)
-
Positive Control Inhibitor (e.g., Quinidine)[15]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
-
Phosphate (B84403) Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Termination Solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plates and analytical plates
2. Reagent Preparation:
-
Substrate Stock Solution: Prepare a high-concentration stock of α-HTBZ or β-HTBZ in a suitable solvent (e.g., DMSO, methanol). The final concentration in the incubation should be at or near the Km for CYP2D6.
-
Test Compound & Control Stock: Prepare a high-concentration stock of the test compound and quinidine (B1679956) in a suitable solvent. Create a serial dilution series to test a range of concentrations (e.g., 7-8 concentrations) to generate a dose-response curve.
-
Microsome Suspension: On the day of the experiment, thaw HLM on ice and dilute to the desired working concentration (e.g., 0.2 mg/mL) in cold phosphate buffer. Keep on ice.
3. Assay Procedure:
-
Prepare Incubation Plate: To each well of a 96-well plate, add the appropriate volume of phosphate buffer.
-
Add Inhibitor: Add a small volume (e.g., 1 µL) of the test compound serial dilutions, positive control, or vehicle control to the appropriate wells.
-
Add Microsomes: Add the diluted HLM suspension to all wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature and allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system and the substrate (α-HTBZ or β-HTBZ) to each well. The order of addition can be optimized.
-
Incubate: Incubate the plate at 37°C with shaking for a predetermined time (e.g., 15-30 minutes). This time should be within the established linear range for metabolite formation.
-
Terminate Reaction: Stop the reaction by adding a larger volume (e.g., 2x or 3x the incubation volume) of the ice-cold termination solution.
-
Sample Processing: Seal the plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to a new 96-well analytical plate for LC-MS/MS analysis to quantify the amount of the O-demethylated metabolite formed.
4. Data Analysis:
-
Calculate the rate of metabolite formation in each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
- 1. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. The effect of potent CYP2D6 inhibition on the pharmacokinetics and safety of deutetrabenazine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Analysis of CYP2D6 genotype and response to tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gene2rx.com [gene2rx.com]
- 10. CYP2D6 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioivt.com [bioivt.com]
- 14. abcam.com [abcam.com]
- 15. abcam.com [abcam.com]
Technical Support Center: Long-Term Administration of (-)-Tetrabenazine in Chronic Disease Models
Welcome to the technical support center for the long-term administration of (-)-tetrabenazine (TBZ) in preclinical chronic disease models. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for packaging monoamine neurotransmitters—primarily dopamine (B1211576), serotonin (B10506), and norepinephrine—into presynaptic vesicles for subsequent release. By inhibiting VMAT2, tetrabenazine (B1681281) leads to the depletion of these monoamines in the nerve terminal, thereby reducing downstream signaling.[1][2]
Q2: What are the most common adverse effects observed during long-term administration of TBZ in rodent models?
A2: The most frequently reported side effects in rodents are dose-dependent and include sedation/somnolence, parkinsonism (rigidity, bradykinesia), akathisia (restlessness), and depressive-like behaviors.[3][4][5] Researchers should carefully monitor animals for changes in motor activity, posture, and exploratory behavior.
Q3: Can long-term TBZ administration lead to irreversible neurological changes in animal models?
A3: Some studies suggest that repetitive administration of TBZ in rats can lead to irreversible decreases in spontaneous locomotion and histological changes in the neurons of the substantia nigra pars compacta.[6] This is an important consideration for the design and interpretation of chronic studies.
Q4: How is tetrabenazine metabolized in rodents, and what are its active metabolites?
A4: Following oral administration, tetrabenazine is rapidly and extensively metabolized in the liver to its active metabolites, alpha-dihydrotetrabenazine (α-HTBZ) and beta-dihydrotetrabenazine (β-HTBZ).[7] These metabolites are also potent VMAT2 inhibitors and are thought to contribute significantly to the therapeutic and adverse effects of the drug.[7]
Q5: What is the bioavailability of tetrabenazine in rats?
A5: The oral bioavailability of tetrabenazine in rats is relatively low, approximately 17%.[1][8] However, its active metabolites have higher bioavailability.[7]
Troubleshooting Guides
Issue 1: Excessive Sedation and Parkinsonism
Symptoms:
-
Reduced spontaneous locomotor activity.
-
Hunchedup posture.
-
Rigidity or difficulty initiating movement.
-
Prolonged periods of immobility.
Possible Causes:
-
Dose is too high.
-
Individual animal sensitivity.
-
Accumulation of active metabolites with chronic dosing.
Troubleshooting Steps:
-
Dose Reduction: This is the most effective first step. Reduce the daily dose by 25-50% and observe the animal's behavior for the next 48-72 hours.[4]
-
Dosing Schedule Adjustment: If once-daily dosing is used, consider splitting the total daily dose into two or three smaller administrations to reduce peak plasma concentrations.[3]
-
Supportive Care: Ensure easy access to food and water. For severely affected animals, provide softened or gel-based food on the cage floor.
-
Quantitative Monitoring: Use an open-field test or automated activity monitors to quantify the extent of motor suppression and to objectively assess the response to dose adjustments.
Issue 2: Depressive-like Behavior or Anhedonia
Symptoms:
-
Reduced sucrose (B13894) preference in a two-bottle choice test.
-
Increased immobility time in the forced swim or tail suspension test.
-
Decreased engagement in rewarding activities (e.g., reduced lever pressing for a food reward).[9]
Possible Causes:
-
Depletion of serotonin and dopamine in brain regions associated with mood and reward.
-
Chronic stress from repeated handling and administration.
Troubleshooting Steps:
-
Re-evaluate Dose and Necessity: Determine if the current dose is essential for the therapeutic endpoint of the study. It may be a trade-off between efficacy and this particular side effect.
-
Refine Handling Procedures: Ensure all animal handling is calm, consistent, and performed by trained personnel to minimize stress.
-
Consider Co-administration of Antidepressants: In some clinical contexts, antidepressants are used to manage TBZ-induced depression.[2] While this would be a significant experimental variable, it could be considered in specific study designs.
-
Alternative Behavioral Paradigms: If depressive-like behavior is a confounding factor, consider using behavioral tests that are less sensitive to motivational changes for assessing the primary outcome of your study.
Issue 3: Weight Loss
Symptoms:
-
Consistent decrease in body weight over several days.
-
Reduced food intake.
Possible Causes:
-
Sedation or motor impairment preventing access to food.
-
Anhedonia or motivational deficits reducing the drive to eat.
-
Gastrointestinal distress.
Troubleshooting Steps:
-
Rule out Motor Impairment: Observe the animal's ability to reach the food hopper and water sipper. If impaired, provide food and water on the cage floor.
-
Provide Palatable, High-Calorie Food: Supplement the standard chow with more palatable options like wet mash, high-calorie gel, or sunflower seeds to encourage eating.
-
Monitor Hydration: Dehydration can accompany reduced food intake. Check for signs of dehydration (e.g., skin tenting) and provide supplemental hydration (e.g., subcutaneous saline) if necessary, in consultation with veterinary staff.
-
Daily Health and Weight Checks: Implement a daily monitoring schedule for all animals receiving long-term tetrabenazine to catch weight loss early.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Tetrabenazine and its Metabolite (HTBZ) in Rats
| Parameter | Tetrabenazine (TBZ) | Dihydrotetrabenazine (HTBZ) | Reference |
| Bioavailability (F) | 0.17 (oral, 1 mg/kg) | High (not specified) | [1][8] |
| Clearance (CL) | 58.9 ± 6.01 mL/min/kg (IV) | - | [1][8] |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours (for metabolites) | ~1.5 hours | [7] |
| Protein Binding | 83-88% | 44-59% | [7] |
| Metabolite to Drug AUC Ratio | - | 82.6 - 199 | [1][8] |
Table 2: Common Adverse Effects of Long-Term Tetrabenazine Administration in Human Studies
| Adverse Effect | Incidence (%) | Reference |
| Drowsiness/Somnolence | 31 - 39% | [4] |
| Parkinsonism | 12 - 28.5% | [4] |
| Depression | 15 - 31% | [4] |
| Akathisia/Restlessness | 9.5 - 19% | [4][5] |
| Insomnia | 11 - 33% | [4] |
| Anxiety | 10.3% | [4] |
Experimental Protocols
Protocol 1: Long-Term Oral Administration of Tetrabenazine in Mice
This protocol is adapted from a study investigating the neuroprotective effects of tetrabenazine in a Huntington's disease mouse model.[1]
1. Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS)
-
Cornflour
-
Oral gavage needles (20-22 gauge, flexible tip)
-
1 mL syringes
2. Vehicle and Drug Preparation:
-
Prepare a 2% cornflour suspension in PBS as the vehicle.
-
Calculate the required amount of tetrabenazine for the desired dose (e.g., 0.125 mg per mouse).
-
Suspend the tetrabenazine powder in the 2% cornflour/PBS vehicle. A typical administration volume is 50 µL per mouse. Ensure the suspension is homogenous before each administration.
3. Dosing Schedule:
-
Administer the tetrabenazine suspension or vehicle orally three times a week.
-
For long-term studies, this can be continued for several months (e.g., from 2 to 12 months of age).[1]
4. Animal Monitoring:
-
Daily: Observe general health, posture, and activity levels. Check for signs of sedation or distress.
-
Weekly: Record body weight.
-
Monthly (or as per study design): Conduct behavioral testing (e.g., rotarod for motor coordination, open field for locomotor activity, forced swim test for depressive-like behavior).[8]
Protocol 2: Subcutaneous Administration of Tetrabenazine in Rats
This protocol is based on effective doses reported for striatal dopamine depletion in rats.[2]
1. Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
27-30 gauge needles and 1 mL syringes
2. Vehicle and Drug Preparation:
-
Prepare a vehicle of sterile saline with a small percentage of DMSO to aid in solubilization (e.g., 5-10% DMSO).
-
Dissolve tetrabenazine in the vehicle to achieve the desired concentration for subcutaneous injection (e.g., for a dose of 0.4 mg/kg, a 1 mg/mL solution would require an injection volume of 0.4 mL/kg).
-
Ensure the final solution is clear and free of particulates.
3. Dosing Schedule:
-
Administer the tetrabenazine solution or vehicle via subcutaneous injection in the scruff of the neck.
-
Dosing frequency will depend on the study design, but daily administration is common for chronic models.
4. Animal Monitoring:
-
Post-injection (1-2 hours): Observe for acute adverse effects such as profound sedation or dystonic reactions.
-
Daily: Monitor body weight, food and water intake, and general cage behavior.
-
As needed: Perform behavioral assessments to quantify motor function and potential side effects.
Visualizations
Caption: Mechanism of this compound action via VMAT2 inhibition.
Caption: Workflow for long-term tetrabenazine administration study.
Caption: Troubleshooting guide for common tetrabenazine side effects.
References
- 1. Tetrabenazine is neuroprotective in Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Xenazine (tetrabenazine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effort-Related Motivational Effects of the VMAT-2 Inhibitor Tetrabenazine: Implications for Animal Models of the Motivational Symptoms of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. "Effects of Tetrabenazine on Temporal Parameters of High-Effort Behavio" by Angela M. Jacdedt [digitalcommons.lib.uconn.edu]
Technical Support Center: Navigating the Challenges of (-)-Tetrabenazine's Rapid Metabolism in Experimental Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on designing and troubleshooting experiments involving (-)-tetrabenazine (TBZ). Given its rapid metabolism, careful consideration of experimental parameters is crucial for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why is the rapid metabolism of this compound a critical factor in experimental design?
A1: this compound (TBZ) undergoes extensive and rapid first-pass metabolism, primarily by hepatic carbonyl reductase, into its active metabolites: alpha-dihydrotetrabenazine (α-HTBZ) and beta-dihydrotetrabenazine (β-HTBZ). The parent drug, TBZ, has very low oral bioavailability (around 5-10%) and is often undetectable in plasma shortly after administration.[1][2][3] The pharmacological activity is primarily attributed to its active metabolites, which have a higher bioavailability and longer half-life than TBZ itself.[2][3] This rapid conversion means that the timing of drug administration relative to experimental measurements (e.g., behavioral tests, tissue collection) is critical to ensure that the active metabolites are present at effective concentrations.
Q2: What are the key pharmacokinetic differences between TBZ and its active metabolites?
A2: The primary active metabolite, α-HTBZ, is more potent and has a longer half-life than the parent compound. The pharmacokinetic properties of TBZ and its metabolites can vary between species, but the general principle of rapid conversion to more stable, active metabolites holds true. Understanding these differences is essential for interpreting experimental outcomes.
Q3: How does the activity of the active metabolites of TBZ compare to the parent compound?
A3: The metabolites of TBZ, particularly α-HTBZ and β-HTBZ, are potent inhibitors of the vesicular monoamine transporter 2 (VMAT2) and are considered the primary mediators of TBZ's pharmacological effects.[2] In fact, some research suggests that α-HTBZ has a higher affinity for VMAT2 than TBZ itself. Therefore, experimental designs should aim to achieve and maintain therapeutic concentrations of these active metabolites.
Q4: Are there any strategies to overcome the rapid metabolism of TBZ in experimental settings?
A4: Yes, several strategies can be employed:
-
Deuterated Tetrabenazine (B1681281) (Deutetrabenazine): This is a modified version of TBZ where deuterium (B1214612) atoms replace hydrogen atoms at key metabolic sites. This "deuterium switch" slows down the rate of metabolism by the CYP2D6 enzyme, resulting in a longer half-life of the active metabolites and more stable plasma concentrations.[1][4] This allows for less frequent dosing.
-
Continuous Infusion: Utilizing osmotic minipumps for subcutaneous or intraperitoneal implantation can provide continuous and controlled delivery of TBZ, thereby maintaining stable plasma concentrations of the drug and its active metabolites over an extended period.[5][6][7][8]
-
Frequent Dosing Regimen: Administering smaller doses of TBZ more frequently (e.g., two to three times daily) can help to maintain more consistent plasma levels of the active metabolites compared to a single large dose.[9]
Q5: What is the primary mechanism of action of this compound and its metabolites?
A5: this compound and its active metabolites are reversible inhibitors of Vesicular Monoamine Transporter 2 (VMAT2).[10] VMAT2 is responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles for release. By inhibiting VMAT2, TBZ leads to the depletion of these monoamines in the central nervous system, which is the basis for its therapeutic effect in hyperkinetic movement disorders like the chorea associated with Huntington's disease.[11]
Data Presentation
Table 1: Summary of Key Pharmacokinetic Parameters of Tetrabenazine and its Active Metabolites in Humans
| Parameter | This compound (TBZ) | α-Dihydrotetrabenazine (α-HTBZ) | β-Dihydrotetrabenazine (β-HTBZ) |
| Oral Bioavailability | ~5-10%[1][2] | High[2] | High[2] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour[3] | ~1.5 hours[2] | ~1.5 hours[2] |
| Elimination Half-life (t½) | ~2-8 hours[1] | ~4-8 hours | ~2-5 hours[2] |
| Primary Metabolism | Carbonyl Reductase[3] | CYP2D6[3][4] | CYP2D6[3][4] |
| Protein Binding | 83-88%[2] | 44-59%[2] | 44-59%[2] |
Note: Pharmacokinetic parameters can vary depending on the species and individual metabolic differences (e.g., CYP2D6 metabolizer status).
Troubleshooting Guides
Issue 1: Inconsistent or lack of behavioral effects after TBZ administration.
-
Potential Cause: Fluctuating plasma concentrations of active metabolites due to rapid metabolism. The timing of the behavioral test may not coincide with the peak effective concentration of α-HTBZ and β-HTBZ.
-
Troubleshooting Steps:
-
Optimize Dosing Regimen:
-
Consider a multiple-dosing schedule (e.g., twice or three times daily) to maintain more stable plasma levels.
-
For acute studies, perform a time-course experiment to determine the optimal window for behavioral testing after a single dose. Preclinical studies in rodents often conduct behavioral tests 90-120 minutes after intraperitoneal (IP) injection.[12]
-
-
Consider Continuous Infusion: For chronic studies, use of an osmotic minipump for continuous delivery is highly recommended to ensure stable drug exposure.[5][6][7][8]
-
Verify Drug Formulation and Administration: Ensure the drug is properly dissolved and administered correctly. For animal studies, TBZ can be dissolved in a vehicle such as DMSO and then diluted with saline.
-
Issue 2: High inter-individual variability in experimental results.
-
Potential Cause: Genetic polymorphisms in metabolic enzymes, particularly CYP2D6, can lead to significant differences in how individuals (or animal strains) metabolize TBZ. This can result in "poor," "intermediate," or "extensive" metabolizers.
-
Troubleshooting Steps:
-
Use Genetically Defined Animal Strains: When possible, use inbred strains of animals to reduce genetic variability in drug metabolism.
-
Increase Sample Size: A larger sample size can help to account for inter-individual variations and increase the statistical power of the study.
-
Monitor Plasma Levels: If feasible, measure the plasma concentrations of TBZ and its active metabolites in a subset of animals to correlate drug exposure with the observed effects.
-
Issue 3: Unexpected side effects, such as excessive sedation or parkinsonism, are observed.
-
Potential Cause: The dose of TBZ may be too high, leading to excessive monoamine depletion. The timing of observation may also coincide with peak drug levels, exacerbating these effects.
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose of TBZ. A dose-response study is recommended to identify the optimal dose that achieves the desired therapeutic effect with minimal side effects.
-
Adjust Dosing Schedule: If using a multiple-dosing regimen, ensure that the doses are spaced appropriately to avoid drug accumulation.
-
Careful Monitoring: Closely monitor animals for any adverse effects, particularly during the initial phase of treatment.
-
Experimental Protocols
Protocol 1: Acute Intraperitoneal (IP) Administration in Rats for Behavioral Studies
-
Drug Preparation:
-
Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
On the day of the experiment, dilute the stock solution with sterile 0.9% saline to the final desired concentration. The final concentration of DMSO should be kept low (e.g., <10%) to avoid vehicle effects.
-
-
Animal Handling and Dosing:
-
Acclimatize male Sprague-Dawley rats to the experimental room for at least 1 hour before injection.
-
Administer TBZ via intraperitoneal (IP) injection at a volume of 1 mL/kg body weight. Doses in the range of 0.25-2 mg/kg have been used in rat behavioral studies.
-
-
Behavioral Testing:
-
Conduct behavioral assessments between 90 and 120 minutes after the IP injection to coincide with the expected peak activity of the metabolites.[12]
-
-
Control Group:
-
Administer the vehicle (e.g., DMSO and saline mixture) to a control group of animals using the same volume and route of administration.
-
Protocol 2: Chronic Oral Administration in Mice for Neuroprotection Studies
-
Drug Formulation:
-
Suspend this compound in a suitable vehicle for oral administration, such as a suspension in a small volume of a palatable substance if voluntary intake is desired, or in a vehicle suitable for gavage. One study suspended 0.125 mg of TBZ in 50 μl of a vehicle for oral feeding.[9]
-
-
Dosing Regimen:
-
Duration of Treatment:
-
Continue the treatment for several months, with behavioral and neuropathological assessments performed at various time points (e.g., 6, 9, 11, and 13 months).[9]
-
-
Outcome Measures:
Protocol 3: Continuous Subcutaneous Infusion in Rodents using Osmotic Minipumps
-
Pump Selection and Preparation:
-
Choose an osmotic minipump (e.g., ALZET®) with a delivery rate and duration appropriate for the study design.[5][6]
-
Under sterile conditions, fill the minipump with a solution of this compound dissolved in a suitable vehicle (e.g., a solution buffered to a physiological pH). The solubility and stability of TBZ in the vehicle at 37°C should be confirmed.
-
-
Surgical Implantation:
-
Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic agent.
-
Make a small incision in the skin on the back, slightly posterior to the scapulae.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic minipump into the pocket.
-
Close the incision with sutures or wound clips.
-
-
Post-operative Care:
-
Provide appropriate post-operative analgesia and monitor the animal for signs of pain or distress.
-
Allow a recovery period of at least 24-48 hours before initiating behavioral testing.
-
-
Experimental Period:
Mandatory Visualization
Caption: Metabolic pathway of this compound.
Caption: Troubleshooting workflow for TBZ experiments.
References
- 1. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alzet.com [alzet.com]
- 6. rwdstco.com [rwdstco.com]
- 7. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 8. Use of osmotic minipumps for sustained drug delivery in rat pups: effects on physical and neurobehavioural development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Assessment of the Effect of Tetrabenazine on Functional Scales in Huntington Disease: A Pilot Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrabenazine is neuroprotective in Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Huntington's disease - Wikipedia [en.wikipedia.org]
- 12. Effects of the dopamine depleting agent tetrabenazine on detailed temporal parameters of effort-related choice responding - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head Comparison of (-)-Tetrabenazine and Valbenazine in Tardive Dyskinesia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (-)-tetrabenazine and valbenazine (B1662120), two vesicular monoamine transporter 2 (VMAT2) inhibitors relevant to the study and treatment of tardive dyskinesia (TD). While clinical data on the efficacy of tetrabenazine (B1681281) (as a racemic mixture) and valbenazine in treating TD are available, a direct head-to-head comparison in preclinical animal models is notably absent in the published literature. This guide, therefore, synthesizes available pharmacological data and outlines standard experimental protocols used to evaluate such compounds, providing a framework for researchers in the field.
Mechanism of Action: VMAT2 Inhibition
Both this compound and valbenazine exert their therapeutic effects by inhibiting VMAT2, a transporter protein responsible for packaging monoamines, such as dopamine (B1211576), into presynaptic vesicles.[1][2] By inhibiting VMAT2, these drugs lead to a depletion of dopamine in the synaptic cleft, thereby reducing the excessive dopaminergic signaling that is thought to underlie the hyperkinetic movements of tardive dyskinesia.[1][2]
Valbenazine is a prodrug that is metabolized to a single active metabolite, (+)-α-dihydrotetrabenazine, which is a potent VMAT2 inhibitor.[1][3] Tetrabenazine is a racemic mixture of (+) and (-) isomers, which are metabolized to four different isomers of dihydrotetrabenazine (B1670615), each with varying affinities for VMAT2 and other receptors.[3] The (-)-isomer of tetrabenazine has significantly lower affinity for VMAT2 compared to the (+)-isomer and the active metabolite of valbenazine.[4]
Pharmacological Profile: VMAT2 Binding Affinity
The primary distinction between this compound and valbenazine lies in their stereochemistry and resulting affinity for VMAT2. Valbenazine is specifically the prodrug of the (+)-α-dihydrotetrabenazine isomer, which demonstrates high-affinity binding to VMAT2. In contrast, tetrabenazine is a racemic mixture, and its isomers and metabolites exhibit a range of binding potencies.
| Compound | VMAT2 Binding Affinity (Ki, nM) |
| This compound | 36,400[4] |
| (+)-Tetrabenazine | 4.47[4] |
| (+)-α-dihydrotetrabenazine (active metabolite of Valbenazine) | 3.96[4] |
| (-)-α-dihydrotetrabenazine | 23,700[5] |
| (+)-β-dihydrotetrabenazine | 13.4[4] |
| (-)-β-dihydrotetrabenazine | 2460[4] |
Note: Lower Ki values indicate higher binding affinity.
Preclinical Models of Tardive Dyskinesia: The Vacuous Chewing Movement (VCM) Model
A widely used animal model for tardive dyskinesia is the haloperidol-induced vacuous chewing movement (VCM) model in rats. Chronic administration of typical antipsychotics like haloperidol (B65202) induces these orofacial dyskinesias, which are considered analogous to the symptoms of TD in humans.
Experimental Protocol: Haloperidol-Induced VCMs in Rats
1. Animal Model:
-
Species: Male Sprague-Dawley rats are commonly used.
-
Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of VCMs:
-
Drug: Haloperidol is administered, typically via intraperitoneal (i.p.) injection or in drinking water.
-
Dosage and Duration: A common regimen involves daily i.p. injections of haloperidol (e.g., 1 mg/kg) for a period of 3 to 5 weeks.
3. Behavioral Assessment:
-
Observation Period: Rats are placed individually in a transparent observation cage.
-
Scoring: VCMs, defined as purposeless chewing movements in the absence of food, are counted by a trained observer who is blinded to the treatment groups. Observations are typically conducted for a set period (e.g., 2-5 minutes) at regular intervals.
4. Treatment Administration:
-
Following the induction of stable VCMs, animals are treated with the test compounds, such as this compound or valbenazine, or vehicle control.
-
The effect of the treatment on the frequency and severity of VCMs is then assessed.
Supporting Experimental Data
As of the latest literature review, no direct head-to-head preclinical studies comparing the efficacy of this compound and valbenazine in animal models of tardive dyskinesia have been published. The available data primarily focuses on the clinical efficacy of valbenazine and racemic tetrabenazine in human patients.
Valbenazine: Clinical trials have demonstrated the efficacy of valbenazine in reducing the symptoms of tardive dyskinesia in adults.[6]
Tetrabenazine: Studies on tetrabenazine in tardive dyskinesia have often used the racemic mixture, and while showing efficacy, direct comparisons with valbenazine are challenging due to differences in study design.[7]
Conclusion
While both this compound and valbenazine target VMAT2, their pharmacological profiles, particularly their stereospecific interactions with the transporter, are distinct. Valbenazine's development as a prodrug of a single, high-affinity isomer represents a more targeted approach. The lack of direct head-to-head preclinical data in established animal models like the haloperidol-induced VCM model highlights a significant gap in the literature. Such studies would be invaluable for researchers to directly compare the in vivo efficacy and potential behavioral side effects of these compounds and to further elucidate the structure-activity relationships of VMAT2 inhibitors in the context of tardive dyskinesia. Future preclinical research should focus on conducting these direct comparative studies to provide a more complete picture of their relative therapeutic potential.
References
- 1. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action | INGREZZA® (valbenazine) capsules | HCP [ingrezzahcp.com]
- 3. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? | CNS Spectrums | Cambridge Core [cambridge.org]
- 4. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Valbenazine as the first and only approved treatment for adults with tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Valbenazine granted breakthrough drug status for treating tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the VMAT2 Inhibitory Activity of (-)-Tetrabenazine's Metabolites
For Researchers, Scientists, and Drug Development Professionals
(-)-Tetrabenazine is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), a key protein in the presynaptic terminals of monoaminergic neurons responsible for packaging neurotransmitters into synaptic vesicles.[1][2] Its therapeutic effects in treating hyperkinetic movement disorders are largely attributed to its active metabolites.[2] This guide provides a comparative analysis of the VMAT2 inhibitory activity of these metabolites, supported by experimental data and detailed methodologies.
Upon administration, this compound is extensively metabolized, primarily by carbonyl reductase, into four stereoisomers of dihydrotetrabenazine (B1670615) (HTBZ): (+)-α-HTBZ, (-)-α-HTBZ, (+)-β-HTBZ, and (-)-β-HTBZ.[3][4][5][6] These metabolites exhibit distinct binding affinities for VMAT2, contributing differently to the overall pharmacological effect.[7][8]
Metabolic Pathway of this compound
The following diagram illustrates the metabolic conversion of tetrabenazine (B1681281) into its four main dihydrotetrabenazine metabolites.
Caption: Metabolic pathway of this compound to its HTBZ metabolites.
Comparative VMAT2 Inhibitory Activity
The VMAT2 binding affinities of this compound's metabolites have been determined using various in vitro assays. The data presented below summarizes the dissociation constants (Ki) from radioligand binding studies, providing a quantitative comparison of their potency. A lower Ki value indicates a higher binding affinity for VMAT2.
| Metabolite | VMAT2 Binding Affinity (Ki) [nM] |
| (+)-α-HTBZ | 1.4 - 3.96 |
| (-)-β-HTBZ | 13.4 |
| (+)-β-HTBZ | 12.4 |
| (-)-α-HTBZ | ~23,700 |
Data sourced from references:[6][7][9][10]
As the data indicates, the metabolites of this compound display a high degree of stereospecificity in their binding to VMAT2.[6] Notably, (+)-α-HTBZ exhibits the highest affinity for VMAT2.[7][8] In contrast, (-)-α-HTBZ shows significantly weaker binding.[4][7] While (+)-β-HTBZ is a potent inhibitor, studies suggest that based on its relative abundance and potency, it may be the primary contributor to VMAT2 inhibition following tetrabenazine administration.[3][4]
Experimental Protocols
The validation of VMAT2 inhibitory activity is commonly performed using radioligand binding assays and functional uptake assays.
Radioligand Binding Assay for VMAT2
This assay determines the binding affinity (Ki) of a compound by measuring its ability to compete with a radiolabeled ligand for binding to VMAT2.
Experimental Workflow
Caption: Workflow for a VMAT2 radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize tissues rich in VMAT2 (e.g., rat striatum) or cells engineered to express VMAT2 (e.g., HEK293-VMAT2 cells) in an appropriate buffer.[1][10] Centrifuge the homogenate to pellet the membranes, which are then resuspended.
-
Binding Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of a VMAT2-specific radioligand (such as [3H]dihydrotetrabenazine), and varying concentrations of the test metabolite.[6][10]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.[1]
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test metabolite. The IC50 (the concentration of the metabolite that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Fluorescent-Based VMAT2 Functional Assay
This cell-based assay measures the functional inhibition of VMAT2 by quantifying the uptake of a fluorescent VMAT2 substrate.
Detailed Methodology:
-
Cell Culture and Seeding: Culture cells expressing VMAT2 (e.g., HEK293-VMAT2) and seed them into a 96-well black, clear-bottom plate.[1] Incubate the cells to allow them to form a confluent monolayer.[1]
-
Compound Preparation: Prepare serial dilutions of the test metabolites in an appropriate assay buffer.[1]
-
Pre-incubation: Add the diluted test compounds to the cells and incubate.[1]
-
Substrate Addition: Add a fluorescent VMAT2 substrate, such as FFN206, to each well and incubate, protected from light.[1][11]
-
Washing: Aspirate the substrate solution and wash the cells with ice-cold phosphate-buffered saline (PBS).[1]
-
Data Acquisition: Measure the fluorescence intensity in each well using a microplate reader.
-
Data Analysis: The reduction in fluorescence in the presence of the test metabolite, compared to a vehicle control, indicates VMAT2 inhibition. Calculate the IC50 value from the dose-response curve.
[3H]Dopamine Uptake Assay
This functional assay directly measures the ability of VMAT2 to transport its natural substrate, dopamine, into vesicles and how this process is inhibited by the test compounds.
Detailed Methodology:
-
Synaptosome Preparation: Prepare synaptosomes from rat striatum, which contain synaptic vesicles with functional VMAT2.
-
Pre-incubation with Inhibitors: Incubate the synaptosomes with varying concentrations of the tetrabenazine metabolites.
-
Initiation of Uptake: Add [3H]dopamine to the synaptosome suspension to initiate the uptake process.[12][13]
-
Termination of Uptake: After a defined incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the synaptosomes and measure the amount of [3H]dopamine taken up using a scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of [3H]dopamine uptake against the concentration of the test metabolite.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]
- 3. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deutetrabenazine Targets VMAT2 With Precision, Analysis Finds | TD360 [td-360.com]
- 6. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Vesicular Monoamine Transporter-2 Activity in α-Synuclein Stably Transfected SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Kinetics of (+)- and (-)-Tetrabenazine to the Vesicular Monoamine Transporter 2 (VMAT2)
A detailed guide for researchers, scientists, and drug development professionals on the stereoselective binding of tetrabenazine (B1681281) isomers to VMAT2, supported by experimental data and methodologies.
The vesicular monoamine transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for the packaging of monoamine neurotransmitters into synaptic vesicles. Its inhibition has been a key therapeutic strategy for hyperkinetic movement disorders. Tetrabenazine (TBZ) is a well-established VMAT2 inhibitor, and its clinical efficacy is known to be stereoselective. This guide provides a comparative analysis of the binding kinetics of the two enantiomers of tetrabenazine, (+)-tetrabenazine and (-)-tetrabenazine, to VMAT2.
Quantitative Analysis of Binding Affinity
The binding of tetrabenazine enantiomers to VMAT2 is characterized by a pronounced stereoselectivity. Experimental data from radioligand binding assays consistently demonstrate that the (+)-enantiomer possesses a significantly higher affinity for VMAT2 compared to the (-)-enantiomer. This difference in affinity is the primary basis for the differential pharmacological activity of the two isomers.
A study by Yao et al. (2011) quantified the binding affinities of both enantiomers by measuring their ability to displace the radioligand [3H]dihydrotetrabenazine ([3H]DHTBZ) from rat striatum preparations. The results, expressed as the inhibitor constant (Ki), starkly illustrate the stereospecificity of this interaction. The (+)-tetrabenazine enantiomer exhibited a high affinity for VMAT2 with a Ki value in the low nanomolar range, whereas the (-)-enantiomer showed a dramatically reduced affinity, with a Ki value in the micromolar range.[1] This represents a several thousand-fold difference in binding potency between the two isomers.
| Compound | Inhibitor Constant (Ki) [nM] |
| (+)-Tetrabenazine | 4.47 |
| This compound | 36,400 |
Table 1: Comparative Binding Affinities of (+)- and this compound to VMAT2. Data sourced from Yao et al. (2011).[1]
Mechanism of Action and Binding
Tetrabenazine acts as a reversible, high-affinity inhibitor of VMAT2.[2] The binding of tetrabenazine to VMAT2 is thought to occur in a two-step process. Initially, the inhibitor binds to a low-affinity state of the transporter, which is followed by a conformational change that leads to a high-affinity, occluded state.[3] This "dead-end" complex effectively blocks the transport of monoamines into synaptic vesicles. The profound difference in the binding affinities of the (+)- and (-)-enantiomers suggests that the stereochemistry of the molecule is critical for the stability of this high-affinity complex.
Experimental Protocols
The determination of the binding affinities of (+)- and this compound to VMAT2 is typically performed using a competitive radioligand binding assay. A detailed methodology for this type of experiment is outlined below.
Radioligand Binding Assay for VMAT2
1. Preparation of Rat Striatal Membranes:
-
Male Sprague-Dawley rats are euthanized, and the striata are rapidly dissected on ice.
-
The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 48,000 x g) to pellet the membranes containing VMAT2.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains a fixed concentration of the radioligand, [3H]dihydrotetrabenazine ([3H]DHTBZ), which is a high-affinity VMAT2 ligand.
-
A range of concentrations of the unlabeled competitor compounds, (+)-tetrabenazine and this compound, are added to the wells.
-
The reaction is initiated by the addition of the prepared rat striatal membranes.
-
The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification of Radioactivity:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters, which corresponds to the amount of bound [3H]DHTBZ, is measured using a liquid scintillation counter.
5. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value for each competitor, which is the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand.
-
The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow and Comparative Analysis
To better understand the experimental process and the logical framework of this comparative analysis, the following diagrams are provided.
References
- 1. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 2. Preparation and Characterization of Tetrabenazine Enantiomers against Vesicular Monoamine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Study Validation of (-)-Tetrabenazine's Efficacy in Ameliorating Chorea in Huntington's Disease
(-)-Tetrabenazine, marketed under brand names such as Xenazine and Nitoman, stands as a cornerstone in the symptomatic management of chorea associated with Huntington's disease (HD).[1][2] Its approval by the U.S. Food and Drug Administration (FDA) marked a significant milestone, offering the first approved treatment for any symptom of this debilitating neurodegenerative disorder.[2][3] This guide provides a comparative analysis of key clinical studies validating the efficacy of tetrabenazine (B1681281), offering researchers, scientists, and drug development professionals a comprehensive overview of its clinical performance, experimental protocols, and mechanism of action.
Mechanism of Action: VMAT2 Inhibition
Tetrabenazine's therapeutic effect on chorea is primarily attributed to its function as a reversible, high-affinity inhibitor of the vesicular monoamine transporter 2 (VMAT2).[4][5] VMAT2 is a crucial protein responsible for packaging monoamines—such as dopamine (B1211576), serotonin, and norepinephrine—into presynaptic vesicles for subsequent release into the synaptic cleft.[5] By inhibiting VMAT2, tetrabenazine disrupts the storage of these neurotransmitters, leading to their depletion within the nerve terminals.[1][5] The reduction in dopamine levels is considered central to the amelioration of hyperkinetic movements characteristic of chorea in Huntington's disease.[2][5] While tetrabenazine also exhibits a weak affinity for dopamine D2 receptors, this interaction is substantially less potent than its effect on VMAT2 and is not thought to be the primary driver of its antichoreic effects.[4]
Comparative Efficacy: Analysis of Clinical Trial Data
The efficacy of tetrabenazine in reducing chorea has been consistently demonstrated across multiple clinical trials. The pivotal Phase 3 TETRA-HD study, conducted by the Huntington Study Group, remains a landmark trial providing robust evidence of its therapeutic benefit.
| Study | Design | N (Tetrabenazine) | N (Placebo) | Duration | Primary Endpoint | Tetrabenazine Effect (vs. Placebo) | p-value |
| Huntington Study Group (2006) | Randomized, Double-Blind, Placebo-Controlled | 54 | 30 | 12 weeks | Change in UHDRS Chorea Score | -3.5 units (adjusted) | < 0.0001 |
| Kenney et al. (2007) | Observational, Single-Dose | 10 | - | ~5.4 hours (mean duration of effect) | % Reduction in UHDRS Chorea Score | 42.4% reduction from baseline | Not Applicable |
| Frank S, et al. (2008) (Withdrawal Study) | Randomized Withdrawal | 24 (12 withdrawn at day 1, 12 at day 3) | 6 (continued) | 5 days | Change in UHDRS Total Motor Score | Worsening of chorea upon withdrawal | < 0.0001 |
UHDRS: Unified Huntington's Disease Rating Scale
In the 2006 Huntington Study Group trial, patients receiving tetrabenazine experienced a significant reduction in their chorea scores from baseline by an average of 5.0 units, compared to a 1.5-unit reduction in the placebo group.[6][7] This resulted in a statistically significant adjusted treatment effect of a 3.5-unit improvement on the UHDRS chorea score.[4] Furthermore, a substantially higher percentage of patients in the tetrabenazine group (69%) achieved a clinically meaningful reduction in chorea (at least a 3-unit decrease in the UHDRS score) compared to the placebo group (20%).[4][8]
Long-term follow-up data from an 80-week extension study demonstrated sustained efficacy, with a significant reduction of 4.6 points in the UHDRS total maximal chorea score from the initial baseline.[7][8] Observational studies have further corroborated these findings, with one study noting a 42.4% average decrease in the UHDRS chorea score following a single dose, with the effect lasting approximately 5.4 hours on average.[9]
Experimental Protocols and Methodologies
A closer examination of the methodologies employed in these key studies reveals a consistent approach to assessing the efficacy and safety of tetrabenazine.
Key Methodological Components:
-
Patient Population: Studies typically enrolled ambulatory adult patients with a confirmed genetic diagnosis of Huntington's disease and clinically significant chorea, as measured by the Unified Huntington's Disease Rating Scale (UHDRS).[4][10]
-
Study Design: The gold standard for validation has been the multicenter, randomized, double-blind, placebo-controlled trial design.[3][4] This minimizes bias and allows for a clear comparison of the drug's effect against a placebo.
-
Dosing and Titration: A critical aspect of tetrabenazine administration is the slow, individual dose titration.[3][6] Treatment is typically initiated at a low dose (e.g., 12.5 mg/day) and gradually increased weekly to find the lowest effective and well-tolerated dose, with maximum recommended daily doses generally not exceeding 100 mg.[4][11] Doses are often divided throughout the day.[4]
-
Efficacy Assessment: The primary measure of efficacy in major trials is the change in the chorea score of the UHDRS.[6] This standardized scale allows for objective quantification of chorea severity. Secondary measures often include the Clinical Global Impression (CGI) scale, which provides a clinician's overall assessment of the patient's improvement.[6]
-
Safety Monitoring: Given the known side effect profile, rigorous safety monitoring is integral. This includes assessing for depression, suicidality, parkinsonism, akathisia, and somnolence.[4][12] A black box warning highlights the risk of depression and suicidality.[4]
Comparison with Alternatives: Deutetrabenazine
An important development in the treatment of HD-related chorea is the introduction of deutetrabenazine, a deuterated form of tetrabenazine. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, alters the drug's pharmacokinetics, resulting in a longer half-life and reduced plasma fluctuations.[13]
Indirect comparisons between the pivotal trials of tetrabenazine and deutetrabenazine suggest that both drugs have a similar efficacy in reducing chorea.[14][15] However, some evidence suggests that deutetrabenazine may have a more favorable side effect profile, with significantly lower scores on scales for depression and somnolence.[14][16] This may be attributed to the more stable plasma concentrations achieved with deutetrabenazine, which can be administered less frequently (twice daily) compared to tetrabenazine (often three times daily).[17]
| Feature | This compound | Deutetrabenazine |
| Mechanism | Reversible VMAT2 inhibitor | Reversible VMAT2 inhibitor |
| Efficacy | Significant reduction in UHDRS chorea score (~5.0 points from baseline)[6] | Significant reduction in UHDRS chorea score (~4.4 points from baseline)[14] |
| Dosing Frequency | Typically 3 times daily | Typically 2 times daily[17] |
| Metabolism | Rapidly metabolized by CYP2D6[4] | Slower metabolism, longer half-life[13] |
| Key Side Effects | Depression, somnolence, parkinsonism, akathisia[4] | Similar profile, but potentially lower rates of depression and somnolence[14][17] |
Conclusion
Cross-study analysis confirms the robust and clinically meaningful effect of this compound in reducing chorea for patients with Huntington's disease. The consistent findings across randomized controlled trials, long-term extension studies, and observational reports validate its role as a primary symptomatic therapy. The primary mechanism of VMAT2 inhibition is well-established, providing a clear biological basis for its therapeutic action. While effective, its use requires careful dose titration and vigilant monitoring for adverse events, particularly depression and somnolence. The development of deutetrabenazine offers a comparable alternative with a potentially improved tolerability profile, representing a significant advancement in the management of this challenging symptom of Huntington's disease.
References
- 1. Tetrabenazine - Wikipedia [en.wikipedia.org]
- 2. FDA has approved Xenazine for treatment of chorea in Huntingtonâs disease - Xagena [xagena.it]
- 3. drugtopics.com [drugtopics.com]
- 4. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]
- 6. Tetrabenazine in the treatment of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrabenazine: for chorea associated with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 9. Short-term effects of tetrabenazine on chorea associated with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Tetrabenazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. hcplive.com [hcplive.com]
- 14. Tetrabenazine Versus Deutetrabenazine for Huntington's Disease: Twins or Distant Cousins? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. va.gov [va.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
(-)-Tetrabenazine versus reserpine: a comparative study on VMAT inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of (-)-Tetrabenazine and Reserpine (B192253), two potent inhibitors of the Vesicular Monoamine Transporter 2 (VMAT2). The following sections present a comprehensive analysis of their inhibitory mechanisms, quantitative binding affinities, and the experimental protocols used to derive these findings, offering valuable insights for neuropharmacology and drug development.
Mechanism of Action: A Tale of Two Inhibitors
This compound and Reserpine both exert their pharmacological effects by inhibiting VMAT2, a crucial transporter responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin, and histamine) into synaptic vesicles. This inhibition leads to the depletion of monoamine stores, a mechanism that is therapeutically exploited in various neurological and psychiatric disorders. However, the nature of their interaction with VMAT2 differs significantly.
This compound is a reversible and non-competitive inhibitor of VMAT2.[1][2] Its binding to the transporter is transient, and the inhibitory effect can be overcome by the dissociation of the drug. This reversibility contributes to a shorter duration of action.[3][4]
Reserpine , in contrast, is an irreversible and competitive inhibitor of VMAT2.[1][4][5] It forms a stable, long-lasting bond with the transporter, leading to a prolonged and profound depletion of monoamines.[3] The recovery of VMAT2 function after reserpine administration requires the synthesis of new transporter proteins.
Quantitative Comparison of VMAT2 Inhibition
The inhibitory potency of this compound and Reserpine on VMAT2 has been quantified using radioligand binding assays. The following table summarizes their binding affinities, presented as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity.
| Compound | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| (+)-Tetrabenazine | [³H]Dihydrotetrabenazine | Rat Striatum | 4.47 ± 0.21 | [6][7] |
| This compound | [³H]Dihydrotetrabenazine | Rat Striatum | 36,400 ± 350 | [6][7] |
| Reserpine | [³H]Dihydrotetrabenazine | Human VMAT2 (wild type) | 161 ± 1 | [8] |
| Reserpine | [³H]Dihydrotetrabenazine | Human VMAT2 (chimera) | 173 ± 1 | [8] |
Note: The data for tetrabenazine (B1681281) highlights its stereospecificity, with the (+)-enantiomer exhibiting significantly higher affinity for VMAT2.
Experimental Protocols: VMAT2 Radioligand Binding Assay
The following is a representative protocol for a competitive radioligand binding assay to determine the Kᵢ of test compounds for VMAT2, based on methodologies described in the literature.[8][9]
Objective: To determine the binding affinity of unlabeled test compounds (e.g., this compound, Reserpine) to VMAT2 by measuring their ability to displace a radiolabeled ligand (e.g., [³H]Dihydrotetrabenazine).
Materials:
-
Biological Source of VMAT2: Membrane preparations from cells or tissues expressing VMAT2 (e.g., rat striatum homogenates, HEK cells transfected with VMAT2).
-
Radioligand: [³H]Dihydrotetrabenazine ([³H]DTBZ) at a concentration near its Kₑ.
-
Test Compounds: A range of concentrations of this compound and Reserpine.
-
Non-labeled VMAT2 Inhibitor: A saturating concentration for determining non-specific binding (e.g., unlabeled Tetrabenazine).
-
Assay Buffer: e.g., Tris-HCl buffer with appropriate additives.
-
96-well Plates or Microcentrifuge Tubes.
-
Filtration Apparatus: with glass fiber filters.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Homogenize the biological source of VMAT2 in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate or individual tubes, combine the following:
-
Total Binding: VMAT2-containing membrane preparation and [³H]DTBZ.
-
Non-specific Binding: VMAT2-containing membrane preparation, [³H]DTBZ, and a saturating concentration of a non-labeled VMAT2 inhibitor.
-
Competitive Binding: VMAT2-containing membrane preparation, [³H]DTBZ, and varying concentrations of the test compound.
-
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Radioligand: Rapidly filter the incubation mixtures through glass fiber filters using a filtration apparatus. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Visualizing the Mechanisms of VMAT Inhibition
The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of VMAT2 inhibition by this compound and Reserpine.
Caption: Reversible inhibition of VMAT2 by this compound.
Caption: Irreversible inhibition of VMAT2 by Reserpine.
Caption: Experimental workflow for VMAT2 radioligand binding assay.
References
- 1. The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apparent opposite effects of tetrabenazine and reserpine on the toxic effects of 1-methyl-4-phenylpyridinium or 6-hydroxydopamine on nigro-striatal dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters [frontiersin.org]
- 6. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of (-)-Tetrabenazine and Its Deuterated Analog, Deutetrabenazine: A Therapeutic Index Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic index of the vesicular monoamine transporter 2 (VMAT2) inhibitor, (-)-tetrabenazine, and its deuterated analog, deutetrabenazine. The information presented herein is supported by experimental data from pharmacokinetic studies and clinical trials to assist researchers and drug development professionals in understanding the key differences between these two compounds.
Introduction
This compound is a well-established treatment for hyperkinetic movement disorders, such as the chorea associated with Huntington's disease. Its therapeutic action is derived from its ability to reversibly inhibit VMAT2, a transporter responsible for packaging monoamines (e.g., dopamine (B1211576), serotonin, norepinephrine) into synaptic vesicles.[1][2] By depleting presynaptic dopamine stores, tetrabenazine (B1681281) reduces the overstimulation of dopamine receptors in the motor striatum, thereby mitigating involuntary movements.[3] However, the clinical utility of tetrabenazine is often limited by its pharmacokinetic profile, which can lead to significant peak-to-trough plasma concentration fluctuations and a challenging side-effect profile, including depression, somnolence, and akathisia.[4][5]
Deutetrabenazine is a deuterated analog of tetrabenazine, in which deuterium (B1214612) atoms have been strategically placed at key metabolic sites.[6] This modification slows down the drug's metabolism by cytochrome P450 2D6 (CYP2D6), leading to a longer half-life of its active metabolites, a more stable plasma concentration, and the potential for a more favorable therapeutic index.[7][8]
Pharmacokinetic Profile Comparison
The deuteration of tetrabenazine results in a significantly altered pharmacokinetic profile, characterized by increased exposure and a longer half-life of the active metabolites, with only a marginal increase in peak plasma concentrations.[8] This improved pharmacokinetic profile allows for less frequent dosing and potentially better tolerability.[6]
Table 1: Pharmacokinetic Parameters of this compound and Deutetrabenazine in Healthy Volunteers (Single 25 mg Dose)
| Parameter | This compound | Deutetrabenazine | Fold Change (Deutetrabenazine vs. Tetrabenazine) |
| Total (α+β)-HTBZ | |||
| Cmax (ng/mL) | 61.6 | 74.6 | ~1.2 |
| AUCinf (ng·hr/mL) | 261 | 542 | ~2.1 |
| t1/2 (hours) | 4.8 | 8.6 | ~1.8 |
| α-HTBZ | |||
| Cmax (ng/mL) | 36.8 | 41.9 | ~1.1 |
| AUCinf (ng·hr/mL) | 142 | 289 | ~2.0 |
| t1/2 (hours) | 4.7 | 8.5 | ~1.8 |
| β-HTBZ | |||
| Cmax (ng/mL) | 24.8 | 32.7 | ~1.3 |
| AUCinf (ng·hr/mL) | 119 | 253 | ~2.1 |
| t1/2 (hours) | 5.0 | 8.8 | ~1.8 |
Data compiled from a randomized, double-blind, two-period, crossover study in healthy volunteers. HTBZ refers to dihydrotetrabenazine, the active metabolites.
Table 2: Steady-State Pharmacokinetic Comparison
| Parameter | This compound (25 mg) | Deutetrabenazine (Comparable Doses) | Fold Change (Deutetrabenazine vs. Tetrabenazine) |
| Half-life of active metabolites | - | 3- to 4-fold longer | 3-4 |
| Peak-to-trough fluctuations | - | Lower | - |
Data from studies in healthy volunteers at steady-state conditions.[7]
Clinical Efficacy and Safety Comparison
Clinical trials have demonstrated the efficacy of both this compound and deutetrabenazine in reducing chorea in patients with Huntington's disease. However, indirect comparisons suggest that while their efficacy is comparable, deutetrabenazine may have a more favorable safety and tolerability profile.[6][9]
Table 3: Comparison of Clinical Trial Outcomes in Huntington's Disease
| Outcome | TETRA-HD (Tetrabenazine) | First-HD (Deutetrabenazine) |
| Primary Efficacy Endpoint | ||
| Change in Total Maximal Chorea Score | -5.0 units | -4.4 units |
| Safety and Tolerability | ||
| Adverse Events Leading to Dose Reduction/Suspension | Higher Incidence | Lower Incidence |
| Common Adverse Events | Depression, Somnolence, Akathisia | Somnolence (most common) |
| Overall Tolerability | Concerns due to side effects | Generally well-tolerated |
Data from indirect comparisons of the TETRA-HD and First-HD trials.[6] An open-label study also showed that patients could be safely switched from tetrabenazine to deutetrabenazine overnight with maintained or improved chorea control and a favorable safety profile.[10]
Experimental Protocols
Pharmacokinetic Study in Healthy Volunteers
Objective: To compare the single-dose pharmacokinetics of deutetrabenazine with tetrabenazine in healthy adult volunteers.
Study Design: A randomized, double-blind, two-period, crossover study.
Participants: Healthy adult volunteers.
Intervention:
-
A single oral dose of 25 mg of deutetrabenazine.
-
A single oral dose of 25 mg of this compound.
-
A washout period of at least 7 days separated the two treatment periods.
Pharmacokinetic Sampling:
-
Serial blood samples were collected at predefined time points post-dose.
-
Plasma concentrations of tetrabenazine, deutetrabenazine, and their respective active metabolites (α- and β-dihydrotetrabenazine) were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis:
-
Non-compartmental analysis was used to determine the following pharmacokinetic parameters for each analyte:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Terminal elimination half-life (t1/2)
-
Clinical Trial in Huntington's Disease (First-HD Study)
Objective: To evaluate the efficacy and safety of deutetrabenazine for the treatment of chorea associated with Huntington's disease.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
Participants: Ambulatory patients with a diagnosis of manifest Huntington's disease and a baseline Total Maximal Chorea (TMC) score of at least 8.
Intervention:
-
Patients were randomized to receive either deutetrabenazine or placebo.
-
The dose of deutetrabenazine was titrated over 8 weeks to an optimal dose based on chorea control and tolerability.
-
The optimized dose was then maintained for 4 weeks.
Efficacy Assessments:
-
The primary efficacy endpoint was the change in the TMC score of the Unified Huntington's Disease Rating Scale (UHDRS) from baseline to the end of the maintenance period (Week 12).
-
Secondary endpoints included the Patient Global Impression of Change (PGIC), the Clinical Global Impression of Change (CGIC), and the 36-Item Short Form Health Survey (SF-36).
Safety Assessments:
-
Adverse events were monitored and recorded throughout the study.
-
Vital signs, electrocardiograms, and laboratory safety tests were performed at regular intervals.
VMAT2 Signaling Pathway and Mechanism of Action
Both this compound and deutetrabenazine exert their therapeutic effect by inhibiting the Vesicular Monoamine Transporter 2 (VMAT2). This transporter is crucial for loading monoamine neurotransmitters, particularly dopamine, from the cytoplasm of presynaptic neurons into synaptic vesicles.
Caption: VMAT2 Inhibition by Tetrabenazine and Deutetrabenazine.
By inhibiting VMAT2, tetrabenazine and deutetrabenazine prevent the packaging of dopamine into synaptic vesicles. This leads to an accumulation of cytoplasmic dopamine, which is then metabolized by monoamine oxidase (MAO), resulting in a depletion of presynaptic dopamine stores. The subsequent reduction in dopamine release into the synaptic cleft leads to decreased activation of postsynaptic D2 receptors, thereby alleviating the hyperkinetic movements associated with chorea.
Conclusion
The deuteration of tetrabenazine to create deutetrabenazine represents a significant advancement in the management of hyperkinetic movement disorders. The improved pharmacokinetic profile of deutetrabenazine, characterized by a longer half-life and more stable plasma concentrations of its active metabolites, translates into a potentially more favorable therapeutic index. While direct head-to-head clinical trials are limited, the available evidence from pharmacokinetic studies and indirect comparisons of clinical trials suggests that deutetrabenazine offers comparable efficacy to this compound with an improved safety and tolerability profile. This makes deutetrabenazine a valuable therapeutic alternative for patients requiring long-term treatment for conditions such as Huntington's disease-associated chorea. Further research, including direct comparative studies, will continue to elucidate the full clinical advantages of this deuterated compound.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Treatment of tardive dyskinesia with VMAT-2 inhibitors: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Review of deutetrabenazine: a novel treatment for chorea associated with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Safety of Converting From Tetrabenazine to Deutetrabenazine for the Treatment of Chorea - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro Affinity with In Vivo VMAT2 Occupancy of (-)-Tetrabenazine: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the relationship between in vitro binding affinity and in vivo target engagement is critical for the successful development of novel therapeutics. This guide provides a comprehensive comparison of in vitro and in vivo data for (-)-tetrabenazine, a well-established vesicular monoamine transporter 2 (VMAT2) inhibitor, and its alternatives. Experimental data is presented to elucidate this correlation, alongside detailed methodologies for key experiments.
This compound and its metabolites are potent, reversible inhibitors of VMAT2, a transporter responsible for packaging monoamines into synaptic vesicles.[1] Inhibition of VMAT2 leads to the depletion of monoamine stores, a mechanism that is therapeutically beneficial in hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia.[2][3][4] The clinical efficacy of tetrabenazine (B1681281) and its analogs is closely tied to their occupancy of VMAT2 in the brain. Positron Emission Tomography (PET) has emerged as a powerful tool to quantify this target occupancy in vivo, allowing for a translational understanding of pharmacokinetics and pharmacodynamics.[5][6]
Quantitative Comparison of VMAT2 Inhibitors
The following tables summarize the in vitro binding affinities and in vivo occupancy data for this compound, its active metabolites, and other VMAT2 inhibitors.
Table 1: In Vitro Binding Affinity of Tetrabenazine and its Metabolites for VMAT2
| Compound | Ki (nM) | IC50 (nM) | Species | Assay Details |
| Tetrabenazine | 100 | 3.2, 300 (serotonin transport) | Rat | [3H]dihydrotetrabenazine binding assay |
| (+)-α-Dihydrotetrabenazine | 0.97 ± 0.48[7][8] | - | Rat | Radioligand binding assay |
| (-)-α-Dihydrotetrabenazine | 2200 ± 300[7][8] | - | Rat | Radioligand binding assay |
| Deutetrabenazine | - | - | Human | Metabolites have similar Ki values to non-deuterated forms[1] |
| Valbenazine (B1662120) (metabolite NBI-98782) | - | - | Human | High affinity for VMAT2 |
Table 2: In Vivo VMAT2 Occupancy of Tetrabenazine and Alternatives
| Compound | Dose | % VMAT2 Occupancy | Species | PET Radioligand |
| Tetrabenazine | 2.0 mg/kg | Significant blockade | Non-human primate | [18F]FE-DTBZ-d4[7][9] |
| Valbenazine | 80 mg (daily) | 85-90% (estimated) | Human | [18F]AV-133[5] |
| Deutetrabenazine | 24-36 mg | Effective in reducing chorea | Human | - |
| NBI-750142 | - | 36-78% (at acceptable doses) | Human | [18F]AV-133[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
In Vitro Radioligand Binding Assay for VMAT2
This protocol is adapted from studies determining the binding affinity of tetrabenazine and its derivatives.[10][11]
-
Tissue Preparation: Rat brain striatum is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is resuspended.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled VMAT2 ligand, such as --INVALID-LINK---TBZ or [3H]dihydrotetrabenazine, and varying concentrations of the test compound (e.g., this compound).
-
Incubation and Filtration: The reaction mixture is incubated to allow for binding equilibrium to be reached. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled VMAT2 inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is determined by non-linear regression analysis of the competition binding data.
In Vivo VMAT2 Occupancy Measurement using PET Imaging
This protocol outlines the general procedure for determining VMAT2 occupancy in vivo using PET.[5][7][9]
-
Subject Preparation: Human or non-human primate subjects are positioned in a PET scanner. A baseline scan is typically performed before drug administration.
-
Radioligand Administration: A VMAT2-specific PET radioligand, such as --INVALID-LINK---DTBZ or [18F]AV-133, is administered intravenously as a bolus.
-
PET Data Acquisition: Dynamic PET data is acquired over a specified period (e.g., 90-120 minutes) to measure the distribution and kinetics of the radioligand in the brain.
-
Drug Administration: The subject is administered the VMAT2 inhibitor being studied (e.g., tetrabenazine, valbenazine) at a specific dose.
-
Post-dose PET Scan: After a suitable time for the drug to reach its target, a second PET scan is performed using the same radioligand to measure VMAT2 occupancy by the drug.
-
Data Analysis: Regions of interest (ROIs) are drawn on the PET images, typically in VMAT2-rich areas like the striatum and a reference region with low VMAT2 density (e.g., cerebellum). The binding potential (BPND) or distribution volume ratio (DVR) is calculated for both baseline and post-dose scans. The percentage of VMAT2 occupancy is then calculated as the percentage reduction in the specific binding of the radioligand after drug administration.
Visualizing Pathways and Processes
Diagrams created using Graphviz (DOT language) illustrate key concepts and workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. va.gov [va.gov]
- 3. hcplive.com [hcplive.com]
- 4. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 5. Quantifying VMAT2 target occupancy at effective valbenazine doses and comparing to a novel VMAT2 inhibitor: a translational PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying VMAT2 target occupancy at effective valbenazine doses and comparing to a novel VMAT2 inhibitor: a translational PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET Imaging of VMAT2 with the Novel Radioligand [18F]FE-DTBZ-d4 in Nonhuman Primates: Comparison with [11C]DTBZ and [18F]FE-DTBZ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Potential Positron Emission Tomography Imaging Agent for Vesicular Monoamine Transporter Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vivo imaging of vesicular monoamine transporter 2 in pancreas using an (18)F epoxide derivative of tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacodynamic Analysis of VMAT2 Inhibitors: Tetrabenazine, Deutetrabenazine, and Valbenazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic effects of three prominent vesicular monoamine transporter 2 (VMAT2) inhibitors: tetrabenazine (B1681281), deutetrabenazine, and valbenazine (B1662120). The information presented herein is supported by experimental data to facilitate informed decision-making in research and drug development.
Executive Summary
Tetrabenazine, a racemic mixture, and its deuterated analogue, deutetrabenazine, are metabolized to a mixture of active dihydrotetrabenazine (B1670615) (HTBZ) isomers. In contrast, valbenazine is a prodrug of the single, most potent VMAT2-inhibiting isomer, (+)-α-dihydrotetrabenazine. This fundamental difference in their metabolic pathways leads to distinct pharmacodynamic profiles, including variations in binding affinity for VMAT2 and off-target receptors. While all three drugs effectively inhibit VMAT2, their interactions with other receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors, differ, which may contribute to their varying clinical profiles.
Mechanism of Action: VMAT2 Inhibition
Tetrabenazine, deutetrabenazine, and valbenazine all exert their primary therapeutic effect by reversibly inhibiting VMAT2, a transport protein crucial for packaging monoamines (dopamine, serotonin, norepinephrine, and histamine) into presynaptic vesicles.[1][2] By blocking VMAT2, these drugs lead to the depletion of monoamine stores, thereby reducing their release into the synaptic cleft. This reduction in dopaminergic neurotransmission is believed to be the primary mechanism underlying their efficacy in treating hyperkinetic movement disorders.[3]
Figure 1. Mechanism of VMAT2 Inhibition.
Comparative Binding Affinities
The binding affinities (Ki) of tetrabenazine, deutetrabenazine, valbenazine, and their metabolites for VMAT2 and key off-target receptors are summarized in the tables below. Lower Ki values indicate higher binding affinity.
VMAT2 Binding Affinity
| Compound | Ki (nM) | Reference(s) |
| Tetrabenazine | ||
| (±)-Tetrabenazine | 7.62 | [3] |
| (+)-Tetrabenazine | 4.47 | [3] |
| (-)-Tetrabenazine | 36,400 | [3] |
| Tetrabenazine Metabolites | ||
| (+)-α-HTBZ | 1.9 - 3.96 | [3][4] |
| (-)-α-HTBZ | 23,700 | [4] |
| (+)-β-HTBZ | 12.4 | [5] |
| (-)-β-HTBZ | 714 | [3] |
| Deutetrabenazine Metabolites | ||
| (+)-α-deuHTBZ | 1.5 | [5] |
| (-)-α-deuHTBZ | 2680 | [5] |
| (+)-β-deuHTBZ | 12.4 | [5] |
| (-)-β-deuHTBZ | 1130 | [5] |
| Valbenazine | ||
| Valbenazine | ~150 | [6] |
| Valbenazine Metabolite | ||
| (+)-α-HTBZ | 1.4 - 3.0 | [5][6] |
Off-Target Receptor Binding Affinities of Deutetrabenazine Metabolites
Deutetrabenazine is metabolized to four isomers, some of which exhibit affinity for dopamine and serotonin receptors.[5][6]
| Receptor | (-)-α-deuHTBZ Ki (nM) | (-)-β-deuHTBZ Ki (nM) | Reference(s) |
| Dopamine Receptors | |||
| D2S | 413 | 4360 | [5] |
| D3 | 572 | 10000 | [5] |
| Serotonin Receptors | |||
| 5-HT1A | 763 | 10000 | [5] |
| 5-HT2B | 848 | 10000 | [5] |
| 5-HT7 | 280 | <280 | [5][7] |
Valbenazine and its active metabolite, (+)-α-HTBZ, have not shown appreciable binding affinity for dopaminergic or serotonergic receptors.[6]
Experimental Protocols
Radioligand Binding Assays
The binding affinities (Ki values) presented in this guide were determined using in vitro radioligand binding assays. A general protocol for such an assay is as follows:
-
Membrane Preparation: Tissues or cells expressing the target receptor (e.g., VMAT2, D2, 5-HT7) are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membrane preparations are incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the test compound (tetrabenazine, deutetrabenazine, valbenazine, or their metabolites).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[8]
Figure 2. Radioligand Binding Assay Workflow.
Positron Emission Tomography (PET) Imaging
VMAT2 occupancy in the brain can be measured in vivo using Positron Emission Tomography (PET) imaging. This technique allows for the non-invasive quantification of receptor binding.
-
Radiotracer Administration: A radiotracer that specifically binds to VMAT2 (e.g., [¹¹C]-(+)-DTBZ) is administered intravenously to the subject.
-
PET Scanning: The subject is placed in a PET scanner, which detects the gamma rays emitted from the decay of the positron-emitting radionuclide in the tracer.
-
Image Reconstruction: The detected signals are used to reconstruct a 3D image of the radiotracer distribution in the brain.
-
Kinetic Modeling: Mathematical models are applied to the dynamic PET data to estimate the binding potential of the radiotracer to VMAT2 in different brain regions.
-
Occupancy Calculation: To determine the occupancy of a VMAT2 inhibitor, a baseline PET scan is performed without the drug, followed by a second scan after the administration of the drug. The percentage change in the binding potential between the two scans represents the receptor occupancy by the drug.
Comparative Pharmacodynamic Summary
The key pharmacodynamic differences between tetrabenazine, deutetrabenazine, and valbenazine are rooted in their metabolism and resulting active metabolites.
Figure 3. Metabolic Pathways and Receptor Interactions.
-
Tetrabenazine: As a racemic mixture, tetrabenazine is metabolized to four major active metabolites with varying affinities for VMAT2. The (+)-α-HTBZ isomer is the most potent VMAT2 inhibitor.
-
Deutetrabenazine: Deuteration of tetrabenazine alters its pharmacokinetics, but it is still metabolized to a mixture of four active isomers. Notably, some of these metabolites exhibit affinity for dopamine D2 and serotonin 5-HT7 receptors, which may contribute to its overall clinical effects and side-effect profile.[5][6]
-
Valbenazine: Valbenazine is a prodrug of the single, most potent VMAT2-inhibiting isomer, (+)-α-HTBZ.[6] This targeted delivery results in high selectivity for VMAT2 with minimal off-target activity.[6]
Conclusion
The choice between tetrabenazine, deutetrabenazine, and valbenazine for research or clinical development may be influenced by their distinct pharmacodynamic profiles. Valbenazine's selectivity for VMAT2, owing to its metabolism to a single potent isomer, contrasts with the broader receptor interaction profile of the metabolites of tetrabenazine and deutetrabenazine. Understanding these differences at a molecular level is crucial for predicting clinical outcomes and designing future VMAT2-targeted therapies. While head-to-head clinical trials are lacking, the available pharmacodynamic data provide a strong basis for comparative evaluation.[9][10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. deutetrabenazine [drugcentral.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. Deutetrabenazine Targets VMAT2 With Precision, Analysis Finds | TD360 [td-360.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. va.gov [va.gov]
- 10. hcplive.com [hcplive.com]
A Comparative Guide to Biomarkers for CNS Target Engagement of (-)-Tetrabenazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for validating the central nervous system (CNS) target engagement of (-)-tetrabenazine (TBZ). TBZ is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), a key protein in the storage and release of monoamine neurotransmitters.[1] Validating the engagement of TBZ with VMAT2 is crucial for understanding its therapeutic effects and for the development of novel VMAT2-targeting drugs.
This guide presents quantitative data for comparing TBZ and its alternatives, detailed experimental protocols for key validation methods, and visual diagrams to illustrate the underlying biological pathways and experimental workflows.
Data Presentation: Comparing this compound and Alternatives
The therapeutic action of this compound is primarily mediated by its active metabolites, which have a high affinity for VMAT2. The development of deuterated TBZ (deutetrabenazine) and other VMAT2 inhibitors like valbenazine (B1662120) has offered alternatives with potentially improved pharmacokinetic and side-effect profiles. The following tables summarize the binding affinities of these compounds for VMAT2.
| Compound | VMAT2 Binding Affinity (Ki in nM) | Reference(s) |
| (+)-α-dihydrotetrabenazine | 3.96 | [2] |
| (-)-β-dihydrotetrabenazine | 13.4 | [3] |
| Tetrabenazine (B1681281) (racemic) | 1.34 | [4] |
| (+)-Tetrabenazine | 4.47 | [2] |
| This compound | 36,400 | [2] |
Table 1: VMAT2 Binding Affinities of this compound and its Metabolites. This table presents the in vitro binding affinities (Ki) of tetrabenazine and its key metabolites to the vesicular monoamine transporter 2 (VMAT2). Lower Ki values indicate higher binding affinity.
| Compound | VMAT2 Binding Affinity (Ki in nM) | Notes | Reference(s) |
| Deutetrabenazine Metabolites | |||
| [+] metabolites: ~10 | Active moieties | [5] | |
| [-] metabolites: >1000 | Less active | [5] | |
| Valbenazine Metabolite | |||
| (+) α-dihydrotetrabenazine | High affinity | [6] | |
| Reserpine | High affinity for VMAT1 and VMAT2 | Irreversible inhibitor | [7] |
Table 2: VMAT2 Binding Affinities of Alternative VMAT2 Inhibitors. This table provides a comparison of the VMAT2 binding affinities for metabolites of deutetrabenazine and valbenazine, as well as the irreversible inhibitor reserpine.
Experimental Protocols
In Vitro VMAT2 Binding Assay using [3H]dihydrotetrabenazine
This protocol describes a competitive binding assay to determine the affinity of test compounds for VMAT2.
Materials:
-
Rat brain tissue (striatum)
-
[3H]dihydrotetrabenazine ([3H]DTBZ) as the radioligand
-
Test compounds (e.g., this compound, its metabolites, or novel inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold assay buffer)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing VMAT2. Resuspend the pellet in fresh assay buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, [3H]DTBZ (at a concentration near its Kd, e.g., 2 nM), and varying concentrations of the test compound. For determining non-specific binding, use a high concentration of a known VMAT2 inhibitor (e.g., 10 µM unlabeled tetrabenazine).
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]DTBZ binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo VMAT2 Occupancy Measurement using [11C]DTBZ PET Imaging
Positron Emission Tomography (PET) with the radiotracer [11C]dihydrotetrabenazine ([11C]DTBZ) is the gold standard for quantifying VMAT2 occupancy in the CNS.[8]
Protocol Overview:
-
Radioligand Synthesis: Synthesize (+)-α-[11C]DTBZ from its precursor using a validated automated synthesis module.[9][10][11] The synthesis typically involves the methylation of the precursor with [11C]methyl iodide.
-
Subject Preparation: Subjects should fast for at least 4 hours before the scan. An intravenous line is placed for radiotracer injection and, if required, for arterial blood sampling.
-
PET Scan Acquisition:
-
A baseline PET scan is performed before administration of the VMAT2 inhibitor.
-
The subject is positioned in the PET scanner, and a transmission scan is acquired for attenuation correction.
-
A bolus of [11C]DTBZ (typically 5-10 mCi) is injected intravenously.
-
Dynamic emission data are collected for 60-90 minutes.[8]
-
Following the baseline scan, the subject is administered the VMAT2 inhibitor (e.g., tetrabenazine).
-
A second PET scan (the "occupancy" scan) is performed at the time of expected peak drug concentration in the brain.
-
-
Image Reconstruction and Analysis:
-
The dynamic PET data are reconstructed into a series of time-stamped images.
-
Regions of interest (ROIs) are drawn on the images, typically including the striatum (caudate and putamen), which has high VMAT2 density, and a reference region with negligible VMAT2 expression, such as the cerebellum.
-
Time-activity curves (TACs) are generated for each ROI.
-
The binding potential (BPND) is calculated for the striatum using a reference tissue model (e.g., the Logan graphical analysis) with the cerebellum as the reference region.[12]
-
-
VMAT2 Occupancy Calculation: VMAT2 occupancy is calculated as the percentage reduction in BPND from the baseline scan to the occupancy scan: Occupancy (%) = [(BPND_baseline - BPND_drug) / BPND_baseline] * 100.
Mandatory Visualizations
Alternative Biomarkers
While PET imaging is the most direct and quantitative method for assessing VMAT2 target engagement in the CNS, alternative, less invasive biomarkers are also under investigation.
Cerebrospinal Fluid (CSF) Monoamine Metabolites
Principle: Inhibition of VMAT2 by tetrabenazine leads to the degradation of cytosolic monoamines by monoamine oxidase. This results in changes in the levels of monoamine metabolites in the cerebrospinal fluid (CSF).
Key Metabolites:
-
Homovanillic acid (HVA): A major metabolite of dopamine.
-
5-Hydroxyindoleacetic acid (5-HIAA): A major metabolite of serotonin.
-
3-Methoxy-4-hydroxyphenylglycol (MHPG): A major metabolite of norepinephrine.
Advantages:
-
Less invasive and less expensive than PET imaging.
-
Can provide a global measure of monoamine turnover in the CNS.
Limitations:
-
Less direct measure of target engagement compared to PET.
-
CSF metabolite levels can be influenced by factors other than VMAT2 inhibition.
-
A direct and consistent correlation between CSF metabolite changes and VMAT2 occupancy as measured by PET has not been definitively established.[6][13][14]
Comparison: Studies comparing CSF biomarkers and amyloid PET for Alzheimer's disease have shown both good correlation and some discordance, suggesting they may provide complementary information.[6][13][14] Similar comparative studies are needed for VMAT2 inhibitors to fully understand the relationship between these biomarker modalities.
Conclusion
The validation of biomarkers for this compound target engagement in the CNS is critical for both clinical use and the development of new therapeutics. PET imaging with [11C]DTBZ remains the gold standard for directly quantifying VMAT2 occupancy and has shown a correlation with clinical efficacy.[3] In vitro binding assays are essential for the initial characterization of new compounds. While fluid-based biomarkers like CSF monoamine metabolites offer a less invasive alternative, their utility as a primary measure of target engagement requires further validation and direct comparison with PET imaging. The choice of biomarker will depend on the specific research or clinical question, available resources, and the stage of drug development.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quantifying VMAT2 target occupancy at effective valbenazine doses and comparing to a novel VMAT2 inhibitor: a translational PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison between amyloid-PET and CSF amyloid-β biomarkers in a clinical cohort with memory deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 3-alkyl-dihydrotetrabenazine derivatives as vesicular monoamine transporter-2 (VMAT2) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic evaluation of [11C]dihydrotetrabenazine by dynamic PET: measurement of vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 10. Quantifying VMAT2 target occupancy at effective valbenazine doses and comparing to a novel VMAT2 inhibitor: a translational PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Diagnostic Performances Between Cerebrospinal Fluid Biomarkers and Amyloid PET in a Clinical Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparing PET imaging and CSF measurements of Aβ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detailed comparison of amyloid PET and CSF biomarkers for identifying early Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Efficacy and safety of vesicular monoamine transporter 2 inhibitors for Huntington’s disease chorea based on network meta-analysis [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of (-)-Tetrabenazine: A Procedural Guide
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is as critical as the research itself. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (-)-Tetrabenazine, aligning with established safety protocols and regulatory standards. Adherence to these guidelines is essential for protecting personnel and the environment.
Immediate Safety and Disposal Plan
The primary method for the disposal of this compound is through controlled incineration at a licensed chemical destruction plant or an approved waste disposal facility[1][2]. It is crucial to prevent the substance from contaminating water sources, foodstuffs, or feed, and it must not be discharged into sewer systems[1].
-
Initial Assessment and Preparation:
-
Identify the this compound waste that requires disposal. This includes expired, unused, or contaminated material.
-
Consult the Safety Data Sheet (SDS) for specific handling precautions.
-
Ensure a designated and properly ventilated area for handling the waste.
-
-
Personal Protective Equipment (PPE):
-
Before handling, all personnel must be equipped with appropriate PPE. This includes:
-
Chemical-impermeable gloves.
-
Safety goggles or glasses.
-
A lab coat or other suitable protective clothing.
-
In cases of dust formation, a dust respirator is necessary[3].
-
-
-
Containerization of Waste:
-
Select a suitable, sealable, and clearly labeled container for the this compound waste. The container should be kept closed to prevent accidental spills or exposure.
-
For spills, use dry clean-up procedures to avoid generating dust[3]. The collected material should be placed in the designated waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
Store the container in a secure, designated hazardous waste accumulation area, away from incompatible materials, particularly oxidizing agents[3].
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the necessary information regarding the waste, including its identity and quantity.
-
-
Documentation:
-
Maintain a record of the waste generated, including the amount and date of disposal, in accordance with institutional and regulatory requirements.
-
Quantitative Data and Safety Summary
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 58-46-8 | [1] |
| Primary Hazard | Harmful if swallowed. | [1] |
| Recommended Disposal | Controlled incineration at a licensed facility. | [1][2] |
| Prohibited Disposal | Do not discharge to sewer systems or contaminate water. | [1] |
| Personal Protective Equipment | Impermeable gloves, safety glasses, protective clothing, dust respirator (if needed). | [3] |
| Spill Cleanup | Use dry clean-up procedures; avoid dust formation. | [3] |
Experimental Protocols
Detailed experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes are not published. The standard and recommended procedure is high-temperature incineration, which ensures complete destruction of the compound.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling (-)-Tetrabenazine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of (-)-Tetrabenazine, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye/Face Protection | Safety goggles with side-shields or a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Hand Protection | Nitrile or low-protein, powder-free latex gloves | Double gloving should be considered.[3] Gloves must be inspected prior to use and replaced if contaminated.[1][2][3] |
| Body Protection | Laboratory coat | For quantities up to 500 grams.[3] |
| Disposable laboratory coat or coverall | Recommended for quantities up to 1 kilogram to ensure low permeability.[3] | |
| Full body protective clothing | Required when there is a risk of significant exposure.[3] | |
| Respiratory Protection | Dust respirator | Use when handling the solid form to avoid inhalation of dust.[3] |
| Full-face respirator | Recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Operational Handling and Storage
Safe handling and storage practices are crucial to prevent contamination and accidental exposure.
Handling Procedures:
-
Work in a well-ventilated area to minimize inhalation exposure.[1]
-
Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.[3]
-
Prevent the formation of dust and aerosols during handling.[1]
-
Use non-sparking tools to prevent ignition, as dust clouds may form an explosive mixture with air.[1][3]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).[3]
-
Store separately from foodstuff containers.[1]
Accidental Release and Exposure Measures
In the event of a spill or exposure, immediate and appropriate action is necessary.
| Scenario | Immediate Action |
| Minor Spill | 1. Wear appropriate PPE (gloves, safety glasses, dust respirator).[3] 2. Use dry clean-up procedures; avoid generating dust.[3] 3. Vacuum or sweep up the material and place it in a suitable container for disposal. A vacuum cleaner must be fitted with a HEPA filter.[3] |
| Major Spill | 1. Evacuate personnel from the area and move upwind.[1][3] 2. Alert emergency responders, providing the location and nature of the hazard.[3] 3. Wear full-body protective clothing and breathing apparatus.[3] |
| Skin Contact | 1. Immediately remove contaminated clothing.[1] 2. Wash the affected area with soap and plenty of water.[1][2] 3. Consult a doctor.[1][2] |
| Eye Contact | 1. Rinse with pure water for at least 15 minutes.[1][2] 2. Consult a doctor.[1][2] |
| Inhalation | 1. Move the victim to fresh air.[1] 2. If breathing is difficult, provide oxygen.[1] 3. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1] 4. Seek immediate medical attention.[1] |
| Ingestion | 1. Rinse the mouth with water.[1][2] 2. Do not induce vomiting.[1][2] 3. Never give anything by mouth to an unconscious person.[1][2] 4. Call a doctor or Poison Control Center immediately.[1][2] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Material: Disposal should be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Always consult with a licensed hazardous material disposal company.[2]
-
Contaminated Materials: Packaging and other contaminated materials should be disposed of in the same manner as the unused product.[2] Containers should be triple-rinsed (or equivalent) before recycling or reconditioning.[1]
-
Regulations: Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[2] Do not allow the chemical to enter drains or sewer systems.[1][2]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
